Dihydroartemisinin
説明
ARTENIMOL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for malaria and has 5 investigational indications.
特性
分子式 |
C15H24O5 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC名 |
(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14+,15-/m1/s1 |
InChIキー |
BJDCWCLMFKKGEE-CMDXXVQNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Dihydroartemisinin's Molecular Onslaught: A Technical Guide to Its Targets in Plasmodium falciparum
For Immediate Release
[CITY, STATE] – In the ongoing battle against malaria, understanding the precise mechanisms of our most potent drugs is paramount. Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin-based therapies, remains a cornerstone of treatment. This technical guide provides an in-depth exploration of the molecular targets of DHA in Plasmodium falciparum, offering researchers, scientists, and drug development professionals a comprehensive resource to inform future research and therapeutic strategies.
Abstract
This compound's antimalarial activity is a multifaceted process initiated by the heme-mediated cleavage of its endoperoxide bridge, leading to a cascade of oxidative stress and the alkylation of a diverse array of parasitic proteins. This document synthesizes current knowledge on the primary molecular targets of DHA in P. falciparum, presenting quantitative data on drug-target interactions, detailed experimental methodologies for target identification, and visual representations of the key signaling pathways affected. The principal targets discussed include components of the hemoglobin degradation pathway, phosphatidylinositol-3-kinase (PfPI3K), the sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6), and the DNA-damage-inducible protein 1 (PfDdi1). By providing a centralized and detailed technical overview, this guide aims to accelerate research into artemisinin's mechanism of action and the development of novel strategies to combat drug resistance.
Quantitative Analysis of this compound's Activity
The potency of DHA is reflected in its low nanomolar efficacy against P. falciparum. However, this efficacy can vary significantly depending on the genetic background of the parasite strain, indicative of emerging resistance. The following tables summarize key quantitative data related to DHA's activity.
Table 1: In Vitro 50% Inhibitory Concentration (IC₅₀) of this compound (DHA) against various P. falciparum Strains
| P. falciparum Strain | Geographic Origin | DHA IC₅₀ (nM) | Reference(s) |
| 3D7 | Unknown (originally from Africa) | 3.2 - 4.12 | [1][2] |
| Dd2 | Southeast Asia | 7.6 | [1] |
| 7G8 | Brazil | 7.6 | [1] |
| HB3 | Honduras | 3.2 | [1] |
| D10 | Papua New Guinea | 3.2 | [1] |
| W2 | Indochina | 3.9 | [3] |
| Cam3.II K13WT | Cambodia | ~18.1 | [4] |
| Cam3.II K13C580Y (Resistant) | Cambodia (Engineered) | ~19.5 | [4] |
| DHA1 (Resistant Clone) | Dd2 derived | 243 | [1] |
| DHA2 (Resistant Clone) | Dd2 derived | 196 | [1] |
Table 2: Quantitative Data for Specific Molecular Targets of this compound (DHA) in P. falciparum
| Target Protein | Pathway/Function | Quantitative Measurement | Value | Reference(s) |
| PfPI3K | Phosphoinositide signaling, Hemoglobin trafficking | Quantitative Inhibition | 4 nM | [5] |
| PfDdi1 | Ubiquitin-Proteasome System, DNA repair | Binding Affinity (Computational) | -5.18 kcal/mol | [6] |
| PfDdi1 | Ubiquitin-Proteasome System, DNA repair | Inhibition of retropepsin activity | 71.4% | [6] |
| PfDdi1 | Ubiquitin-Proteasome System, DNA repair | Inhibition of proteasome substrate degradation | 65.9% | [6] |
| PfATP6 | Calcium Homeostasis | IC₅₀ (in yeast expression system) | Variable, with mutations conferring resistance | [6] |
| General Proteome | Multiple | Ring-Stage Survival Assay (RSA) at 700 nM | <1% (sensitive strains) | [3] |
Key Signaling Pathways Targeted by this compound
DHA's interaction with P. falciparum disrupts several critical signaling and metabolic pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Hemoglobin Degradation Pathway
The food vacuole of the parasite is a primary site of DHA activation. Hemoglobin, taken up from the host erythrocyte, is digested by a series of proteases, releasing heme. The iron in heme is believed to activate DHA, which then interferes with the detoxification of heme into hemozoin and alkylates numerous proteins.[4][7][8]
PfPI3K Signaling Pathway
DHA has been shown to be a potent inhibitor of P. falciparum phosphatidylinositol-3-kinase (PfPI3K).[5][9] This inhibition disrupts the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid messenger involved in protein trafficking, including the transport of hemoglobin to the food vacuole.[10][11] Reduced PI3P levels are associated with artemisinin (B1665778) resistance, suggesting a complex regulatory role for this pathway.[5]
Unfolded Protein Response (UPR)
The widespread protein damage caused by activated DHA triggers the Unfolded Protein Response (UPR), a cellular stress response. A key event in the parasite's UPR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) by the kinase PK4 (an ortholog of PERK).[12][13][14] This leads to a temporary shutdown of protein synthesis, allowing the parasite to manage the proteotoxic stress, a mechanism that can contribute to a state of dormancy and artemisinin resistance.[12][15]
Experimental Protocols for Target Identification
The identification of DHA's molecular targets has been greatly advanced by unbiased, proteome-wide techniques. Below are detailed methodologies for key experiments.
Thermal Proteome Profiling (TPP)
TPP is a powerful method to identify direct drug targets in their native cellular environment by measuring changes in protein thermal stability upon ligand binding.
Experimental Workflow for Thermal Proteome Profiling
Detailed Methodology:
-
P. falciparum Culture and Synchronization:
-
Maintain asynchronous cultures of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[3]
-
-
Drug Treatment:
-
Treat synchronized trophozoite-stage parasites with a high concentration of DHA (e.g., 10-50 µM to ensure target saturation) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Heating Procedure:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[16]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[17]
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the protein concentration in the soluble fractions.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.[16]
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data to identify and quantify proteins.
-
Plot the relative protein abundance as a function of temperature to generate melting curves.
-
Identify proteins with a significant shift in their melting temperature in the DHA-treated samples compared to the control, as these are potential drug targets.
-
Affinity-Based Protein Profiling (AfBPP)
AfBPP utilizes a chemically modified version of the drug (a probe) to "fish" for its binding partners in the parasite proteome.
Experimental Workflow for Affinity-Based Protein Profiling
Detailed Methodology:
-
Probe Synthesis:
-
Synthesize a DHA derivative that incorporates a reactive group for covalent attachment to a reporter tag. This is often an alkyne group for click chemistry or a photo-reactive group (e.g., diazirine) for photoaffinity labeling.[18]
-
-
Parasite Lysate Preparation:
-
Culture and harvest synchronized P. falciparum parasites.
-
Lyse the parasites in a suitable buffer containing protease inhibitors.
-
-
Probe Incubation and Labeling:
-
Incubate the parasite lysate with the DHA probe. For competition experiments, pre-incubate the lysate with an excess of unmodified DHA to identify specific binders.
-
For photoaffinity probes, irradiate the mixture with UV light to covalently crosslink the probe to its binding partners.[19]
-
-
Target Enrichment:
-
Perform a click reaction to attach a biotin tag to the alkyne-modified probe that is now bound to its target proteins.
-
Incubate the biotinylated lysate with streptavidin-coated beads to enrich for the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Identification:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were specifically pulled down by the DHA probe.
-
Conclusion and Future Directions
The molecular landscape of this compound's targets in Plasmodium falciparum is complex, reflecting its pleiotropic mechanism of action. While significant progress has been made in identifying key targets such as PfPI3K, PfDdi1, and the network of proteins involved in hemoglobin metabolism, a complete understanding of the hierarchy and interplay of these interactions is still emerging. The application of advanced proteomic techniques like TPP and AfBPP will continue to be instrumental in deconvoluting the full spectrum of DHA's molecular targets.
Future research should focus on:
-
Validating novel targets identified through proteomic screens using genetic and biochemical approaches.
-
Elucidating the precise mechanisms by which DHA modulates the function of its targets.
-
Investigating the role of off-target effects in both the therapeutic and potential toxicological profiles of artemisinins.
-
Understanding how mutations in target proteins and associated pathways contribute to the development of clinical resistance.
A deeper and more granular understanding of DHA's molecular targets will be critical for the development of next-generation antimalarials and for strategies to preserve the efficacy of our most important tool in the fight against malaria.
References
- 1. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduced Artemisinin Susceptibility of Plasmodium falciparum Ring Stages in Western Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin Binds and Inhibits the Activity of Plasmodium falciparum Ddi1, a Retroviral Aspartyl Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PfPI3K, a phosphatidylinositol-3 kinase from Plasmodium falciparum, is exported to the host erythrocyte and is involved in hemoglobin trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3-kinase has multiple functions in asexual blood stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting the Plasmodium eIF2α kinase PK4 prevents artemisinin-induced latency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced cell stress response and protein degradation capacity underlie artemisinin resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemoproteomics for Plasmodium parasite drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.malariaworld.org [media.malariaworld.org]
- 19. Photoaffinity probe‐based antimalarial target identification of artemisinin in the intraerythrocytic developmental cycle of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of dihydroartemisinin (B1670584) (DHA), a potent derivative of the antimalarial compound artemisinin. This document delves into the core aspects of DHA's bioactivity, focusing on its anticancer and antimalarial properties. It presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Quantitative Data on Bioactivity of this compound Derivatives
The biological activity of this compound and its derivatives has been extensively studied against various cancer cell lines and malarial parasites. The following tables summarize the 50% inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anticancer Activity
The anticancer activity of DHA derivatives is a significant area of research. Modifications to the DHA scaffold have led to compounds with potent and selective cytotoxicity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | 129.1 | [1] |
| This compound | MDA-MB-231 (Breast) | 62.95 | [1] |
| This compound | HepG2 (Liver) | 40.2 | [1] |
| This compound | Hep3B (Liver) | 29.4 | [1] |
| This compound | Huh7 (Liver) | 32.1 | [1] |
| This compound | PLC/PRF/5 (Liver) | 22.4 | [1] |
| This compound | A549 (Lung) | - | |
| This compound | PC9 (Lung) | 19.68 | [1] |
| This compound | NCI-H1975 (Lung) | 7.08 | [1] |
| This compound-Ursodeoxycholic Acid Conjugate (49) | 15 Cancer Cell Lines | 0.04 - 0.96 | [1] |
| This compound-Cinnamic Acid Ester (17) | A549 (Lung) | 0.20 | |
| This compound-Isatin Hybrid (6a) | A549 (Lung) | 5.72 - 9.84 | |
| This compound-Isatin Hybrid (6e) | A549 (Lung) | 5.72 - 9.84 | [2] |
| Artemisinin-Tyrosol Dimer (11vii) | SK-MEL24 (Melanoma) | 0.24 | [3] |
| Artemisinin-Tyrosol Dimer (11vii) | RPMI-7951 (Melanoma) | 0.49 | [3] |
Antimalarial Activity
DHA and its analogues exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
| Compound/Derivative | P. falciparum Strain | IC50 (µM) | Reference |
| This compound-(thio)semicarbazone derivatives | Falcipain-2 | 0.29 - 10.63 | [4] |
| Water-soluble ether derivatives | W-2 (Indochina clone) | More effective | [5] |
| Water-soluble ether derivatives | D-6 (Sierra Leone clone) | Less effective | [5] |
| rac-5β-Hydroxy-d-secoartemisinin (rac-2) | D-6 | 0.62% relative activity | [6] |
| rac-5β-Hydroxy-d-secoartemisinin (rac-2) | W-2 | 0.43% relative activity | [6] |
| (-)-5β-Hydroxy-d-secoartemisinin ((-)-2a) | D-6 | 0.43% relative activity | [6] |
| (-)-5β-Hydroxy-d-secoartemisinin ((-)-2a) | W-2 | 0.44% relative activity | [6] |
| 4-Fluoro ester of 5β-Hydroxy-d-secoartemisinin (11) | D-6 | 20.81% relative activity | [6] |
| 4-Fluoro ester of 5β-Hydroxy-d-secoartemisinin (11) | W-2 | 12.41% relative activity | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound are provided below.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask to 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA through the fluorescence of SYBR Green I, a DNA-intercalating dye.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II or human serum)
-
Washed human red blood cells
-
This compound derivatives (dissolved in DMSO)
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (excitation ~485 nm, emission ~530 nm)
-
Gas mixture for incubation (5% CO2, 5% O2, 90% N2)
Procedure:
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Dilute the synchronized culture with complete medium and washed red blood cells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.
-
-
Compound Plating:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Add 20 µL of the diluted compounds to the wells of a 96-well plate.
-
-
Incubation:
-
Add 180 µL of the parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in a modular incubation chamber with the specified gas mixture.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells) from the fluorescence readings of all wells.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and typical experimental workflows for its evaluation.
Signaling Pathways
DHA exerts its anticancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: PI3K/AKT signaling pathway and points of inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Artemisinin-Based Hybrid and Dimer Derivatives as Antimelanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimalarial activity of new water-soluble this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of the Antimalarial Agent Artemisinin 10. Synthesis and Antimalarial Activity of Enantiomers of rac-5β-Hydroxy-d-Secoartemisinin and Analogs: Implications Regarding the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Technical Guide to its Impact on Cellular Proliferation and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of the potent anti-malarial compound artemisinin, has garnered significant attention for its pronounced anti-cancer activities. This technical guide provides an in-depth analysis of DHA's mechanisms of action, with a specific focus on its effects on cellular proliferation and the induction of apoptosis in cancer cells. We consolidate quantitative data from numerous studies, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by DHA. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development, offering a foundational understanding of DHA's therapeutic potential.
Inhibition of Cellular Proliferation
DHA exerts a significant inhibitory effect on the proliferation of a wide range of cancer cells. This is primarily achieved through the induction of cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.
Quantitative Analysis of Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for DHA vary across different cancer cell lines and experimental durations, reflecting differential sensitivities to the compound.[1]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 129.1 |
| MDA-MB-231 | Breast Cancer | 24 | 62.95 |
| PC9 | Lung Cancer | 48 | 19.68 |
| NCI-H1975 | Lung Cancer | 48 | 7.08 |
| HepG2 | Liver Cancer | 24 | 40.2 |
| Hep3B | Liver Cancer | 24 | 29.4 |
| Huh7 | Liver Cancer | 24 | 32.1 |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 |
| HT29 | Colon Cancer | 24 | 10.95 |
| HCT116 | Colon Cancer | 24 | 11.85 |
| SW1116 | Early-stage Colorectal Cancer | 24 | 63.79 ± 9.57 |
| SW480 | Early-stage Colorectal Cancer | 24 | 65.19 ± 5.89 |
| SW620 | Late-stage Colorectal Cancer | 24 | 15.08 ± 1.70 |
| DLD-1 | Late-stage Colorectal Cancer | 24 | 38.46 ± 4.15 |
Induction of Cell Cycle Arrest
DHA has been shown to induce cell cycle arrest at both the G0/G1 and G2/M phases, depending on the cancer cell type.[1] This arrest is often mediated by the modulation of key cell cycle regulatory proteins.
| Cell Line | Cancer Type | Treatment | Effect on Cell Cycle |
| HT-29 | Colorectal Cancer | 150 µM DHA | Increase in G1 phase (32% to 63%), decrease in S phase (47% to 30%), and G2 phase (21% to 8%) |
| HL-60 | Leukemia | DHA | 12-22% increase in G1 arrest |
| Jurkat | Leukemia | 30 µM DHA for 24h | Increase in S phase (30% to 68%), decrease in G1 phase (62% to 43%) |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which DHA eliminates cancer cells. DHA can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Quantitative Assessment of Apoptosis
Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.
| Cell Line | Cancer Type | DHA Concentration (µM) | Duration (h) | Percentage of Apoptotic Cells |
| MCF-7 | Breast Cancer | 25 | 48 | 26.7% (Early) |
| MCF-7 | Breast Cancer | 50 | 48 | 38.1% (Early) |
| MCF-7 | Breast Cancer | 100 | 48 | 50.6% (Early) |
| C6 | Glioma | Not Specified | 24 | 34.3 ± 5.15% |
Key Signaling Pathways in DHA-Induced Apoptosis
DHA's pro-apoptotic effects are mediated through a complex network of signaling pathways. The generation of reactive oxygen species (ROS) appears to be a central event, which in turn triggers downstream apoptotic cascades.
The intrinsic pathway is a major mechanism of DHA-induced apoptosis.[2] DHA treatment leads to an increase in the pro-apoptotic protein Bak, which is crucial for the initiation of this pathway.[2][3] This is often accompanied by a loss of the mitochondrial transmembrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3.[2][4] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a critical role in regulating this process.[4]
Caption: Intrinsic apoptosis pathway activated by DHA.
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. DHA has been shown to induce the expression of the Fas receptor, which can lead to the activation of caspase-8 and subsequent downstream apoptotic events.[4]
Caption: Extrinsic apoptosis pathway influenced by DHA.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. DHA has been shown to inhibit this pathway, thereby contributing to its anti-cancer effects.[5][6] By suppressing the activity of Akt and mTOR, DHA can lead to decreased cell growth and increased apoptosis.
Caption: DHA-mediated inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of DHA on cellular proliferation and apoptosis.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
DHA Treatment: Treat the cells with various concentrations of DHA for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After DHA treatment, gently harvest the cells, including any floating cells in the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in proliferation and apoptosis.
-
Protein Extraction: Lyse DHA-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Treatment: Treat cells with DHA for the desired time.
-
Probe Loading: Incubate the cells with 5 µM DCFH-DA for 30 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of DHA on a cancer cell line.
Caption: A typical experimental workflow for studying DHA's effects.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, primarily through its ability to inhibit cellular proliferation and induce apoptosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as the intrinsic and extrinsic apoptosis pathways and the PI3K/Akt/mTOR cascade, makes it an attractive candidate for further pre-clinical and clinical investigation. The generation of reactive oxygen species appears to be a central upstream event in mediating its cytotoxic effects. The detailed protocols and compiled quantitative data presented in this guide offer a valuable resource for researchers aiming to explore the full therapeutic potential of DHA in oncology. Further studies are warranted to optimize its efficacy, potentially in combination with existing chemotherapeutic agents, and to translate these promising in vitro findings into effective clinical applications.
References
- 1. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis preferentially via a Bim-mediated intrinsic pathway in hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is an inhibitor of trained immunity through Akt/mTOR/HIF1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dihydroartemisinin's Role in Regulating Autophagy and Endoplasmic Reticulum Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has demonstrated significant anticancer activities across various tumor types.[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. Emerging evidence highlights DHA's profound impact on two critical cellular homeostatic processes: autophagy and endoplasmic reticulum (ER) stress. This technical guide provides an in-depth analysis of the molecular mechanisms through which DHA modulates these pathways, offering a valuable resource for researchers exploring its therapeutic potential. We will dissect the core signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex molecular interactions.
This compound and the Regulation of Autophagy
Autophagy is a catabolic "self-eating" process where cells degrade and recycle dysfunctional organelles and misfolded proteins to maintain homeostasis.[4] This process can either promote cell survival under stress or contribute to programmed cell death, making it a critical target in cancer therapy.[2] DHA has been shown to be a potent inducer of autophagy in numerous cell types.
Core Signaling Pathway: The Akt/mTOR Axis
The primary mechanism by which DHA induces autophagy involves the suppression of the PI3K/Akt/mTOR signaling pathway.[4][5] The mammalian target of rapamycin (B549165) (mTOR) is a central negative regulator of autophagy.
-
Inhibition of Akt: DHA treatment leads to a decrease in the phosphorylation of Akt (Protein Kinase B), thereby inhibiting its activity.[4]
-
Suppression of mTOR: The inhibition of Akt subsequently downregulates the mTOR signaling complex. This is evidenced by the decreased phosphorylation of mTOR itself (at Ser2448) and its downstream effectors, such as p70 ribosomal S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][6]
-
Initiation of Autophagy: The suppression of mTOR signaling initiates the formation of autophagosomes.[6] This is marked by an increase in the expression of Beclin-1, a key protein in the initiation phase, and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II).[4][6] The accumulation of LC3-II on autophagosome membranes is a hallmark of autophagy induction.
In some cellular contexts, DHA-induced autophagy is also mediated by the activation of AMP-activated protein kinase (AMPK), which can inhibit mTOR, or through the generation of reactive oxygen species (ROS).[7][8]
References
- 1. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/ β-Catenin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway [jcancer.org]
- 7. DHA inhibits proliferation and induces ferroptosis of leukemia cells through autophagy dependent degradation of ferritin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Chemical and physical properties of Dihydroartemisinin
An In-depth Technical Guide to Dihydroartemisinin (B1670584): Chemical and Physical Properties
Introduction
This compound (DHA), also known as artenimol, is a semi-synthetic derivative of artemisinin, a compound extracted from the plant Artemisia annua. It is the active metabolite of all artemisinin-based compounds and is a potent antimalarial drug in its own right.[1] Beyond its well-established role in treating malaria, a growing body of research has highlighted its significant anticancer properties, making it a molecule of intense interest in drug development.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, details key experimental protocols for its analysis, and visualizes its complex signaling pathways for researchers, scientists, and drug development professionals.
Chemical Properties
This compound is a sesquiterpene lactone containing a crucial 1,2,4-trioxane (B1259687) ring, which is believed to be responsible for its therapeutic effects.[4] The chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄O₅ | [5][6][7] |
| Molecular Weight | 284.35 g/mol | [7][8][9] |
| IUPAC Name | (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol | [10] |
| CAS Number | 71939-50-9 | [5][7] |
| Appearance | White crystalline powder or needle-like crystals. | [5][8][11] |
| pKa (Predicted) | 12.11 - 12.61 (Strongest Acidic) | [8][12] |
| LogP (Predicted) | 2.25 - 2.84 | [6][12] |
Physical Properties
The physical characteristics of DHA, particularly its solubility, are critical factors influencing its bioavailability and formulation development.
| Property | Value | Source(s) |
| Melting Point | 144 - 165 °C | [5][8][11] |
| Solubility | ||
| Water | Poorly soluble (<0.1 g/L). | [4][13][14] |
| Organic Solvents | Soluble in chloroform, acetone, ethyl acetate, and ethanol. | [5][11][14] |
| DMSO | 41.67 - 52.5 mg/mL | [7][8] |
| Density (Predicted) | 1.24 - 1.3 g/cm³ | [6][7][8] |
| Boiling Point (Predicted) | 375.6 ± 42.0 °C at 760 mmHg | [6][8] |
| Polar Surface Area | 57.15 Ų | [12] |
Experimental Protocols
This section outlines the methodologies for key experiments related to the analysis and characterization of this compound.
Quantification of this compound in Plasma via LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a standard method for the sensitive and specific quantification of DHA in biological matrices like human plasma.
Methodology Overview:
-
Sample Preparation: A simple liquid-liquid extraction is performed to isolate DHA from the plasma matrix. The residue is then reconstituted in an appropriate solvent (e.g., acetonitrile) for injection into the LC-MS system.[15]
-
Chromatographic Separation: Separation is achieved using a reverse-phase C18 column.[15][16] An isocratic mobile phase, typically consisting of acetonitrile (B52724) and water with a formic acid modifier (e.g., 80:20 v/v), is used to elute the compound.[15][16]
-
Mass Spectrometric Detection: A high-resolution mass spectrometer, such as an LTQ-Orbitrap, is used for detection.[15][16] Detection is typically performed in positive ion mode, monitoring for the protonated molecule [M+H]⁺ or related adducts and fragments. For DHA, a common ion observed is m/z 267.15, corresponding to the neutral loss of water ([MH-H₂O]⁺).[15]
-
Quantification: The concentration of DHA is determined by comparing the peak area of the analyte to that of an internal standard (e.g., artemisinin) and referencing a standard curve.[16] The limit of quantification (LOQ) for DHA can reach as low as 0.6 ng/mL.[16]
Cell Viability and Apoptosis Assays
To evaluate the anticancer activity of DHA, cell-based assays are crucial.
Methodology for Cell Viability (MTT/CCK-8 Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of DHA (e.g., 0.2 µM to 600 µmol/L) for specific time periods (e.g., 24, 48, 72 hours).[7]
-
Following treatment, a reagent such as MTT or CCK-8 is added to each well.
-
Viable cells metabolize the reagent, producing a colored formazan (B1609692) product.
-
The absorbance of the solution is measured using a microplate reader, which correlates with the number of viable cells.
Methodology for Apoptosis Detection (Western Blot):
-
Cells are treated with DHA as described above.
-
Total protein is extracted from the cells.
-
Protein concentration is quantified to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, Cytochrome c).[17]
-
A secondary antibody conjugated to an enzyme is added, and a chemiluminescent substrate is used to visualize the protein bands. The intensity of the bands indicates the expression level of the target proteins.
Signaling Pathways and Mechanism of Action
DHA exerts its therapeutic effects through multiple complex signaling pathways, which differ based on the target organism (malaria parasite vs. cancer cell).
Antimalarial Mechanism of Action
The primary antimalarial action of DHA is initiated by the cleavage of its endoperoxide bridge. This process is catalyzed by ferrous iron (Fe²⁺), which is abundant in the iron-rich heme groups within the Plasmodium parasite that resides in red blood cells.[4] This reaction generates highly reactive free radicals, including carbon-centered radicals and reactive oxygen species (ROS). These radicals subsequently damage a wide array of biological macromolecules within the parasite, such as proteins and lipids, leading to oxidative stress and ultimately, cell death.[4]
Anticancer Signaling Pathways
DHA's anticancer effects are multifaceted, involving the induction of apoptosis (programmed cell death) and the modulation of numerous signaling pathways that govern cell proliferation, survival, and metastasis.[2]
A. Induction of Intrinsic Apoptosis: DHA is a potent inducer of apoptosis in cancer cells. A primary mechanism involves the generation of ROS, which leads to oxidative stress.[18][19] This triggers the intrinsic, or mitochondrial, pathway of apoptosis. Key events include the upregulation of the BH3-only protein NOXA, which in turn activates the pro-apoptotic protein Bak.[18][19] Bak activation leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in cell death.[17][18][19]
B. Modulation of Key Cancer Pathways: Beyond apoptosis, DHA influences a broad spectrum of signaling cascades. It has been shown to inhibit several pro-survival and pro-proliferative pathways while activating stress-response pathways.[2][20] This dual action contributes to its potent antitumor activity across various cancer types.
-
Inhibited Pathways: Key pathways suppressed by DHA include mTOR (a central regulator of cell growth), JAK/STAT (involved in inflammation and cell proliferation), Wnt/β-catenin (critical in development and cancer), Hedgehog, and NF-κB (a key pro-survival factor).[2][3][20][21][22]
-
Activated Pathways: DHA activates stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which can promote apoptosis in response to cellular stress.[2][3][20]
References
- 1. shellchemtech.com [shellchemtech.com]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. latoxan.com [latoxan.com]
- 6. This compound | CAS#:81496-82-4 | Chemsrc [chemsrc.com]
- 7. This compound | Antimalarial Drugs | TargetMol [targetmol.com]
- 8. 71939-50-9 | CAS DataBase [m.chemicalbook.com]
- 9. Artenimol | C15H24O5 | CID 3000518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C15H24O5 | CID 107770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 81496-82-4 [chemicalbook.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - LKT Labs [lktlabs.com]
- 15. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
A Technical Whitepaper on the Therapeutic Potential of Dihydroartemisinin in Neurodegenerative Diseases
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a formidable challenge to modern medicine due to their complex pathology and lack of effective treatments. Dihydroartemisinin (B1670584) (DHA), the active metabolite of the antimalarial drug artemisinin, has emerged as a promising multi-target therapeutic agent with significant neuroprotective properties.[1][2] This document provides a comprehensive technical overview of the core mechanisms through which DHA exerts its effects, focusing on its roles in modulating autophagy, attenuating neuroinflammation, inhibiting key signaling kinases like GSK-3β, and reducing oxidative stress. We synthesize quantitative data from key preclinical studies, present detailed experimental protocols for reproducibility, and visualize the complex signaling pathways involved. This guide aims to serve as a foundational resource for researchers and professionals in the field of neurotherapeutics and drug development.
Introduction
Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons, leading to cognitive and motor impairments.[1][3] Hallmarks of these diseases often include the aggregation of misfolded proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau in Alzheimer's disease (AD), chronic neuroinflammation, mitochondrial dysfunction, and oxidative stress.[1][4] Current therapeutic strategies are often limited to symptomatic relief.[5]
This compound (DHA) is a sesquiterpene trioxane (B8601419) lactone derived from the plant Artemisia annua.[1][3] For decades, it has been a cornerstone of malaria treatment, with a well-established safety profile.[1][3] Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system disorders.[1][6] Emerging research, which this paper will detail, demonstrates that DHA's therapeutic potential extends to neurodegeneration, where it influences several core pathological pathways.[7][8][9][10]
Core Mechanisms of this compound in Neuroprotection
DHA's neuroprotective effects are not attributed to a single mode of action but rather to its ability to modulate a network of interconnected cellular pathways.
Modulation of Autophagy for Proteotoxicity Amelioration
A critical function in neuronal health is autophagy, the cellular process for degrading and recycling damaged organelles and aggregated proteins.[3][5] In many neurodegenerative diseases, this process is impaired, leading to the accumulation of toxic proteins. DHA has been shown to restore autophagic flux, promoting the clearance of these aggregates.[1][2][3]
The primary mechanism involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[1][3] By inhibiting the mTOR signaling pathway, DHA activates ULK1, a kinase essential for initiating autophagosome formation.[1][3] This leads to an enhanced fusion of autophagosomes with lysosomes and subsequent degradation of their contents, including Aβ fibrils.[1][2][3] Studies show DHA treatment increases the levels of the autophagy marker LC3 II/I while decreasing the accumulation of p62, indicating a restoration of autophagic clearance.[2][3]
Attenuation of Neuroinflammation
Chronic neuroinflammation, mediated by microglia and astrocytes, is a key driver of neuronal damage in neurodegenerative conditions.[11][12] DHA exhibits potent anti-inflammatory effects by inhibiting critical pro-inflammatory signaling pathways.[7][8][9] Research shows that DHA can suppress the PI3K/AKT pathway, which is often hyperactive in inflammatory states.[11] Furthermore, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response that controls the expression of cytokines like TNF-α and IL-6.[7][8][9][12]
Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles (NFTs) in AD.[13] Its hyperactivation is linked to Aβ aggregation and neuronal dysfunction.[13] Computational and cellular studies have identified DHA as a potent inhibitor of GSK-3β.[13][14][15] The mechanism can be both direct, through binding to the kinase, and indirect, via suppression of upstream activators like AKT.[13][16][17] By inhibiting GSK-3β, DHA can potentially reduce tau pathology and its downstream neurotoxic effects.
Reduction of Oxidative Stress and Ferroptosis
Oxidative stress and iron-dependent cell death (ferroptosis) are significant contributors to neuronal loss. Artemisinins, including DHA, can mitigate these processes by activating protective pathways such as Akt/Bcl-2 and AMPK.[7][8][9] These actions help maintain mitochondrial homeostasis and protect neurons from oxidative damage.[7][8][9]
Efficacy in Preclinical Models of Neurodegenerative Diseases
The therapeutic potential of DHA has been validated in numerous preclinical in vitro and in vivo models, particularly for Alzheimer's Disease.
Alzheimer's Disease (AD)
In vivo studies using transgenic mouse models of AD have provided compelling evidence for DHA's efficacy. Treatment has been shown to improve cognitive deficits, reduce the burden of Aβ plaques, and decrease brain levels of soluble Aβ40 and Aβ42.[2][3]
Table 1: Summary of Quantitative Data from In Vivo AD Mouse Model Studies
| Model | Treatment Protocol | Key Findings | Reference |
| APP/PS1 Mice | 20 mg/kg/day DHA (oral gavage) for 3 months | - Improved memory and cognitive function.- Significantly reduced Aβ plaque deposition in the cortex and hippocampus.- Decreased brain levels of Aβ40 and Aβ42.- Increased LC3 II/I ratio and decreased p62 expression, indicating restored autophagy. | [1][2][3] |
| APPswe/PS1dE9 Mice | 40 mg/kg/day Artemisinin for 30 days | - Reduced neuritic plaque burden by ~48% in the cortex and ~61% in the hippocampus. | [18] |
| 5x FAD Mice | 20 mg/kg/day DHA for 3 months | - Reduced time and distance to find the platform in the Morris water maze test.- Reduced Aβ deposition in the cerebral cortex. | [5][19] |
Table 2: Summary of Quantitative Data from In Vitro AD Cell Model Studies
| Model | Treatment Protocol | Key Findings | Reference |
| N2a-APP & APP-SH-SY5Y cells | 5 µM or 50 µM DHA for 24 hours | - Dose-dependent reduction in cell viability at higher concentrations.- Increased LC3 II/I ratio and decreased p62 expression. | [1][3] |
| Human Cellular AD Models | DHA treatment | - Suggests DHA can promote autophagy and inhibit oxidative stress and neuroinflammation. | [20] |
Other Neurodegenerative Diseases
While research is most extensive in AD, the mechanisms of DHA are relevant to other proteinopathies and neuroinflammatory conditions. Studies suggest potential applications for Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), primarily through its anti-inflammatory, anti-oxidative, and autophagy-promoting effects.[7][8][9][10] DHA has also been shown to promote remyelination by switching microglia to a reparative phenotype, suggesting relevance for diseases like multiple sclerosis.[10][21]
Key Experimental Methodologies
Reproducibility is paramount in scientific research. This section details the protocols for key experiments cited in the study of DHA's effects on neurodegeneration.
In Vivo Studies (AD Mouse Models)
-
Animal Model: APP/PS1 or 5x FAD transgenic mice are commonly used.[3][5] Age-matched wild-type (WT) mice serve as controls.
-
DHA Administration: DHA is dissolved in a vehicle like DMSO and administered via intragastric (i.g.) gavage.[1] A common dosage is 20 mg/kg/day.[1][5] Treatment duration is typically long-term, such as 90 days, to assess effects on disease progression.[1]
-
Behavioral Analysis: Cognitive function is assessed using tests like the Barnes maze or Morris water maze, which evaluate spatial learning and memory.[1][5]
In Vitro Studies (Cell Culture Models)
-
Cell Lines: Mouse neuroblastoma cells (N2a) or human neuroblastoma cells (SH-SY5Y) stably transfected to overexpress Amyloid Precursor Protein (APP) are standard models (e.g., N2a-APP, APP-SH-SY5Y).[1][3]
-
DHA Treatment: DHA is dissolved in DMSO and added to the cell culture medium at various concentrations (e.g., 0.05 to 50 µM) for a specified duration, typically 24 hours.[1]
-
Cell Viability Assay: Cell viability is measured using assays like the CCK-8 kit to determine DHA's cytotoxic profile.[1]
Biochemical Assays
-
ELISA for Aβ Quantification:
-
Western Blot for Protein Expression:
-
Total protein is extracted from brain tissue or cell lysates.[23]
-
Protein concentration is determined using a BCA assay.[23]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[23]
-
The membrane is blocked and then incubated overnight at 4°C with primary antibodies (e.g., anti-LC3, anti-p62, anti-mTOR, anti-Aβ).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) system and quantified via densitometry.
-
Histological Analysis
-
Immunohistochemistry (IHC) for Aβ Plaques:
-
Perfused and fixed mouse brains are sectioned.
-
Sections are incubated overnight at 4°C with a primary antibody against Aβ (e.g., 4G8).[1]
-
A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex (ABC kit).[1]
-
Plaques are visualized using diaminobenzidine (DAB) as a chromogen.[1]
-
The number and area of plaques are quantified using microscopy and image analysis software.[24]
-
-
Thioflavin S Staining for Dense-Core Plaques:
-
Brain sections are incubated in a 0.1% Thioflavin S solution in 80% ethanol (B145695).[1]
-
Sections are differentiated in ethanol and washed.
-
Dense-core plaques are visualized under a fluorescence microscope.[25]
-
Quantification is performed by counting plaques in specific brain regions like the cortex and hippocampus.[1][25]
-
Conclusion and Future Directions
The body of preclinical evidence strongly supports the therapeutic potential of this compound for neurodegenerative diseases, particularly Alzheimer's disease. Its multi-target nature, addressing protein aggregation, neuroinflammation, and kinase dysregulation, makes it a highly compelling candidate for a disease class defined by complex, multifactorial pathology. DHA's established clinical safety record and its ability to penetrate the blood-brain barrier further strengthen its case for translation.
Future research should focus on:
-
Clinical Trials: Well-designed, placebo-controlled clinical trials are the critical next step to validate these preclinical findings in human patients.
-
Pharmacokinetic and Pharmacodynamic Studies: Optimizing dosage, delivery methods, and treatment regimens for chronic neurological conditions is essential.
-
Biomarker Development: Identifying biomarkers that can predict patient response to DHA treatment would enable a more personalized medicine approach.
-
Combination Therapies: Investigating DHA in combination with other therapeutic agents could reveal synergistic effects that target the disease from multiple angles.
References
- 1. This compound Ameliorates Learning and Memory in Alzheimer’s Disease Through Promoting Autophagosome-Lysosome Fusion and Autolysosomal Degradation for Aβ Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Learning and Memory in Alzheimer's Disease Through Promoting Autophagosome-Lysosome Fusion and Autolysosomal Degradation for Aβ Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Ameliorates Learning and Memory in Alzheimer’s Disease Through Promoting Autophagosome-Lysosome Fusion and Autolysosomal Degradation for Aβ Clearance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic effect of this compound on Alzheimer’s disease model mice with senile macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A role for docosahexaenoic acid–derived neuroprotectin D1 in neural cell survival and Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. The Potential Role of Artemisinins Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldscientific.com [worldscientific.com]
- 10. This compound enhances remyelination by switching microglia to the reparative phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound ameliorates LPS-induced neuroinflammation by inhibiting the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. More than anti-malarial agents: therapeutic potential of artemisinins in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidation of Artemisinin as a Potent GSK3β Inhibitor for Neurodegenerative Disorders via Machine Learning-Driven QSAR and Virtual Screening of Natural Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the development of colorectal cancer by GSK-3β/TCF7/MMP9 pathway and synergies with capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Elucidation of Artemisinin as a Potent GSK3β Inhibitor for Neurodegenerative Disorders via Machine Learning-Driven QSAR and Virtual Screening of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Therapeutic effect of this compound on Alzheimer’s disease model mice with senile macular degeneration | springermedizin.de [springermedizin.de]
- 20. hub.hku.hk [hub.hku.hk]
- 21. This compound enhances remyelination by switching microglia to the reparative phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound ameliorates cerebral I/R injury in rats via regulating VWF and autophagy-mediated SIRT1/FOXO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring the Aβ Plaque Microenvironment in Alzheimer’s Disease Model Mice by Multimodal Lipid-Protein-Histology Imaging on a Benchtop Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Technical Guide to the Genetic Markers of Dihydroartemisinin Resistance in Plasmodium falciparum
For Immediate Release
[CITY, State] – [Date] – As the global health community grapples with the persistent threat of malaria, the emergence and spread of resistance to frontline artemisinin-based combination therapies (ACTs) pose a significant challenge. Dihydroartemisinin (DHA), the active metabolite of artemisinin (B1665778) derivatives, is a cornerstone of these therapies. This technical guide provides an in-depth exploration of the genetic markers associated with DHA resistance in Plasmodium falciparum, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and combating this growing concern.
The primary molecular determinant of artemisinin resistance is the P. falciparum kelch13 (pfk13) gene.[1][2] Mutations in the propeller domain of the K13 protein are strongly correlated with delayed parasite clearance following ACT treatment.[2][3] The World Health Organization (WHO) has validated several of these mutations as markers for artemisinin partial resistance.[4] Beyond the well-established role of pfk13, other genetic factors are implicated in the resistance phenotype, including copy number variations (CNVs) in genes such as P. falciparum multidrug resistance gene 1 (pfmdr1) and plasmepsin 2/3 (pfpm2/3).[5][6][7] These additional markers often contribute to resistance to ACT partner drugs, which can lead to treatment failure.[5][8] This guide synthesizes the current knowledge on these genetic markers, presenting quantitative data, detailed experimental protocols for their identification, and visual representations of associated pathways and workflows.
Core Genetic Markers of this compound Resistance
The landscape of DHA resistance is dominated by mutations in the pfk13 gene, though other genetic alterations contribute to the overall resistance profile of the parasite.
kelch13 Propeller Domain Mutations
Mutations within the propeller domain of the K13 protein are the most reliable and widely recognized markers of artemisinin resistance.[1][2][9] These mutations are associated with a reduced susceptibility of early ring-stage parasites to artemisinins.[10] The WHO regularly updates the list of validated and candidate mutations associated with delayed parasite clearance.[4]
| Validated pfk13 Mutations | Candidate/Associated pfk13 Mutations |
| F446I | P441L |
| N458Y | G449A |
| M476I | C469F |
| Y493H | A481V |
| R539T | P527H |
| I543T | N537I/D |
| P553L | G538V |
| R561H | V568G |
| C580Y | P574L |
| R622I | |
| A675V |
Table 1: WHO Validated and Candidate pfk13 Mutations Associated with Artemisinin Partial Resistance. [4] This table is based on the latest WHO updates and is subject to change as new data emerges.
Non-k13 Genetic Markers
While pfk13 mutations are central to artemisinin resistance, other genetic loci have been identified that modulate the parasite's response to DHA and its partner drugs.
| Genetic Marker | Genetic Alteration | Associated Phenotype | References |
| pfmdr1 | Increased Copy Number | Decreased in vitro susceptibility to DHA; associated with mefloquine (B1676156) resistance. | [6][7] |
| N86Y, D1246Y SNPs | Modulates susceptibility to various antimalarials, including DHA. | [10] | |
| pfpm2/3 | Increased Copy Number | Associated with piperaquine (B10710) resistance, a key ACT partner drug. | [5][8] |
| exo-E415G | Single Nucleotide Polymorphism | Associated with piperaquine resistance and this compound-piperaquine treatment failure. | [5] |
| Antioxidant Defense Network | Upregulation of associated genes | Increased tolerance to oxidative stress induced by artemisinins. | [6][7] |
Table 2: Key Non-k13 Genetic Markers and Their Association with Antimalarial Resistance.
Experimental Protocols
Accurate and standardized methodologies are crucial for the surveillance and study of DHA resistance. This section provides detailed protocols for key in vitro and molecular assays.
Ring-Stage Survival Assay (RSA)
The RSA is the gold-standard phenotypic assay to determine the susceptibility of early ring-stage P. falciparum to a short pulse of DHA, mimicking in vivo drug exposure.[1] A survival rate of ≥1% is indicative of artemisinin resistance.
1. Parasite Synchronization:
-
Culture P. falciparum in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine (B114508) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
To obtain tightly synchronized 0-3 hour post-invasion rings, treat asynchronous cultures with 5% D-sorbitol for 10 minutes at 37°C to lyse mature parasite stages.[11]
-
Repeat the sorbitol treatment over two consecutive intra-erythrocytic cycles to achieve a high degree of synchronicity.[11]
-
For a more stringent synchronization, mature schizonts can be isolated using a Percoll gradient (typically 60-70%) and co-cultured with fresh erythrocytes for 2-3 hours to allow for invasion.[1]
2. Drug Exposure:
-
Adjust the synchronized ring-stage culture to a 1% parasitemia and 2% hematocrit.
-
Aliquot the parasite suspension into a 96-well plate.
-
Add DHA (dissolved in DMSO) to the test wells to a final concentration of 700 nM.[1] Add an equivalent volume of 0.1% DMSO to the control wells.
-
Incubate the plate for 6 hours at 37°C in the specified gas mixture.[1]
3. Post-Exposure Culture and Analysis:
-
After 6 hours, wash the cells twice with drug-free culture medium to remove the DHA.
-
Resuspend the cells in fresh medium and culture for an additional 66 hours.[7]
-
At 72 hours post-drug exposure, prepare thin blood smears from both the DHA-treated and control wells.
-
Stain the smears with Giemsa and determine the parasitemia by counting at least 10,000 erythrocytes under a microscope.
-
Alternatively, parasitemia can be quantified using flow cytometry by staining with fluorescent dyes such as SYBR Green I and MitoTracker Deep Red.[8]
-
Calculate the percent survival as: (Parasitemia of DHA-treated culture / Parasitemia of DMSO-treated culture) x 100.
Genotyping of pfk13 Mutations by Sanger Sequencing
This protocol outlines the steps for identifying single nucleotide polymorphisms (SNPs) in the propeller domain of the pfk13 gene.
1. DNA Extraction:
-
Extract genomic DNA from P. falciparum-infected blood samples (from patient samples or in vitro cultures) using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.[12]
2. Nested PCR Amplification:
-
A nested PCR approach is commonly used to increase the specificity and yield of the target amplicon.[12]
-
Round 1 PCR:
-
Primers: Use outer forward and reverse primers that flank the pfk13 propeller domain.
-
PCR Mix: Combine template DNA, primers (final concentration 0.25 µM each), dNTPs (0.2 mM), MgCl₂ (2.5-3 mM), and a Taq polymerase in the appropriate buffer.[13]
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 3-5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-58°C for 30 seconds.
-
Extension: 68-72°C for 90 seconds.
-
-
Final extension: 68-72°C for 5-10 minutes.
-
-
-
Round 2 PCR:
-
Use 1-2 µL of the Round 1 PCR product as the template.
-
Primers: Use inner forward and reverse primers specific to the propeller domain region.
-
PCR Mix and Thermocycling Conditions: Similar to Round 1, but with an adjusted annealing temperature based on the inner primers.
-
3. PCR Product Purification and Sequencing:
-
Verify the size of the final PCR product by agarose (B213101) gel electrophoresis.
-
Purify the PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit) to remove primers and dNTPs.
-
Send the purified product for bidirectional Sanger sequencing using the inner PCR primers.
4. Sequence Analysis:
-
Align the obtained forward and reverse sequences with a pfk13 reference sequence (e.g., from P. falciparum 3D7, Gene ID: PF3D7_1343700) using a sequence analysis software (e.g., Geneious, MEGA).
-
Identify any non-synonymous mutations by comparing the sample sequence to the reference.
Determination of pfmdr1 and pfpm2/3 Copy Number by qPCR
Quantitative PCR (qPCR) is used to determine the copy number of target genes relative to a single-copy reference gene.
1. DNA Extraction:
-
Extract genomic DNA as described for pfk13 sequencing.
2. qPCR Assay:
-
Primers and Probes: Design or use validated primers and probes (e.g., TaqMan or SYBR Green) for the target genes (pfmdr1, pfpm2) and a single-copy reference gene (e.g., β-tubulin).[2]
-
Reaction Setup:
-
Prepare a master mix containing qPCR master mix (with SYBR Green or probe-specific mix), forward and reverse primers for the target or reference gene, and nuclease-free water.
-
Add a standardized amount of genomic DNA to each well. Include a reference sample with a known single copy of the target gene (e.g., 3D7 strain) and no-template controls.
-
Run the assay in triplicate for each sample and target.
-
-
Thermocycling Conditions (Typical):
-
Initial denaturation/polymerase activation: 95°C for 3-10 minutes.
-
40-45 cycles of:
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 58-60°C for 20-60 seconds.
-
-
Include a melt curve analysis step if using SYBR Green to verify product specificity.
-
3. Data Analysis (ΔΔCt Method):
-
Determine the cycle threshold (Ct) for the target and reference genes for each sample.
-
Calculate ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene).
-
Calculate ΔΔCt: ΔΔCt = ΔCt(test sample) - ΔCt(reference sample).
-
Calculate the copy number: Copy Number = 2^(-ΔΔCt).[2]
-
A copy number ≥1.5 is typically considered an amplification.[2]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex relationships and processes involved in DHA resistance research.
References
- 1. iddo.org [iddo.org]
- 2. scispace.com [scispace.com]
- 3. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum. — MORU Tropical Health Network [tropmedres.ac]
- 7. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 11. Alternative methods for the Plasmodium falciparum artemisinin ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Mutations in Antimalarial Resistance Gene Kelch13 from Plasmodium falciparum Isolates in Kano, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ex vivo RSA and Pfkelch13 targeted-amplicon deep sequencing reveal parasites susceptibility to artemisinin in Senegal, 2017 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dihydroartemisinin (DHA) In Vitro Assays: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant interest for its anticancer properties. Extensive in vitro studies have demonstrated that DHA can inhibit the proliferation of a wide range of cancer cell lines, induce programmed cell death (apoptosis and ferroptosis), and cause cell cycle arrest.[1][2][3][4] The anticancer activity of DHA is largely attributed to its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[5][6] This document provides detailed application notes and standardized protocols for the in vitro evaluation of DHA's anticancer effects, intended to guide researchers in the consistent and reproducible investigation of this promising compound.
Data Presentation: Quantitative Analysis of DHA's In Vitro Efficacy
The following tables summarize the dose-dependent effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Cancer | 48 | 21.45[1] |
| DLD-1 | Colorectal Cancer | 24 | 15.08 ± 1.70[7] |
| SW620 | Colorectal Cancer | 24 | 38.46 ± 4.15[7] |
| RKO | Colorectal Cancer | 48 | Not specified, but effective |
| PC9 | Lung Cancer | 48 | 19.68[2] |
| NCI-H1975 | Lung Cancer | 48 | 7.08[2] |
| A549 | Lung Cancer | Not Specified | 69.42–88.03[8] |
| Hep3B | Liver Cancer | 24 | 29.4[2] |
| Huh7 | Liver Cancer | 24 | 32.1[2] |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4[2] |
| HepG2 | Liver Cancer | 24 | 40.2[2] |
| MCF-7 | Breast Cancer | 24 | 129.1[2] |
| MDA-MB-231 | Breast Cancer | 24 | 62.95[2] |
| A2780 | Ovarian Cancer | Not Specified | ~10-25 (deduced from apoptosis data)[9] |
| OVCAR-3 | Ovarian Cancer | Not Specified | ~10-25 (deduced from apoptosis data)[9] |
| BxPC-3 | Pancreatic Cancer | 72 | Not specified, but effective |
| AsPC-1 | Pancreatic Cancer | 72 | Not specified, but effective |
| SH-SY5Y | Neuroblastoma | 24 | ~2 (deduced from apoptosis data)[6] |
| OSCA2 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6[10] |
| OSCA16 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6[10] |
| OSCA50 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6[10] |
| D17 | Canine Osteosarcoma | Not Specified | 8.7 - 43.6[10] |
Table 2: this compound-Induced Apoptosis in Human Cancer Cell Lines
| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) |
| HCT116 | Colorectal Cancer | 10, 20 | 48 | Dose-dependent increase |
| DLD1 | Colorectal Cancer | 10, 20 | 48 | Dose-dependent increase |
| RKO | Colorectal Cancer | 10, 20 | 48 | Dose-dependent increase |
| A2780 | Ovarian Cancer | 10 | Not Specified | ~5-fold increase vs control[9] |
| A2780 | Ovarian Cancer | 25 | Not Specified | >8-fold increase vs control[9] |
| OVCAR-3 | Ovarian Cancer | 10 | Not Specified | >8-fold increase vs control[9] |
| OVCAR-3 | Ovarian Cancer | 25 | Not Specified | ~18-fold increase vs control[9] |
| BxPC-3 | Pancreatic Cancer | 50 | 12 | 18.6 (DHA only), 45.8 (DHA + TRAIL)[5] |
| PANC-1 | Pancreatic Cancer | 50 | 12 | 11.9 (DHA only), 45.8 (DHA + TRAIL)[5] |
| SH-SY5Y | Neuroblastoma | 0.5 | 24 | 18.57[6] |
| SH-SY5Y | Neuroblastoma | 1 | 24 | 37.38[6] |
| SH-SY5Y | Neuroblastoma | 2 | 24 | 51.84[6] |
| SKOV3 | Ovarian Cancer | 40 | 48 | 4.6[3] |
| SKOV3 | Ovarian Cancer | 80 | 48 | 8.6[3] |
| SKOV3 | Ovarian Cancer | 160 | 48 | 12.8[3] |
Table 3: this compound-Induced Cell Cycle Arrest in Human Cancer Cell Lines
| Cell Line | Cancer Type | DHA Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle |
| HCT116 | Colorectal Cancer | Varies | 48 | G2 arrest[1] |
| DLD1 | Colorectal Cancer | Varies | 48 | G2 arrest[1] |
| RKO | Colorectal Cancer | Varies | 48 | G2 arrest[1] |
| BxPC-3 | Pancreatic Cancer | Varies | 72 | G0/G1 arrest[11] |
| AsPC-1 | Pancreatic Cancer | Varies | 72 | G0/G1 arrest[11] |
| A549 | Lung Cancer | Varies | Not Specified | G1 arrest[12] |
| Esophageal Cancer Cells | Esophageal Cancer | Varies | Not Specified | G1 arrest[12] |
| Hepatocellular Carcinoma Cells | Liver Cancer | Varies | Not Specified | G2/M arrest[12] |
| Head and Neck Carcinoma Cells | Head and Neck Cancer | Varies | Not Specified | Cell cycle arrest (mediated by FOXM1)[4] |
Experimental Workflow and Protocols
A typical workflow for the in vitro assessment of DHA's anticancer activity is outlined below.
Caption: Experimental workflow for in vitro analysis of DHA.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
DHA Treatment: Prepare serial dilutions of DHA in culture medium. Replace the medium in each well with 100 µL of the DHA solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of DHA that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DHA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL). Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the DNA of fixed cells. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Culture cells in 6-well plates and treat with DHA.
-
Cell Harvesting: Collect the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with DHA.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with serum-free medium. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
Protocol:
-
Cell Lysis: After DHA treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mechanisms of Action: Signaling Pathways
DHA exerts its anticancer effects by modulating several key signaling pathways. The diagrams below illustrate the primary mechanisms of DHA-induced apoptosis, ferroptosis, and cell cycle arrest.
Caption: DHA-induced intrinsic apoptosis pathway.
Caption: DHA-induced ferroptosis pathway.
Caption: DHA-induced cell cycle arrest.
References
- 1. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Enhances Apo2L/TRAIL-Mediated Apoptosis in Pancreatic Cancer Cells via ROS-Mediated Up-Regulation of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dihydroartemisinin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent. Beyond its well-established role in combating malaria, emerging evidence highlights its therapeutic potential in other disease contexts, including cancer and autoimmune disorders.[1][2] DHA has been shown to inhibit tumor growth, modulate immune responses, and induce apoptosis in pathological cells.[3][4][5] Preclinical evaluation of DHA's efficacy and mechanism of action relies heavily on the use of robust and reproducible animal models. These models are indispensable tools for assessing pharmacokinetics, pharmacodynamics, and therapeutic outcomes before advancing to clinical trials.[6][7]
This document provides detailed application notes and experimental protocols for utilizing various animal models to test the efficacy of this compound. It covers key models for malaria, cancer, and autoimmune diseases, offering structured data presentation and step-by-step methodologies for core experiments.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative efficacy of DHA across different disease models as reported in the scientific literature.
Table 1: Efficacy of this compound in Malaria Animal Models
| Animal Model | Parasite Strain | DHA Dosage | Route of Administration | Key Efficacy Readouts | Reference |
| Swiss Albino Mice | Plasmodium berghei | 10 mg/kg/day for 3 days | Intramuscular | 47% cure rate | [8] |
| Swiss Albino Mice | Plasmodium berghei | 3 mg/kg for 5 days | Intraperitoneal | Significant delay in mortality and reduction in parasitemia | [9] |
| Asplenic Murine Model | Plasmodium berghei | 10-100 mg/kg (single dose) | Not specified | 2.8 to 6.0-fold decrease in parasitemia 20 hours post-administration | [10][11] |
| Swiss Albino Mice | Plasmodium berghei ANKA | 0.1, 1, 5, 10, 20 mg/kg for 4 days | Oral gavage | ED₅₀ determined to be 2 mg/kg | [12] |
Table 2: Efficacy of this compound in Cancer Animal Models
| Animal Model | Cancer Type | Cell Line | DHA Dosage | Route of Administration | Key Efficacy Readouts | Reference |
| Nude BALB/c Mice | Pancreatic Cancer | BxPC-3 | Not Specified | Intraperitoneal | Dose-dependent inhibition of tumor growth | [5] |
| Athymic Nude Mice | Ovarian Cancer | A2780 | 10 and 25 mg/kg/day, 5 days/week for 3 weeks | Intraperitoneal | 24% and 41% tumor growth inhibition, respectively | |
| Athymic Nude Mice | Ovarian Cancer | OVCAR-3 | 10 and 25 mg/kg/day, 5 days/week for 3 weeks | Intraperitoneal | 14% and 37% tumor growth inhibition, respectively | |
| AOM/DSS-induced Mice | Colon Cancer | Not Applicable | 20 mg/kg/day for 30 days | Intraperitoneal | Significant inhibition of colon tumor formation | [13][14] |
| Melanoma Lung Metastasis Model | Melanoma | B16F10 | 25 or 50 mg/kg/day | Oral gavage | Alleviation of severity and histopathological changes | [4] |
Table 3: Efficacy of this compound in Autoimmune Disease Animal Models
| Animal Model | Disease Model | DHA Dosage | Route of Administration | Key Efficacy Readouts | Reference |
| MRL/lpr Mice | Systemic Lupus Erythematosus (SLE) | Not Specified | Not Specified | Significant reduction in kidney inflammation and plasma cells | [1][15] |
| C57BL/6J Mice | Experimental Autoimmune Thyroiditis (EAT) | 5, 10, 20 mg/kg/day for 28 days | Oral gavage | Reduction in anti-thyroglobulin and thyroid peroxidase antibody levels; decreased spleen and thymus coefficients | [16] |
| BALB/c Mice | TNBS-induced Colitis | 4, 8, 16 mg/kg/day | Not Specified | Amelioration of colitis signs, reduced lymphocyte infiltration and tissue fibrosis | [17] |
| BALB/c Mice | Oxazolone-induced Colitis | 4, 8, 16 mg/kg/day | Not Specified | Amelioration of colitis signs, reduced lymphocyte infiltration and tissue fibrosis | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of animal models for DHA efficacy testing.
Malaria Efficacy Model: Plasmodium berghei-infected Mice
This protocol describes a standard 4-day suppressive test to evaluate the antimalarial efficacy of DHA in vivo.[12]
Materials:
-
Plasmodium berghei ANKA strain[18]
-
Swiss Webster or BALB/c mice (female, 25-30 g)[19]
-
This compound (DHA)[12]
-
Vehicle for DHA suspension (e.g., 0.5% sodium carboxymethylcellulose or 20% Tween-80)[12][18]
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Inoculation: Infect mice intraperitoneally (IP) with 1 x 10⁷ P. berghei-parasitized red blood cells.[12]
-
Drug Administration:
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each treatment group.
-
Determine the percentage of suppression using the formula: ((Parasitemia in control - Parasitemia in treated) / Parasitemia in control) x 100.
-
The 50% effective dose (ED₅₀) can be calculated from a dose-response curve.[12]
-
Cancer Efficacy Model: Melanoma Lung Metastasis
This protocol details the establishment of an experimental lung metastasis model using B16F10 melanoma cells to assess the anti-metastatic potential of DHA.[3][20][21][22]
Materials:
-
B16F10 murine melanoma cells
-
C57BL/6 mice
-
This compound (DHA)
-
Vehicle for oral gavage
-
Phosphate-buffered saline (PBS)
-
India ink or Bouin's fixative
Procedure:
-
Cell Culture: Culture B16F10 melanoma cells in appropriate media until they reach the desired confluence.
-
Tumor Cell Injection:
-
DHA Treatment:
-
Begin daily oral gavage of DHA (e.g., 25 or 50 mg/kg) on the day of tumor cell injection (Day 0) and continue for a predetermined period (e.g., 28 days).[4]
-
A control group should receive the vehicle only.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the lungs and rinse with PBS.
-
Fix the lungs with India ink or Bouin's fixative to visualize the metastatic nodules.
-
Count the number of metastatic foci on the lung surface.
-
-
Histopathology (Optional):
-
Fix lung tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin (B73222) and Eosin (H&E) to observe histopathological changes.
-
Autoimmune Disease Model: Experimental Autoimmune Thyroiditis (EAT)
This protocol describes the induction of EAT in mice to evaluate the immunomodulatory effects of DHA.[7][16][23][24][25]
Materials:
-
C57BL/6J or other susceptible mouse strains (e.g., CBA/J)[16][26]
-
Complete Freund's Adjuvant (CFA)
-
This compound (DHA)
-
Vehicle for oral gavage
Procedure:
-
Induction of EAT:
-
Emulsify thyroglobulin in CFA.
-
Immunize mice subcutaneously with the Tg/CFA emulsion at the base of the tail and in the flanks.
-
A booster immunization with Tg in Incomplete Freund's Adjuvant may be given after a specific interval (e.g., 2 weeks).
-
-
DHA Administration:
-
After immunization, randomly divide the mice into treatment and control groups.
-
Administer DHA daily via oral gavage at desired doses (e.g., 5, 10, 20 mg/kg) for a specified period (e.g., 28 days).[16]
-
The control group receives the vehicle.
-
-
Evaluation of Autoimmune Response:
-
Antibody Titer: At the end of the experiment, collect blood via cardiac puncture. Separate the serum and measure the levels of anti-thyroglobulin (TgAb) and anti-thyroid peroxidase (TPOAb) antibodies by ELISA.[16]
-
Spleen and Thymus Index: Euthanize the mice, and carefully excise and weigh the spleen and thymus. Calculate the organ index (organ weight/body weight).[16]
-
Histopathology: Fix the thyroid glands in 10% formalin, embed in paraffin, section, and stain with H&E to assess the degree of lymphocyte infiltration.[16]
-
Cytokine Analysis: Measure serum levels of cytokines such as IFN-γ, IL-2, IL-4, and IL-6 by ELISA to assess the Th1/Th2 balance.[16]
-
Flow Cytometry Analysis of Immune Cell Populations
This protocol provides a general framework for analyzing changes in immune cell populations in the spleen or peripheral blood of DHA-treated mice.[4][27]
Materials:
-
Spleen or peripheral blood from treated and control mice
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, B220, Foxp3)
-
Intracellular staining kit (if analyzing intracellular markers like cytokines or Foxp3)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen: Gently mash the spleen through a 70 µm cell strainer to obtain a single-cell suspension.
-
Blood: Collect blood in EDTA-containing tubes.
-
Lyse red blood cells using RBC Lysis Buffer and wash the cells with PBS.
-
-
Surface Staining:
-
Resuspend cells in FACS buffer.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (if applicable):
-
Fix and permeabilize the cells according to the manufacturer's protocol of the intracellular staining kit.
-
Incubate with antibodies against intracellular targets (e.g., Foxp3, IFN-γ).
-
Wash the cells as per the kit's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the percentages and absolute numbers of different immune cell populations.
-
Immunohistochemistry for Tissue Analysis
This protocol outlines a general procedure for immunohistochemical staining of tissues from DHA-treated animals.[28][29]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (to block endogenous peroxidase activity)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against the protein of interest
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Dewax the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[28]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in an appropriate antigen retrieval solution.[29]
-
Blocking Endogenous Peroxidase: Incubate the sections in hydrogen peroxide to block endogenous peroxidase activity.[28]
-
Blocking: Apply a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at an optimized dilution overnight at 4°C.[28]
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody.
-
Apply streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip using a permanent mounting medium.
-
-
Microscopy: Examine the stained sections under a microscope to assess the expression and localization of the target protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for in vivo efficacy studies.
Caption: Key signaling pathways modulated by this compound (DHA).
Caption: General experimental workflow for in vivo efficacy testing of this compound.
References
- 1. This compound Alleviates the Symptoms of a Mouse Model of Systemic Lupus Erythematosus Through Regulating Splenic T/B-Cell Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 3. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ameliorates inflammatory disease by its reciprocal effects on Th and Treg cell function via modulating mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying spontaneous metastasis in a syngeneic mouse melanoma model using real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Commentary: Constructing the optimal experimental autoimmune thyroiditis mouse model using porcine thyroglobulin [frontiersin.org]
- 8. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improvement of the efficacy of this compound with atorvastatin in an experimental cerebral malaria murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. Synergistic antimalarial treatment of Plasmodium berghei infection in mice with this compound and Gymnema inodorum leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Alleviates the Symptoms of a Mouse Model of Systemic Lupus Erythematosus Through Regulating Splenic T/B-Cell Heterogeneity [mdpi.com]
- 16. This compound attenuates autoimmune thyroiditis by inhibiting the CXCR3/PI3K/AKT/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Regulates the Th/Treg Balance by Inducing Activated CD4+ T cell Apoptosis via Heme Oxygenase-1 Induction in Mouse Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolite Profiling of this compound in Blood of Plasmodium-Infected and Healthy Mice Using UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.nyu.edu [med.nyu.edu]
- 20. Experimental melanoma metastasis in lungs of mice with congenital coagulation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suppression of Metastatic Melanoma Growth in Lung by Modulated Electro-Hyperthermia Monitored by a Minimally Invasive Heat Stress Testing Approach in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Experimental autoimmune thyroiditis in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Leptin receptor antagonist attenuates experimental autoimmune thyroiditis in mice by regulating Treg/Th17 cell differentiation [frontiersin.org]
- 25. A Novel Mouse Model of Autoimmune Thyroiditis Induced by Immunization with Adenovirus Containing Full-Length Thyroglobulin cDNA: Implications to Genetic Studies of Thyroid Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. This compound imposes positive and negative regulation on Treg and plasma cells via direct interaction and activation of c-Fos - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 29. Optimum immunohistochemical procedures for analysis of macrophages in human and mouse formalin fixed paraffin-embedded tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydroartemisinin Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various drug delivery systems designed to overcome the biopharmaceutical challenges of Dihydroartemisinin (B1670584) (DHA). The primary goal of these systems is to enhance the bioavailability of DHA, a potent antimalarial and potential anticancer agent, which is limited by its poor aqueous solubility, chemical instability, and short plasma half-life.[1][2][3] Detailed protocols for the preparation and evaluation of these formulations are provided to facilitate research and development in this area.
Introduction: The Challenge with this compound
This compound (DHA) is the active metabolite of all artemisinin-based compounds and serves as a first-line treatment for malaria.[2] Emerging research has also highlighted its significant anticancer properties.[1][4] However, the clinical efficacy of DHA is often hampered by its inherent physicochemical properties:
-
Poor Water Solubility: Limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral absorption.[5][6]
-
Short Plasma Half-Life: The drug is rapidly cleared from the body, requiring frequent dosing to maintain therapeutic concentrations.[2][7]
-
Chemical Instability: The endoperoxide bridge, crucial for its therapeutic activity, can be degraded under certain physiological conditions.[8]
To address these limitations, various drug delivery strategies have been developed. These approaches aim to improve solubility, protect the drug from degradation, prolong its circulation time, and ultimately enhance its bioavailability.[6][9][10] This document details three prominent systems: Solid Dispersions, Liposomes, and Nanoparticles.
Logical Overview: Overcoming DHA's Bioavailability Hurdles
The following diagram illustrates the core problems associated with DHA and the solutions offered by advanced drug delivery systems.
Caption: Relationship between DHA's challenges and drug delivery solutions.
Application Note 1: Solid Dispersions and Inclusion Complexes
Solid dispersion is a widely used technique where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix in the solid state.[11][12] This method enhances the dissolution rate by reducing drug particle size to a molecular level, improving wettability, and converting the drug from a crystalline to a more soluble amorphous form.[13][14]
Key Carriers:
-
Polyvinylpyrrolidone (PVP): Different molecular weights (K15, K25, K30) are used to create solid dispersions.[5]
-
Polyethylene Glycol (PEG): PEG 4000 and PEG 6000 are common carriers.[14]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HPβCD) forms inclusion complexes where the hydrophobic DHA molecule is encapsulated within the cyclodextrin (B1172386) cavity, significantly increasing its aqueous solubility.[5][15]
Data Presentation: Pharmacokinetic Parameters of DHA Solid Dispersions
The following table summarizes the improvement in solubility and key pharmacokinetic parameters of DHA when formulated as solid dispersions or inclusion complexes compared to the free drug.
| Formulation | Solubility Enhancement | AUC (ng·h/mL) | t½ (h) | Cmax (ng/mL) | Reference |
| DHA (Free Drug) | 1x (Baseline) | 215.3 ± 51.4 | 1.8 ± 0.5 | 102.5 ± 21.7 | [5][15] |
| DHA-PVPK30 | 50-fold | 1089.6 ± 211.8 | 6.5 ± 1.1 | 251.6 ± 45.3 | [5][15] |
| DHA-HPβCD | 84-fold | 876.4 ± 154.2 | 5.8 ± 0.9 | 210.8 ± 39.1 | [5][15] |
| DHA-PVPK25 | N/A | 543.2 ± 102.7 | 4.5 ± 0.8 | 188.7 ± 31.5 | [5][15] |
| DHA-PVPK15 | N/A | 611.9 ± 115.6 | 5.1 ± 0.7 | 195.4 ± 35.8 | [5][15] |
Data represents mean ± SD. AUC: Area Under the Curve; t½: Half-life; Cmax: Maximum Plasma Concentration.
Application Note 2: Lipid-Based Drug Delivery Systems (LBDDS)
Lipid-based systems are highly effective for enhancing the oral bioavailability of lipophilic drugs like DHA.[10][16] They can improve drug solubilization in the gut, facilitate lymphatic transport (bypassing first-pass metabolism), and protect the drug from enzymatic degradation. Key examples include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[4][9]
Liposomes: These are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core.[17] DHA, being hydrophobic, is incorporated within the lipid bilayer.[18] Stealth liposomes, which include a PEGylated lipid, can evade the immune system, leading to a longer circulation time.[18][19]
Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure.[9] This structure allows for higher drug loading and reduces potential drug expulsion during storage compared to SLNs.
Data Presentation: Pharmacokinetic Parameters of DHA Lipid-Based Formulations
| Formulation | System Type | AUC (0-24h) (µg·h/mL) | t½ (h) | Key Finding | Reference |
| DHA Solution | Free Drug | ~0.35 | ~0.75 | Baseline for comparison. | [20] |
| DHANPs | Prodrug Nanocomplexes | 5.64 ± 0.89 | 9.50 ± 1.21 | AUC was 16.12 times and t½ was 12.67 times higher than DHA solution. | [20] |
Values are estimated from graphical data for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of DHA-PVP Solid Dispersion (Solvent Evaporation Method)
This protocol is based on methodologies described for preparing solid dispersions to enhance DHA solubility.[13][14]
Workflow Diagram: DHA Solid Dispersion Preparation
Caption: Workflow for preparing DHA solid dispersions via solvent evaporation.
Materials:
-
This compound (DHA)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, Sieve
Procedure:
-
Weigh DHA and PVP K30 in the desired ratio (e.g., 1:9 w/w).
-
Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask.
-
Stir the solution at room temperature until it is clear.
-
Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a temperature of approximately 40°C.
-
Once a solid mass is formed, scrape it from the flask and place it in a vacuum oven.
-
Dry the solid dispersion at 40°C for 24 hours to ensure complete removal of the solvent.
-
Pulverize the resulting solid mass using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 100-mesh) to get uniformly sized particles.
-
Store the final product in a desiccator.
Protocol 2: Preparation of DHA Liposomes (Thin-Film Hydration Method)
This protocol describes a common method for preparing both conventional and stealth liposomes.[19][21]
Workflow Diagram: DHA Liposome Preparation
Caption: Workflow for preparing DHA liposomes via thin-film hydration.
Materials:
-
This compound (DHA)
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine, DPPC)
-
Cholesterol
-
DSPE-PEG2000 (for stealth liposomes)
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Rotary evaporator, Probe-type sonicator or Extruder
Procedure:
-
Weigh the desired amounts of lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) and DHA. For stealth liposomes, add DSPE-PEG2000 (e.g., 5 mol%).
-
Dissolve all components in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydrate the dried lipid film by adding the pre-warmed aqueous buffer (temperature should be above the phase transition temperature of the lipid).
-
Agitate the flask by vortexing or mechanical shaking. This will cause the lipid film to swell and detach, forming a milky suspension of multilamellar vesicles (MLVs).
-
For size reduction and to form unilamellar vesicles, sonicate the MLV suspension using a probe-type sonicator in an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[19]
-
Store the final liposomal suspension at 4°C.
Protocol 3: In Vitro Drug Release Study (Dialysis Bag Method)
This protocol is used to evaluate the release profile of DHA from a drug delivery system over time.[20]
Materials:
-
DHA formulation (e.g., liposomes, nanoparticles)
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium: PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) or a co-solvent (e.g., 30% ethanol) to maintain sink conditions.[20]
-
Shaking water bath or incubator
-
HPLC system for DHA quantification
Procedure:
-
Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.
-
Pipette a known volume (e.g., 2 mL) of the DHA formulation into the dialysis bag and securely seal both ends.
-
Place the sealed bag into a beaker containing a defined volume of pre-warmed (37°C) release medium (e.g., 50 mL).
-
Place the entire setup in a shaking water bath at 37°C with constant, gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of DHA in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for assessing the bioavailability of a DHA formulation in a rodent model.[7][20] (Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.)
Workflow Diagram: In Vivo Pharmacokinetic Study
Caption: Workflow for conducting an in vivo pharmacokinetic study.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
DHA formulation and control (DHA solution)
-
Administration equipment (e.g., oral gavage needles, syringes for IV injection)
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals for 12 hours prior to dosing, with free access to water.
-
Randomly divide the rats into groups (e.g., Control Group receiving DHA solution, Test Group receiving the new formulation).
-
Administer the formulations to the respective groups. For oral bioavailability, use oral gavage. For IV administration, inject via the tail vein. The dose should be equivalent across groups (e.g., 10 mg/kg DHA).[7]
-
Collect blood samples (approx. 300 µL) at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[20]
-
Centrifuge the blood samples (e.g., at 13,000 x g for 10 minutes) to separate the plasma.[20]
-
Store the plasma samples at -80°C until analysis.
-
Extract DHA from the plasma samples and quantify the concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using non-compartmental analysis software.
-
Calculate the relative bioavailability of the test formulation compared to the control solution.
References
- 1. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. tandfonline.com [tandfonline.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and in vitro evalaution of solid dispersion tablets Containing dihydroarthemesinin [repository.ju.edu.et]
- 15. researchgate.net [researchgate.net]
- 16. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Nanostructured this compound Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Dihydroartemisinin (DHA) for the Treatment of Hepatocellular Carcinoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties. This document provides detailed application notes and experimental protocols for investigating the efficacy and mechanisms of DHA in the context of hepatocellular carcinoma (HCC), the most common type of primary liver cancer. The information compiled herein is intended to guide researchers in exploring DHA as a potential therapeutic agent for HCC.
Mechanisms of Action
DHA exerts its anti-HCC effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and ferroptosis), inhibiting tumor growth and metastasis, and suppressing angiogenesis.
1. Induction of Apoptosis:
DHA has been shown to induce apoptosis in HCC cells through the intrinsic mitochondrial pathway. This process involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases. Key signaling molecules in this pathway include:
-
Bim/Bak/Mcl-1 Axis: DHA upregulates the pro-apoptotic protein Bim and downregulates the anti-apoptotic protein Mcl-1. This shifts the balance towards apoptosis by activating Bak, a crucial mediator of the intrinsic pathway.
-
JNK/NF-κB Pathway: DHA can also upregulate Tumor Necrosis Factor (TNF) expression through the JNK/NF-κB signaling pathway, contributing to apoptosis.
-
Endoplasmic Reticulum (ER) Stress: DHA can induce ER stress, leading to an increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, which in turn promotes apoptosis.
2. Induction of Ferroptosis:
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA has been demonstrated to be a potent inducer of ferroptosis in HCC cells. The key mechanisms include:
-
Inhibition of the ATF4-xCT Pathway: DHA inhibits the expression of Activating Transcription Factor 4 (ATF4), which in turn downregulates the expression of the cystine/glutamate antiporter SLC7A11 (xCT). This leads to a depletion of intracellular glutathione (B108866) (GSH), a key antioxidant enzyme, and subsequent accumulation of lipid ROS.
-
PEBP1/15-LO Pathway: DHA can inhibit the ubiquitination and degradation of Phosphatidylethanolamine Binding Protein 1 (PEBP1), promoting its interaction with 15-lipoxygenase (15-LO). This complex facilitates lipid peroxidation of the cell membrane, leading to ferroptosis.
3. Inhibition of Angiogenesis and Metastasis:
DHA has been shown to suppress the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).
-
PI3K/AKT Signaling: DHA targets Annexin A2 (ANXA2), which leads to the mitigation of the PI3K/AKT signaling pathway, thereby inhibiting the invasive and angiogenic activities of HCC.
-
CaMKK2/NCLX Axis: DHA can inhibit liver cancer cell migration and invasion by reducing ATP synthase production through the CaMKK2/NCLX signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on hepatocellular carcinoma cells from various studies.
Table 1: In Vitro Cytotoxicity of this compound (DHA) in HCC Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HepG2 | 29 | 24 | MTT | |
| HepG2 | 40.2 | 24 | Not Specified | |
| HepG2 | 22.7 | Not Specified | MTT | |
| HepG2 | 7.3 (free DHA) | Not Specified | Not Specified | |
| Huh-7 | 32.1 | 24 | Not Specified | |
| Huh-7 | 40.0 | Not Specified | MTT | |
| PLC/PRF/5 | 22.4 | 24 | Not Specified | |
| Hep3B | 29.4 | 24 | Not Specified | |
| SMMC-7721 | 36.19 | 24 | CCK-8 | |
| HCC-LM3 | 41.38 | 24 | CCK-8 | |
| MHCC97-L | Dose-dependent inhibition (1-100 µM) | Not Specified | Not Specified |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (DHA) in HCC Xenograft Models
| Animal Model | DHA Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| HCC Xenograft Mouse Model | Intraperitoneal injection (unspecified dose) | Not Specified | Significant inhibition of tumor growth | |
| Nude Mice with HepG2/Huh-7 Xenografts | 7, 14, and 28 mg/kg | Not Specified | Significant inhibition of tumor growth | |
| Mouse Xenograft Model | 100 mg/kg | Not Specified | Significantly reduced tumor volume | |
| Combination with Sorafenib | 100 mg/kg DHA + 10 mg/kg Sorafenib | 20 days | Enhanced chemosensitivity to Sorafenib |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
1. Cell Culture and DHA Preparation
-
Cell Lines: Human hepatocellular carcinoma cell lines HepG2 and Huh-7 are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
DHA Stock Solution: Prepare a high-concentration stock solution of DHA (e.g., 100 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. For experiments, dilute the stock solution in the culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
2. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DHA on HCC cells.
-
Materials:
-
96-well plates
-
HCC cells
-
Complete culture medium
-
DHA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of DHA. Include a vehicle control (medium with DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
3. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
HCC cells
-
DHA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with DHA for the desired time.
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one
-
Application of Dihydroartemisinin in Combination Therapies for Malaria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin (B1665778) derivatives, is a cornerstone of modern malaria treatment.[1][2] Its potent and rapid parasiticidal activity against Plasmodium falciparum makes it a critical component of Artemisinin-based Combination Therapies (ACTs), the first-line treatment for uncomplicated falciparum malaria recommended by the World Health Organization (WHO).[3][4][5] This document provides detailed application notes on the use of DHA in combination therapies, including its mechanism of action, rationale for combination, common partner drugs, and mechanisms of resistance. Furthermore, it offers detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of DHA-based combinations.
Mechanism of Action of this compound
The antimalarial activity of DHA is centered on its unique endoperoxide bridge.[6] The proposed mechanism involves the activation of this bridge by intraparasitic iron.[2] Inside the parasite's food vacuole, the digestion of host hemoglobin releases large amounts of heme and free ferrous iron (Fe²⁺). This iron cleaves the endoperoxide bridge of DHA, generating a cascade of reactive oxygen species (ROS) and carbon-centered radicals.[2][6] These highly reactive molecules then damage a broad spectrum of parasite proteins and other macromolecules, leading to oxidative stress and ultimately, parasite death.[2] This non-specific alkylating action is particularly effective against the asexual intraerythrocytic stages of the parasite, which are responsible for the clinical symptoms of malaria.[6]
Rationale for Combination Therapy
The use of DHA in combination with other antimalarial drugs is a strategic approach to enhance therapeutic efficacy and combat the emergence of drug resistance.[4][7] Artemisinin derivatives are characterized by their rapid onset of action and short elimination half-lives.[1][8] They can reduce the parasite biomass by approximately 10,000-fold per asexual cycle.[5] However, if used as monotherapy, the short half-life may not be sufficient to clear all parasites, potentially leading to recrudescence and the selection of resistant strains.[4]
To overcome this, DHA is combined with a longer-acting partner drug.[1][4][7] This partner drug persists in the bloodstream at therapeutic concentrations for a longer duration, effectively eliminating the residual parasites that may have survived the initial DHA onslaught.[7][9] This dual-action approach ensures a high cure rate and provides a mutual protective effect against the development of resistance to either drug.[5][7]
Common this compound-Based Combination Therapies
Several partner drugs with different mechanisms of action are co-formulated with artemisinin derivatives.[3] this compound is most commonly paired with piperaquine (B10710).
This compound-Piperaquine (DHA-PPQ)
DHA-PPQ is a widely used ACT that has demonstrated high efficacy in treating uncomplicated P. falciparum and P. vivax malaria.[1][7][10] Piperaquine is a bisquinoline antimalarial with a slow absorption and a long biological half-life of around 22 days in adults, making it an excellent partner for the fast-acting DHA, which has an elimination half-life of about one hour.[1][10] The mechanism of action of piperaquine is thought to be similar to chloroquine, involving the inhibition of heme detoxification in the parasite's digestive vacuole.[10]
Pharmacokinetic Properties of DHA and Piperaquine
The distinct pharmacokinetic profiles of DHA and piperaquine are complementary in their combined therapeutic action.
| Drug | Tmax (Maximum Plasma Concentration) | Elimination Half-life | Key Characteristics |
| This compound (DHA) | 1-2 hours[10] | ~1 hour[10] | Rapidly absorbed and eliminated. Responsible for the initial rapid parasite clearance.[5] |
| Piperaquine (PPQ) | ~5 hours[10] | ~22 days (adults)[10] | Slowly absorbed and has a very long elimination half-life, providing sustained antimalarial activity to clear residual parasites.[1] |
Resistance to this compound-Based Combination Therapies
The emergence and spread of resistance to both artemisinin and its partner drugs pose a significant threat to malaria control efforts.[9][11]
-
Artemisinin Resistance: Partial resistance to artemisinin is associated with mutations in the propeller domain of the P. falciparum Kelch13 (K13) gene.[12] These mutations are linked to a delayed parasite clearance time following ACT treatment.
-
Piperaquine Resistance: Resistance to piperaquine has been associated with the amplification of the plasmepsin II (pfpm2) and III (pfpm3) genes, which encode for hemoglobin-degrading enzymes in the parasite's food vacuole.[10]
The rise of multidrug-resistant malaria, particularly in the Greater Mekong Subregion, has led to increased rates of treatment failure with DHA-PPQ.[9][11] This has prompted research into alternative strategies, such as triple artemisinin-based combination therapies (TACTs), which combine an artemisinin derivative with two partner drugs to further delay the evolution of resistance.[13]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This protocol is used to determine the 50% inhibitory concentration (IC50) of DHA and its partner drugs, both individually and in combination, against P. falciparum cultures.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human O+ erythrocytes
-
Complete culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)
-
This compound (DHA) and partner drug stock solutions (in DMSO)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I)
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C
-
Fluorescence plate reader
Methodology:
-
Parasite Synchronization: Synchronize the parasite culture to the ring stage (0-3 hours old) using methods like 5% D-sorbitol lysis or magnetic-activated cell sorting (MACS).[14]
-
Drug Plate Preparation:
-
Prepare serial dilutions of DHA and the partner drug in complete culture medium in a 96-well plate.
-
For combination studies, prepare a matrix of drug concentrations to assess for synergistic, additive, or antagonistic interactions.
-
Include drug-free wells as a positive control for parasite growth and wells with uninfected red blood cells as a background control.[15][16]
-
-
Parasite Seeding:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to the drug-containing wells.[14]
-
-
Incubation: Incubate the plates for 72 hours in a gassed, humidified incubator at 37°C.[15][17]
-
Lysis and Staining:
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]
-
Data Analysis:
-
Subtract the background fluorescence of uninfected red blood cells.
-
Normalize the data to the drug-free control wells.
-
Calculate the IC50 values by fitting the dose-response data to a non-linear regression model.
-
In Vivo Efficacy Study in a Murine Malaria Model
This protocol evaluates the efficacy of DHA-based combination therapies in suppressing parasitemia in Plasmodium berghei-infected mice.
Materials:
-
Swiss albino mice
-
Plasmodium berghei ANKA strain
-
This compound (DHA) and partner drug formulations for oral or intraperitoneal administration
-
Giemsa stain
-
Microscope
Methodology:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment:
-
Once a detectable level of parasitemia is established (typically 2-5%), randomize the mice into treatment and control groups.
-
Administer the DHA combination therapy, individual drugs, and a vehicle control to the respective groups for a specified duration (e.g., 4-5 consecutive days).[18]
-
-
Monitoring Parasitemia:
-
Prepare thin blood smears from the tail vein of each mouse daily during and after the treatment period.
-
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
-
Data Analysis:
Visualizations
Caption: Mechanism of this compound (DHA) activation within the malaria parasite.
Caption: Therapeutic workflow of DHA-based combination therapy for malaria.
Caption: Workflow for the in vitro antiplasmodial activity assay.
References
- 1. Piperaquine/dihydroartemisinin - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. malariaconsortium.org [malariaconsortium.org]
- 4. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of artemisinin-based combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resistance to Artemisinin Combination Therapies (ACTs): Do Not Forget the Partner Drug! - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Maintaining the efficacy of artemisinin partner drug piperaquine | Infectious Diseases Data Observatory [iddo.org]
- 12. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preventing antimalarial drug resistance with triple artemisinin-based combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In Vitro Antiplasmodial Activities and Synergistic Combinations of Differential Solvent Extracts of the Polyherbal Product, Nefang - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improvement of the efficacy of this compound with atorvastatin in an experimental cerebral malaria murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Dihydroartemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of Dihydroartemisinin (B1670584) (DHA), a key semi-synthetic derivative of artemisinin (B1665778). The following sections outline the foundational synthesis of DHA from artemisinin, followed by procedures for creating ester, ether, and dimer derivatives. Quantitative data is summarized in tables for comparative analysis, and key experimental workflows and reaction pathways are visualized using diagrams.
Synthesis of this compound (DHA) from Artemisinin
The initial and crucial step in the synthesis of many artemisinin derivatives is the reduction of artemisinin to this compound.[1] This process converts the lactone group of artemisinin into a lactol (a hemiacetal).
Experimental Protocol: Reduction of Artemisinin
This protocol is based on the reduction of artemisinin using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727).[2][3]
Materials:
-
Artemisinin
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Cold water
Procedure:
-
Dissolve artemisinin in methanol at a temperature between 0–5 °C.[2]
-
Slowly add sodium borohydride to the stirred solution over a period of 20 minutes, maintaining the temperature at 0–5 °C.[2]
-
Continue stirring the reaction mixture for an additional 3 hours under the same temperature conditions.[2]
-
Neutralize the reaction by adding glacial acetic acid, ensuring the temperature remains between 0–5 °C.[2]
-
Concentrate the mixture by evaporating most of the methanol.[2]
-
Dilute the concentrated mixture with cold water and stir for 15 minutes at room temperature to precipitate the product.[2]
-
Collect the precipitate by filtration and wash it thoroughly with water.[2]
-
Dry the collected solid to obtain crude this compound.[2] A yield of approximately 90-97% can be expected.[2]
-
For further purification, recrystallization can be performed using solvents like a mixture of ethyl acetate and hexane or diisopropyl ether.
Experimental Workflow: Synthesis of DHA
Caption: Workflow for the synthesis of this compound (DHA) from Artemisinin.
Synthesis of this compound Ester Derivatives
Ester derivatives of DHA, such as artesunate (B1665782), are important antimalarial drugs. These are typically synthesized by reacting DHA with an appropriate acid anhydride (B1165640) or carboxylic acid in the presence of a coupling agent.
Protocol 1: Synthesis of Artesunate
Artesunate is synthesized by the esterification of DHA with succinic anhydride.[4][5]
Materials:
-
This compound (DHA)
-
Succinic anhydride
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve DHA in a suitable solvent such as dichloromethane.
-
Add succinic anhydride and pyridine to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, wash the reaction mixture with an acidic solution (e.g., dilute HCl) to remove pyridine.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield pure artesunate.
Protocol 2: Synthesis of Novel Ester Derivatives using DCC and DMAP
This protocol describes a general method for synthesizing various ester derivatives of DHA using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6][7]
Materials:
-
This compound (DHA)
-
A carboxylic acid (e.g., 4-formylbenzoic acid)[6]
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve DHA and the desired carboxylic acid in dichloromethane.[6][7]
-
Cool the solution to 0–5 °C.[6]
-
Add DCC and a catalytic amount of DMAP to the cooled solution.[6][7]
-
Stir the reaction mixture at 0–5 °C for 1 hour, and then allow it to warm to room temperature and stir for 24 hours.[6]
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.[6]
-
Concentrate the filtrate under reduced pressure.[6]
-
Purify the residue using silica (B1680970) gel column chromatography with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to obtain the desired ester derivative.[6]
Quantitative Data for Selected Ester Derivatives
| Compound | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| Compound 11 | DHA, 4-formylbenzoic acid | 40.46 | 81-82 | [6] |
| Compound 12a | Compound 11, N4-(2-fluorophenyl)semicarbazide | 17.62 | 145-147 | [6] |
| Hybrid 11i | Artesunate, Curcumin | 65 | - | [7] |
| Hybrid 11ii | Artesunate, Eugenol | 72 | - | [7] |
Synthesis of this compound Ether Derivatives
Ether derivatives of DHA, such as artemether (B1667619) and arteether (B1665780), are widely used in clinical practice. These are generally synthesized by reacting DHA with an alcohol in the presence of an acid catalyst.
Protocol 1: Synthesis using Boron Trifluoride Etherate
A common method for the synthesis of artemether and arteether involves the use of boron trifluoride etherate (BF₃·OEt₂) as a catalyst.[4]
Materials:
-
This compound (DHA)
-
Methanol (for artemether) or Ethanol (for arteether)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
A suitable solvent (e.g., dichloromethane)
Procedure:
-
Dissolve DHA in the appropriate alcohol (methanol or ethanol).
-
Add a catalytic amount of boron trifluoride etherate to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction by adding a basic solution (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ether derivative.
Protocol 2: Synthesis using Dodecatungstophosphoric Acid
An efficient and environmentally friendly method utilizes dodecatungstophosphoric acid as a recyclable catalyst.[8][9]
Materials:
-
This compound (DHA)
-
An alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)
-
Dodecatungstophosphoric acid hydrate (B1144303)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve DHA and the desired alcohol in dichloromethane.[8]
-
Add a catalytic amount (e.g., 0.05 equivalents) of dodecatungstophosphoric acid hydrate to the solution.[8]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.[8]
-
Filter the reaction mixture to remove the catalyst.[8][9] The catalyst can be recovered and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the pure ether derivative.[9] This method often results in excellent yields.[8][9]
Reaction Pathway: Synthesis of Ether Derivatives
Caption: General reaction pathway for the synthesis of DHA ether derivatives.
Synthesis of this compound-Based Dimers
Dimerization of artemisinin derivatives is a strategy to enhance their biological activity. Various linkers can be used to connect two DHA moieties.
Protocol: Synthesis of Trioxane (B8601419) Dimers
This protocol describes the synthesis of a C-10-carba trioxane dimer.[10]
Materials:
-
This compound acetate (DHA acetate)
-
2,3-bis(trimethylsilylmethyl)-1,3-butadiene (linker)
-
Tin(IV) tetrachloride (SnCl₄) in dichloromethane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve DHA acetate and the bis-silane butadiene linker in dichloromethane and cool the solution to -78 °C.[10]
-
Add a pre-cooled solution of tin(IV) tetrachloride in dichloromethane to the reaction mixture.[10]
-
Stir the reaction at -78 °C for approximately 45 minutes, monitoring the reaction progress by TLC.[10]
-
Once the starting material is consumed, work up the reaction mixture.
-
Purify the crude product to obtain the trioxane dimer. This two-step synthesis from artemisinin can achieve an overall yield of 63%.[10]
Protocol: Synthesis of Acetal (B89532) Dimers
This method involves the acid-catalyzed reaction of DHA with a diol to form acetal dimers.[11]
Materials:
-
This compound (DHA)
-
A suitable diol (e.g., ethylene (B1197577) glycol, 1,3-propanediol)
-
An acid catalyst (e.g., p-toluenesulfonic acid)
-
A suitable solvent (e.g., benzene (B151609) or toluene (B28343) with a Dean-Stark trap)
Procedure:
-
Dissolve DHA and the diol in the chosen solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux, using a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and wash with a basic solution, followed by water and brine.
-
Dry the organic layer and evaporate the solvent.
-
Purify the resulting crude product by column chromatography to isolate the dimer.
Logical Relationship: Dimerization Strategies
Caption: Different strategies for the synthesis of this compound dimers.
Conclusion
The protocols and data presented here provide a comprehensive overview for the synthesis of various this compound derivatives. These methods, ranging from the fundamental reduction of artemisinin to the more complex formation of dimers, offer a toolkit for researchers in the field of medicinal chemistry and drug development. The choice of synthetic route will depend on the desired derivative and the available resources. Further optimization of these protocols may be necessary to achieve higher yields and purity for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Stereodynamic Investigation of Labile Stereogenic Centres in this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Extraction of artemisinin and synthesis of its derivates artesunate and artemether] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of this compound and dihydroartemisitene acetal dimers showing anticancer and antiprotozoal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Potent Inhibitor of Angiogenesis and Tumor Metastasis
Application Notes for Researchers
Introduction
Dihydroartemisinin (B1670584) (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial agent that has garnered significant attention for its potent anti-cancer properties. Emerging evidence robustly demonstrates that DHA can effectively inhibit two critical processes in cancer progression: angiogenesis (the formation of new blood vessels) and tumor metastasis (the spread of cancer cells to distant organs). These application notes provide a comprehensive overview of the use of DHA in pre-clinical research, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.
Mechanism of Action
DHA exerts its anti-angiogenic and anti-metastatic effects through the modulation of several key signaling pathways within cancer and endothelial cells. Notably, DHA has been shown to suppress the HIF-1α/VEGF and PI3K/AKT/mTOR signaling cascades.[1] Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized and promotes the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). DHA can inhibit this pathway, thereby reducing the production of VEGF and suppressing angiogenesis.[1][2]
Furthermore, the PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. DHA has been demonstrated to inhibit the phosphorylation of key components of this pathway, leading to decreased endothelial cell proliferation and migration.[3][4][5] By targeting these fundamental pathways, DHA disrupts the intricate cellular processes required for new blood vessel formation and the metastatic cascade.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines and endothelial cells, providing a reference for its potency and efficacy in in vitro and in vivo models.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 48 h | Not explicitly defined, but significant inhibition of proliferation, migration, and tube formation observed in the range of 2.5–50 µM. | [6] |
| K562 | Human Chronic Myelogenous Leukemia | Not specified | 13.08 | [7] |
| HeLa | Human Cervical Cancer | 48 h | 15.4 - 49.7 (range for Artemisinin, with DHA being more effective) | [6] |
| JAR | Human Uterus Chorion Cancer | 48 h | 8.5 - 32.9 (range for this compound) | [6] |
| RD | Human Embryo Rhabdomyosarcoma | 48 h | 8.5 - 32.9 (range for this compound) | [6] |
| HO-8910 | Human Ovarian Cancer | 48 h | 8.5 - 32.9 (range for this compound) | [6] |
| MCF-7 | Human Breast Cancer | 24 h | 129.1 (for Artemisinin, DHA is more potent) | [8] |
| MDA-MB-231 | Human Breast Cancer | 24 h | 62.95 | [8] |
| PC9 | Human Lung Adenocarcinoma | 48 h | 19.68 | [8] |
| NCI-H1975 | Human Lung Adenocarcinoma | 48 h | 7.08 | [8] |
| Hep3B | Human Hepatocellular Carcinoma | 24 h | 29.4 | [8] |
| Huh7 | Human Hepatocellular Carcinoma | 24 h | 32.1 | [8] |
| PLC/PRF/5 | Human Hepatocellular Carcinoma | 24 h | 22.4 | [8] |
| HepG2 | Human Hepatocellular Carcinoma | 24 h | 40.2 | [8] |
| C6 | Rat Glioma | 48 h | ~20 (significant reduction in cell number) | [9] |
Table 2: In Vivo Efficacy of this compound in Tumor Models
| Cancer Model | Animal Model | DHA Dosage | Treatment Duration | Key Findings | Reference |
| Melanoma Lung Metastasis | Mice | 25/50 mg/kg/day (gavage) | 28 days | Significantly decreased melanoma nodules and lung wet weight. | [10][11][12] |
| Pancreatic Cancer Xenograft (BxPC-3) | Nude BALB/c Mice | Not specified (intraperitoneal) | Not specified | Inhibited tumor growth in a dose-dependent manner. | [13] |
| Colon Cancer | AOM/DSS Mice Model | Not specified | Not specified | Reduced tumor growth and inhibited inflammation. | [14] |
| Cervical Cancer Xenograft (HeLa) | Not specified | Not specified (intratumoral) | 6 days | Markedly reduced tumor volume (in combination with Doxorubicin). | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on angiogenesis and tumor metastasis.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (DHA)
-
96-well culture plates
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-cooled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Ensure the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells using trypsin and resuspend them in endothelial cell growth medium. Perform a cell count and adjust the concentration to 1 x 10^5 cells/mL.
-
Treatment and Seeding: Prepare different concentrations of DHA in the cell suspension. Add 100 µL of the HUVEC suspension (containing 1 x 10^4 cells) with or without DHA to each matrix-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Visualization and Quantification: After incubation, carefully remove the medium. Stain the cells with Calcein AM for 30 minutes. Capture images using an inverted fluorescence microscope. Quantify the tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.
Wound Healing (Scratch) Assay
This assay evaluates the effect of DHA on cancer cell migration.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Appropriate complete culture medium
-
This compound (DHA)
-
6-well or 12-well culture plates
-
200 µL pipette tip
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch or "wound" across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of DHA to the wells. A control well should receive medium with the vehicle (e.g., DMSO) only.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitoring and Final Imaging: Capture images of the same fields at various time points (e.g., 12, 24, 48 hours) to monitor the closure of the wound.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Basement Membrane Matrix (e.g., Matrigel®)
-
Serum-free culture medium
-
Complete culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound (DHA)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Protocol:
-
Insert Coating: Thaw the basement membrane matrix on ice. Dilute the matrix with cold serum-free medium. Add a thin layer of the diluted matrix to the upper surface of the Transwell inserts and incubate at 37°C for at least 1 hour to allow it to solidify.
-
Cell Preparation: Culture cancer cells and serum-starve them for several hours before the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment and Seeding: Prepare different concentrations of DHA in the cell suspension. Add 200 µL of the cell suspension to the upper chamber of the coated Transwell inserts.
-
Chemoattraction: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Removal of Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape off the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained, invaded cells in several random fields under a microscope.
In Vivo Tumor Metastasis Model
This protocol describes a common method to evaluate the effect of DHA on tumor metastasis in a mouse model.
Materials:
-
Metastatic cancer cell line (e.g., B16F10 melanoma cells)
-
Immunocompromised mice (e.g., C57BL/6 or BALB/c nude mice)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (DHA)
-
Vehicle for DHA administration (e.g., corn oil)
-
Animal housing and handling equipment
-
Calipers for tumor measurement (if a primary tumor is established)
Protocol:
-
Animal Acclimatization: House the mice in a specific pathogen-free environment for at least one week to acclimatize before the experiment.
-
Tumor Cell Injection: Harvest the metastatic cancer cells and resuspend them in sterile PBS at a concentration of 2 x 10^6 cells in 400 µL. Inject the cell suspension into the tail vein of each mouse to establish lung metastases.[10][11]
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Begin DHA administration one day after cell injection. Administer DHA daily via oral gavage at the desired doses (e.g., 25 or 50 mg/kg).[10][11] The control group should receive the vehicle only.
-
Monitoring: Monitor the mice daily for any signs of toxicity or distress. Record body weights regularly.
-
Endpoint and Tissue Collection: After a predetermined period (e.g., 28 days), euthanize the mice.[10][11] Carefully dissect the lungs and other organs of interest.
-
Metastasis Quantification: Count the number of visible metastatic nodules on the surface of the lungs. The lung wet weight can also be measured as an indicator of tumor burden.[1]
-
Histopathological Analysis: Fix the lungs in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to confirm the presence of metastatic lesions and assess their morphology. Immunohistochemical staining for markers like CD31 can be performed to evaluate microvessel density within the metastatic tumors.[1]
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits activation of the AIM2 inflammasome pathway and NF-κB/HIF-1α/VEGF pathway by inducing autophagy in A431 human cutaneous squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin and Angiogenesis, Pharmacological Research 48 (2003) [springboard4health.com]
- 7. [this compound inhibits the expression of vascular endothelial growth factor in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound treatment exhibits antitumor effects in glioma cells through induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility and bioavailability of Dihydroartemisinin
Welcome to the technical support center for improving the solubility and bioavailability of Dihydroartemisinin (B1670584) (DHA). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the formulation of this compound (DHA)?
A1: The primary challenges in formulating DHA stem from its inherent physicochemical properties. It is a poorly water-soluble drug, which leads to low bioavailability after oral administration.[1][2] Additionally, DHA is chemically unstable and can degrade in the presence of ferrous iron or biological reductants, with its degradation influenced by factors like pH and temperature.[3][4] The molecule also exists as two interconverting epimers, α-DHA and β-DHA, which can complicate analytical method development and quantification.[3]
Q2: What are the most common strategies to enhance the solubility and bioavailability of DHA?
A2: Several effective strategies have been developed to overcome the solubility and bioavailability limitations of DHA. The most widely investigated approaches include:
-
Solid Dispersions: Dispersing DHA in a hydrophilic polymer matrix can enhance its dissolution rate.[1][5]
-
Inclusion Complexes: Forming complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase aqueous solubility.[1][6][7]
-
Lipid-Based Nanoparticles: Encapsulating DHA in solid lipid nanoparticles (SLNs) or other nanocarriers can improve its pharmacokinetic profile and efficacy.[8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants can improve the solubility and permeability of DHA.[11]
Q3: How significant is the improvement in solubility and bioavailability with these methods?
A3: The improvements can be substantial. For instance, forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to increase DHA's solubility by as much as 89-fold.[6] Solid dispersions with polymers like PVPK30 have resulted in a 50- to 60-fold increase in solubility.[1][5] These enhancements in solubility directly contribute to improved bioavailability, with studies showing significantly higher plasma concentrations and area under the curve (AUC) values for formulated DHA compared to the free drug.[1][12]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of DHA in the selected organic solvent. | Screen various organic solvents to find one with high DHA solubility that is also miscible with the aqueous phase. | Increased amount of DHA dissolved in the organic phase, leading to higher encapsulation. |
| Suboptimal lipid or polymer concentration. | Optimize the concentration of the lipid (for SLNs) or polymer. Too little may not encapsulate the drug effectively, while too much can lead to larger particle sizes. | Improved encapsulation efficiency and desirable particle characteristics. |
| Inefficient homogenization or sonication. | Adjust the speed and duration of homogenization or the power and time of sonication to ensure the formation of a stable nanoemulsion before solvent evaporation. | Smaller and more uniform nanoparticles with better drug entrapment. |
Issue 2: Inconsistent Dissolution Profiles for Solid Dispersions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete conversion of crystalline DHA to an amorphous state. | Verify the amorphous nature of the solid dispersion using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC).[1] If crystalline peaks are present, optimize the preparation method (e.g., solvent evaporation rate, melting temperature). | A fully amorphous solid dispersion, leading to a faster and more consistent dissolution rate. |
| Phase separation or drug recrystallization upon storage. | Conduct stability studies under controlled temperature and humidity. Consider using polymers that have strong interactions (e.g., hydrogen bonding) with DHA to prevent recrystallization. | A stable solid dispersion with a consistent dissolution profile over time. |
| Inappropriate drug-to-polymer ratio. | Prepare solid dispersions with varying drug-to-polymer ratios and evaluate their dissolution profiles. An optimal ratio will provide the best balance of drug loading and dissolution enhancement. | Identification of the formulation with the most significant and reproducible improvement in dissolution. |
Issue 3: Degradation of DHA During Formulation or Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exposure to high temperatures or inappropriate pH. | During formulation, use low-temperature methods like freeze-drying where possible.[13] For analytical sample preparation, maintain a slightly acidic pH as DHA degradation increases at pH 7 and above.[3] | Minimized degradation of DHA, ensuring the integrity of the final product and accuracy of analytical results. |
| Presence of metal ions, particularly ferrous iron. | Use high-purity excipients and deionized water. If analyzing biological samples, consider pre-treating hemolyzed plasma with sodium nitrite (B80452) to prevent degradation.[3] | Reduced catalytic degradation of the DHA endoperoxide bridge. |
| Instability in biological matrices during pharmacokinetic studies. | Process biological samples quickly and at low temperatures. Store plasma or serum at -80°C. Consider adding stabilizing agents like hydrogen peroxide to plasma samples.[3] | Improved stability of DHA in biological samples, leading to more reliable pharmacokinetic data. |
Data Presentation
Table 1: Enhancement of this compound (DHA) Solubility with Different Formulation Strategies
| Formulation Method | Carrier/Excipient | Fold Increase in Solubility | Reference |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 84-fold | [1][2] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 89-fold | [6] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 50-fold | [1][2] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 60-fold | [5] |
Table 2: Physicochemical Characteristics of this compound-Solid Lipid Nanoparticles (DHA-SLNs)
| Parameter | Value | Reference |
| Particle Size | 240.7 nm | [8] |
| Surface Charge (Zeta Potential) | +17.0 mV | [8] |
| Drug Loading | 13.9 wt% | [8] |
| Encapsulation Efficiency | 62.3% | [8] |
| Polydispersity Index (PDI) | 0.16 | [8] |
Experimental Protocols
Protocol 1: Preparation of DHA-Cyclodextrin Inclusion Complexes by Solvent Evaporation
-
Dissolution: Dissolve this compound (DHA) and a selected cyclodextrin (B1172386) (e.g., HPβCD) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at a specific molar ratio (e.g., 1:1 or 1:5).[7]
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the inside of the flask.
-
Drying: Further dry the resulting solid complex in a vacuum oven at a specified temperature to remove any residual solvent.
-
Characterization: Pulverize the dried complex and pass it through a sieve. Characterize the complex using methods such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.[6][7]
Protocol 2: Preparation of DHA Solid Dispersions by Solvent Evaporation
-
Dissolution: Dissolve both DHA and a hydrophilic polymer (e.g., PVPK30) in a common solvent like ethanol (B145695) or methanol at various drug-to-carrier weight ratios (e.g., 1:1, 1:5, 1:9).[5]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature of approximately 40-60°C.
-
Final Drying: Place the obtained solid mass in a desiccator under vacuum for 24-48 hours to ensure complete removal of the solvent.
-
Sizing and Storage: Grind the dried solid dispersion into a fine powder, sieve to obtain a uniform particle size, and store in a desiccator until further analysis.
-
Characterization: Analyze the solid dispersion for drug content, dissolution behavior, and physical state (amorphous or crystalline) using techniques like HPLC, USP dissolution apparatus, DSC, and XRD.[1]
Protocol 3: Preparation of DHA-Solid Lipid Nanoparticles (SLNs) by a Single Emulsion-Solvent Evaporation Technique
-
Organic Phase Preparation: Dissolve a specific amount of DHA and a solid lipid (e.g., stearic acid) in an organic solvent like ethyl acetate.[14]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol (PVA)).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer for a specified time (e.g., 10-15 minutes) to form an oil-in-water (o/w) emulsion.[14]
-
Solvent Evaporation: Subject the resulting nanoemulsion to solvent evaporation, for instance, by using a rotary evaporator or by continuous stirring at room temperature, to remove the organic solvent and allow the SLNs to form.
-
Purification and Collection: The SLN suspension can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. The final product can be collected as a suspension or lyophilized for long-term storage.
-
Characterization: Characterize the SLNs for particle size, zeta potential, polydispersity index (PDI), encapsulation efficiency, and drug loading.[8]
Visualizations
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development, characterization and antimalarial efficacy of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles Formulations of Artemisinin and Derivatives as Potential Therapeutics for the Treatment of Cancer, Leishmaniasis and Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The preparation and relative bioavailability of an artemisin in self-emulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the safety and relative bioavailability of a new this compound tablet formulation in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Dihydroartemisinin Resistance in Malaria Parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome Dihydroartemisinin (DHA) resistance in malaria parasites.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHA) resistance in malaria parasites?
A1: this compound (DHA) resistance, also referred to as artemisinin (B1665778) partial resistance, is characterized by a delay in the clearance of Plasmodium falciparum parasites from the bloodstream of a patient following treatment with an artemisinin-based combination therapy (ACT).[1][2] This means the artemisinin component of the ACT is less effective at rapidly reducing the parasite load in the initial days of treatment.[1] The resistance mechanism primarily affects the early ring stage of the parasite's life cycle.[1][2]
Q2: What are the primary molecular mechanisms behind DHA resistance?
A2: The primary driver of DHA resistance is mutations in the propeller domain of the P. falciparum Kelch13 (PfK13) protein.[3] These mutations are associated with delayed parasite clearance.[3] While over 200 non-synonymous PfK13 mutations have been identified, only a subset are validated as conferring resistance.[4]
Beyond PfK13 mutations, other mechanisms contribute to resistance, including:
-
Reduced drug activation: PfK13 mutations can lead to decreased endocytosis of host hemoglobin, resulting in lower levels of heme which is crucial for activating artemisinin.[3]
-
Enhanced stress response: Resistant parasites often exhibit an enhanced cellular stress response, which helps them mitigate the oxidative damage caused by activated artemisinin.
-
Alterations in the Phosphatidylinositol-3-Kinase (PfPI3K) pathway: Mutations in PfK13 can lead to increased levels of PfPI3K and its product, phosphatidylinositol-3-phosphate (PI3P). Elevated PI3P levels are predictive of artemisinin resistance.
Q3: How can we overcome DHA resistance in malaria parasites?
A3: The primary strategy to combat DHA resistance is the use of Artemisinin-based Combination Therapies (ACTs). ACTs combine a potent, fast-acting artemisinin derivative with a longer-lasting partner drug that has a different mechanism of action.[1] This dual-action approach helps to clear the remaining parasites that might be resistant to the artemisinin component.[1]
More recently, Triple Artemisinin-based Combination Therapies (TACTs) are being investigated and deployed. TACTs add a third drug to the combination, further enhancing efficacy and potentially delaying the development of resistance to the partner drugs.[1][2][5] Clinical trials have shown that TACTs are highly efficacious and well-tolerated, even in regions with multidrug-resistant malaria.[3][5][6]
Q4: What are the recommended ACTs and TACTs?
A4: The World Health Organization (WHO) recommends several ACTs for the treatment of uncomplicated P. falciparum malaria. The choice of ACT depends on the local patterns of drug resistance. Commonly used ACTs include:
-
Artemether-lumefantrine (AL)
-
Artesunate-amodiaquine (AS-AQ)
-
This compound-piperaquine (DHA-PPQ)
-
Artesunate-mefloquine (AS-MQ)
Promising TACTs that have been evaluated in clinical trials include:[3][5]
-
Artemether-lumefantrine + Amodiaquine (AL-AQ)
-
This compound-piperaquine + Mefloquine (DHA-PPQ-MQ)
Data Presentation: Efficacy of Combination Therapies
Table 1: Comparative Efficacy of Artemisinin-based Combination Therapies (ACTs) in Regions with Potential DHA Resistance.
| ACT Regimen | Study Location | PCR-Corrected Efficacy (Day 28/42) | Key Findings |
| Artemether-lumefantrine (AL) | Western Kenya | 88.5% (Day 28)[7] | Efficacy is approaching the WHO's 90% threshold, suggesting potential waning efficacy.[7][8] |
| This compound-piperaquine (DHP) | Western Kenya | 98.6% (Day 28) & 93.0% (Day 42)[7] | DHP demonstrated superior efficacy compared to AL in this region.[4] |
| Artemether-lumefantrine (AL) | Angola (Benguela) | 96.3% (Day 28)[9] | |
| Artesunate-amodiaquine (ASAQ) | Angola (Benguela) | 99.9% (Day 28)[9] | |
| This compound-piperaquine (DP) | Angola (Zaire) | 98.8% (Day 42)[9] | |
| Artemether-lumefantrine (AL) | Papua New Guinea | 98.1% (Day 42)[10] | |
| This compound-piperaquine (DHA-PPQ) | Papua New Guinea | 100% (Day 42)[10] |
Table 2: Efficacy of Triple Artemisinin-based Combination Therapies (TACTs) in Clinical Trials.
| TACT Regimen | Trial | PCR-Adjusted Adequate Clinical and Parasitological Response (Day 42) | Key Findings |
| This compound-piperaquine + Mefloquine | TRACII[1][5] | >95%[5] | TACTs demonstrated non-inferiority to ACTs in efficacy with similar safety profiles.[1][5] TACTs also showed a reduced risk of reinfection.[1] |
| Artemether-lumefantrine + Amodiaquine | TRACII[1][5] | >95%[5] | All triple combinations achieved high cure rates, while the cure rate of DHA-PPQ alone was below 50% in some areas.[5] |
Table 3: Common PfK13 Mutations and Corresponding In Vitro DHA Resistance Levels (Ring-stage Survival Assay).
| PfK13 Mutation | Ring-stage Survival Assay (RSA) % Survival | Geographic Prevalence |
| C580Y | 4.8% - 15%[11][12] | Southeast Asia[11] |
| R539T | ~51% of wild-type K13 amount[13] | Southeast Asia[11] |
| I543T | - | Southeast Asia[11] |
| R561H | 6.6%[11] | Southeast Asia, Rwanda[11] |
| F446I | Low-level resistance[11] | Myanmar[11] |
| G533S | 12% - 23%[14][15] | Western Greater Mekong Subregion[14][15] |
| N458Y | - | - |
| M579I | 4.8%[11] | - |
| Wild Type | <1% - 2%[14][16] | Global |
Experimental Protocols & Troubleshooting Guides
Ring-stage Survival Assay (RSA) for In Vitro Artemisinin Susceptibility Testing
Objective: To determine the in vitro susceptibility of P. falciparum to DHA by measuring the survival rate of early ring-stage parasites after a short drug exposure.
Detailed Methodology:
-
Parasite Synchronization:
-
Culture P. falciparum to a parasitemia of 2-3% with a majority of late-stage schizonts.
-
Synchronize the culture using 5% D-sorbitol treatment to lyse mature stages, leaving predominantly ring-stage parasites.[16] Repeat synchronization over two intra-erythrocytic cycles for tighter synchrony.[16]
-
Alternatively, for highly synchronous cultures, mature schizonts can be purified using a Percoll gradient, followed by incubation with fresh erythrocytes for 2-4 hours to allow for invasion.[17]
-
-
Drug Exposure:
-
Drug Washout and Incubation:
-
Readout:
-
At 72 hours post-drug exposure, prepare thin blood smears and stain with Giemsa.
-
Count the number of viable parasites per 10,000 erythrocytes under a microscope. Viable parasites will have a well-defined morphology, while non-viable (pyknotic) parasites will appear condensed and darkly stained.
-
Alternatively, flow cytometry using dyes like SYBR Green I and MitoTracker Deep Red can be used for a more high-throughput and objective quantification of viable parasites.[19] A quantitative PCR (qPCR) based method, the extended Recovery Ring-stage Survival Assay (eRRSA), can also be used and shows a strong correlation with patient clearance half-life.[20]
-
-
Calculation:
-
Calculate the percent survival as: (% Parasitemia in DHA-treated well / % Parasitemia in DMSO-treated well) x 100.
-
A survival rate of ≥1% is generally considered indicative of in vitro artemisinin resistance.[17]
-
Troubleshooting Guide: Ring-stage Survival Assay (RSA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in control wells (low parasite growth) | Poor culture conditions (medium, gas, temperature). | Ensure optimal culture conditions. Use fresh, high-quality reagents and regularly check incubator settings. |
| Contamination (bacterial or fungal). | Maintain sterile technique. Use antibiotic/antimycotic agents in the culture medium if necessary. | |
| Inconsistent results between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of cell suspensions. |
| Uneven parasite distribution in the plate. | Gently resuspend the parasite culture before aliquoting into the 96-well plate. | |
| Difficulty in distinguishing viable from pyknotic parasites | Inexperienced microscopist. | Training and standardization of counting procedures are crucial. A third reader can resolve discrepancies.[19] |
| Suboptimal staining. | Optimize Giemsa staining protocol for clear parasite morphology. | |
| Consider alternative readouts: | Flow cytometry or qPCR-based methods (eRRSA) can provide more objective and high-throughput results.[19][20] | |
| Low survival rates even with known resistant strains | Inaccurate timing of drug exposure (outside the 0-3h window). | Ensure tight synchronization of parasites and precise timing of drug addition. |
| Degradation of DHA stock solution. | Prepare fresh DHA stock solutions regularly and store them properly at -20°C.[18] |
PfK13 Genotyping for Detection of Resistance Markers
Objective: To amplify and sequence the propeller domain of the pfk13 gene to identify mutations associated with artemisinin resistance.
Detailed Methodology:
-
DNA Extraction:
-
Extract genomic DNA from P. falciparum-infected blood samples (whole blood, packed red blood cells, or dried blood spots) using a commercial DNA extraction kit (e.g., QIAamp DNA Mini Kit).[20]
-
-
PCR Amplification:
-
Perform a nested PCR to specifically amplify the pfk13 propeller domain.[21][22]
-
Primary PCR: Use outer primers to amplify a larger fragment of the pfk13 gene.
-
Cycling conditions: Initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 30s, 46°C for 60s, and 72°C for 90s, with a final extension at 72°C for 5 min.[21]
-
-
Nested PCR: Use inner primers to amplify a smaller, specific fragment within the primary PCR product. This increases the specificity and yield of the target sequence.
-
-
PCR Product Purification and Sequencing:
-
Visualize the nested PCR product on an agarose (B213101) gel to confirm successful amplification.
-
Purify the PCR product using a commercial PCR purification kit.
-
Sequence the purified product using Sanger sequencing with the nested PCR primers.[21]
-
-
Sequence Analysis:
-
Align the obtained sequences with the P. falciparum 3D7 reference sequence for the pfk13 gene (PF3D7_1343700).
-
Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the propeller domain.
-
Troubleshooting Guide: PfK13 Genotyping
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No PCR product | Poor DNA quality or low parasite density. | Optimize DNA extraction protocol. For low parasitemia samples, consider using a more sensitive extraction method. |
| PCR inhibitors in the DNA extract. | Include a purification step to remove inhibitors. | |
| Incorrect PCR conditions (annealing temperature, cycle number). | Optimize annealing temperature using a gradient PCR. Increase the number of cycles if necessary. | |
| Non-specific PCR products (multiple bands on gel) | Non-specific primer binding. | Increase the annealing temperature. Design new, more specific primers if the problem persists. |
| Contamination with other DNA. | Maintain a clean PCR workspace and use filter tips. | |
| Poor quality sequencing results | Insufficient or impure PCR product. | Ensure a clean, single band of the correct size on the gel. Re-purify the PCR product if necessary. |
| Primer-dimers or non-specific products being sequenced. | Gel-purify the target PCR band before sequencing. |
Measurement of Phosphatidylinositol-3-Phosphate (PI3P) Levels
Objective: To quantify the relative levels of PI3P in P. falciparum parasites, a key downstream effector in a pathway associated with artemisinin resistance.
Detailed Methodology (using a fluorescently labeled PI3P-binding probe):
-
Probe Preparation:
-
Parasite Preparation and Fixation:
-
Harvest synchronized P. falciparum parasites at the desired developmental stage (e.g., ring stage).
-
Fix the parasites with a suitable fixative (e.g., a mixture of paraformaldehyde and glutaraldehyde) to preserve cellular structures and lipid localization.
-
-
Permeabilization and Staining:
-
Permeabilize the fixed parasites to allow the fluorescent probe to enter the cell.
-
Incubate the permeabilized parasites with the fluorescently labeled PI3P-binding probe.
-
-
Imaging and Quantification:
-
Visualize the stained parasites using fluorescence microscopy (e.g., confocal microscopy).
-
Quantify the fluorescence intensity within individual parasites using image analysis software. The intensity of the fluorescence will be proportional to the amount of PI3P.
-
Troubleshooting Guide: PI3P Measurement
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | Non-specific binding of the probe. | Increase the stringency of the washing steps. Include a blocking step with a non-specific protein (e.g., BSA) before adding the probe. |
| Autofluorescence from the parasites or red blood cells. | Use appropriate filter sets on the microscope to minimize autofluorescence. Include an unstained control to assess the level of background fluorescence. | |
| Weak or no signal | Inefficient probe penetration. | Optimize the permeabilization step (e.g., by adjusting the concentration or incubation time of the permeabilizing agent). |
| Low levels of PI3P in the parasites. | Ensure that the parasites are at a developmental stage where PI3P is expected to be present. | |
| Inactive or degraded fluorescent probe. | Store the probe correctly and protect it from light. Test the activity of the probe on a positive control cell line. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light during imaging. Use an anti-fade mounting medium. |
Mandatory Visualizations
Caption: Signaling pathways of DHA action and resistance.
Caption: Experimental workflow for the Ring-stage Survival Assay (RSA).
Caption: Logical relationships in DHA resistance.
References
- 1. Triple artemisinin-based combination therapy (TACT): advancing malaria control and eradication efforts | springermedizin.de [springermedizin.de]
- 2. endmalaria.org [endmalaria.org]
- 3. The Lancet: Triple therapies to treat malaria are effective and safe | EurekAlert! [eurekalert.org]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. Triple artemisinin-based combination therapy (TACT): advancing malaria control and eradication efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 3 clinical trial started for the first malaria treatment combining three drugs | Medicines for Malaria Venture [mmv.org]
- 7. Efficacy of Artemether-Lumefantrine and this compound-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria among Children in Western Kenya, 2016 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Artemether-Lumefantrine and this compound-Piperaquine for the Treatment of Uncomplicated Plasmodium falciparum Malaria among Children in Western Kenya, 2016 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Efficacy of artemether–lumefantrine and this compound–piperaquine for the treatment of uncomplicated malaria in Papua New Guinea | springermedizin.de [springermedizin.de]
- 11. Plasmodium falciparum K13 mutations in Africa and Asia impact artemisinin resistance and parasite fitness | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The PfK13 G533S mutation confers artemisinin partial resistance in multiple genetic backgrounds of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Alternative methods for the Plasmodium falciparum artemisinin ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iddo.org [iddo.org]
- 19. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of Plasmodium falciparum anti-malarial drug resistance markers in pfk13-propeller, pfcrt and pfmdr1 genes in isolates from treatment failure patients in Democratic Republic of Congo, 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genetic Analysis and Species Specific Amplification of the Artemisinin Resistance-Associated Kelch Propeller Domain in P. falciparum and P. vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Plasmodium falciparum k13 gene polymorphisms from Kisii County, Kenya during an era of artemisinin-based combination therapy deployment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of Cellular Phosphatidylinositol-3-phosphate (PI3P) Levels Using a Fluorescently Labelled Selective PI3P Binding Domain (PX) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dihydroartemisinin (DHA) Dosage in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroartemisinin (B1670584) (DHA) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the biggest initial challenge when working with this compound (DHA) in preclinical experiments?
A1: The most significant initial challenge is the poor aqueous solubility of DHA.[1][2][3] This can lead to difficulties in preparing formulations for in vivo administration and may result in inconsistent experimental outcomes. It is crucial to address solubility to ensure accurate and reproducible dosing.
Q2: How can I improve the solubility of DHA for my experiments?
A2: Several methods can be employed to improve DHA's solubility:
-
Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used to initially dissolve DHA.[1] However, the final concentration of the co-solvent in the formulation administered to the animal must be non-toxic.
-
Formulations with Excipients: Creating solid dispersions with polymers such as polyvinylpyrrolidone (B124986) (PVP) can enhance solubility.[1]
-
Inclusion Complexes: Forming inclusion complexes with cyclodextrins, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the solubility and stability of DHA in aqueous solutions.[4][5]
Q3: What are the common routes of administration for DHA in animal models?
A3: Common administration routes for DHA in preclinical studies include oral (gavage), intraperitoneal (IP), intravenous (IV), intramuscular (IM), and subcutaneous (SC) injections.[1] The choice of route will significantly affect the drug's bioavailability and pharmacokinetic profile.[6] Oral administration generally results in lower bioavailability compared to intravenous administration.[6]
Q4: What is a typical starting dose for DHA in a mouse model?
A4: A definitive starting dose depends on the therapeutic indication (e.g., anti-malarial, anti-cancer, anti-angiogenic) and the specific preclinical model. However, based on published studies, a range of doses has been explored. For instance, in anti-cancer xenograft models, doses around 10 mg/kg/day (i.p.) have been used.[7] For neurotoxicity studies in mice, oral doses have ranged from 50 to 300 mg/kg/day.[8] It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental setup.[9]
Q5: What are the signs of DHA-induced toxicity in preclinical models?
A5: High doses of DHA and other artemisinin (B1665778) derivatives can lead to neurotoxicity.[8][10] Signs to monitor in animals include ataxia (impaired coordination), gait disturbances, and weight loss.[1][8] The central nervous system, particularly the brainstem, is a primary site for these toxic effects.[10][11]
Q6: How stable is DHA in solution, and how should I handle it?
A6: DHA is chemically unstable, especially in the presence of biological reductants and ferrous iron.[1][12] Its stability is also dependent on pH and temperature.[12] The half-life of DHA is significantly shorter in plasma than in buffer solutions.[12] Therefore, it is critical to prepare formulations fresh before each administration to avoid degradation, which can lead to reduced efficacy and inconsistent results.[1]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Problem: Significant variation in therapeutic outcomes (e.g., tumor growth inhibition, parasite clearance) is observed among animals within the same treatment group.[1]
-
Possible Causes & Solutions:
-
Inconsistent Formulation: DHA may not be uniformly suspended or could be degrading. Ensure consistent and fresh preparation of the dosing solution for each experiment.
-
Inaccurate Dosing: Verify the accuracy of dose calculations and the calibration of administration equipment.
-
Variable Drug Administration: Ensure consistent administration techniques (e.g., depth of oral gavage, injection site for IP) across all animals to minimize variability in drug absorption.[1]
-
Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study.
-
Issue 2: Poor Drug Exposure or Low Bioavailability
-
Problem: Sub-optimal therapeutic effects are observed, potentially due to poor absorption or rapid metabolism of DHA.
-
Possible Causes & Solutions:
-
Route of Administration: Oral administration of DHA is known to have low bioavailability.[6] Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection for more direct and predictable systemic exposure.[1]
-
Formulation: The vehicle used for administration can impact absorption. Experiment with different pharmaceutically acceptable vehicles or solubility-enhancing formulations like cyclodextrin (B1172386) complexes.[4][5]
-
Metabolism: DHA is the active metabolite of other artemisinin compounds like artesunate (B1665782) and artemether.[2] Depending on the research question, using a pro-drug that converts to DHA in vivo might offer a different pharmacokinetic profile.[6]
-
Issue 3: Observed Neurotoxicity in Animals
-
Problem: Animals are exhibiting adverse neurological effects such as ataxia or gait disturbances after DHA administration.[1]
-
Possible Causes & Solutions:
-
Excessive Dosage: The administered dose may be too high. It is essential to conduct a dose-range finding study to identify the maximum tolerated dose (MTD).[9] In mice, oral doses below 200 mg/kg/day have shown no significant clinical or neuropathological evidence of toxicity in some studies.[8]
-
Route and Formulation: Intramuscular administration of oil-based artemisinin derivatives has been associated with a higher risk of neurotoxicity compared to oral administration.[8]
-
Dosing Schedule: Continuous, prolonged exposure may increase the risk of neurotoxicity. Consider adjusting the dosing frequency and duration.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Administration | Dose | Half-life (t½) | Clearance (CL/F) | Volume of Distribution (V/F) | Bioavailability | Reference |
| Mouse (Malaria-infected) | Intraperitoneal (IP) | 100 mg/kg | 25 min | 61.3 L/hr/kg | 36.3 L/kg | - | [13] |
| Mouse (Control) | Intraperitoneal (IP) | 100 mg/kg | 19 min | 50.9 L/hr/kg | 23.0 L/kg | - | [13] |
| Rat | Intravenous (IV) | 10 mg/kg | 0.95 h | 55-64 mL/min/kg | 0.50 L | 100% (Assumed) | [6] |
| Rat | Intramuscular (IM) | 10 mg/kg | - | - | - | 85% | [6] |
| Rat | Intragastric (Oral) | 10 mg/kg | - | - | - | 19-35% | [6] |
Table 2: Exemplary this compound Dosages Used in Preclinical Studies
| Preclinical Model | Species | Therapeutic Area | Dosage | Route of Administration | Outcome | Reference |
| Swiss Albino Mice | Mouse | Neurotoxicity Assessment | 50-300 mg/kg/day for 28 days | Oral | Doses <200 mg/kg/day showed no significant toxicity. | [8] |
| BxPC-3 Tumor Xenograft | Mouse | Pancreatic Cancer | 10 mg/kg/day for 21 days | Intraperitoneal (IP) | Inhibited tumor growth. | [7] |
| HCT116 Tumor Xenograft | Mouse | Colorectal Cancer | 10 mg/kg/day for 21 days | Intraperitoneal (IP) | Inhibited tumor growth. | [7] |
| Chicken Chorioallantoic Membrane (CAM) | Chicken Embryo | Angiogenesis | 5-30 nmol/egg | Topical | Significantly inhibited angiogenesis. | [14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | In Vitro | Angiogenesis | 2.5–50 µM | - | Dose-dependent inhibition of angiogenesis. | [15] |
| Human Colorectal Carcinoma Cells (HCT116) | In Vitro | Cancer | 12.5 or 25 µM | - | Significantly reduced the number of living cells after 48h. | [16] |
Experimental Protocols
Protocol 1: Preparation and Administration of DHA for Oral Gavage in Mice
-
Objective: To prepare a stable suspension of DHA for consistent oral administration in mice.
-
Materials:
-
This compound (DHA) powder
-
Vehicle (e.g., water with 0.5% carboxymethylcellulose (CMC))
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Graduated cylinders
-
Appropriate gavage needles
-
-
Procedure:
-
Calculate the total amount of DHA required based on the desired dose (mg/kg), the average weight of the mice, the number of animals, and the dosing volume (typically 5-10 mL/kg).
-
Weigh the calculated amount of DHA powder accurately.
-
If needed, use a mortar and pestle to grind the DHA powder to a fine consistency to aid in suspension.
-
In a suitable container, add a small amount of the vehicle (e.g., 0.5% CMC) to the DHA powder to form a paste.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing to achieve the desired final concentration and a uniform suspension.
-
Before each administration, ensure the suspension is thoroughly mixed to prevent settling of the compound.
-
Administer the calculated volume to each mouse using a proper oral gavage technique.
-
Protocol 2: Preparation and Administration of DHA for Intraperitoneal (IP) Injection in Mice
-
Objective: To prepare a solubilized formulation of DHA for IP injection.
-
Materials:
-
This compound (DHA) powder
-
Solvent (e.g., DMSO)
-
Vehicle (e.g., saline, corn oil)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Syringes and needles (e.g., 27-gauge)
-
-
Procedure:
-
Calculate the required amount of DHA based on the dose, animal weight, and injection volume.
-
Dissolve the calculated amount of DHA in a minimal volume of the chosen solvent (e.g., DMSO).[1] Ensure the solvent is of a suitable grade for in vivo use.
-
Dilute the DHA solution with the vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is at a non-toxic level for the animals (typically <5-10% of the total volume).
-
Vortex the solution to ensure it is thoroughly mixed.
-
Properly restrain the mouse and locate the injection site in the lower right abdominal quadrant.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the solution.[1]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical Efficacy and Safety Assessment of Artemisinin-Chemotherapeutic Agent Conjugates for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased stability and solubility of this compound in aqueous solution through the formation of complexes with 2-hydroxypropyl-β-cyclodextrin [jcps.bjmu.edu.cn]
- 5. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the neurotoxicity of oral this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 10. Neurotoxicity and artemisinin compounds do the observations in animals justify limitation of clinical use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of artemisinin analogs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound in a murine malaria model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Artemisinin and Angiogenesis, Pharmacological Research 48 (2003) [springboard4health.com]
- 16. This compound is a Hypoxia-Active Anti-Cancer Drug in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroartemisinin-piperaquine (DHA-PPQ)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering treatment failures with Dihydroartemisinin-piperaquine (DHA-PPQ) in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing DHA-PPQ treatment failures in our clinical study. What are the primary resistance mechanisms we should investigate?
A1: DHA-PPQ treatment failure is a complex issue involving resistance to both drug components. For this compound (DHA), resistance is primarily associated with non-synonymous mutations in the propeller domain of the Plasmodium falciparum kelch13 gene. For Piperaquine (B10710) (PPQ), resistance is multifactorial and has been linked to amplification of the plasmepsin-2 and plasmepsin-3 genes, as well as mutations in the P. falciparum chloroquine (B1663885) resistance transporter (pfcrt) gene. It is crucial to investigate markers for both components to understand the full resistance profile.
Q2: Our in vitro assays show reduced susceptibility to DHA. How can we confirm if this is due to kelch13 mutations?
A2: A correlation between reduced in vitro susceptibility to DHA and kelch13 mutations can be confirmed by sequencing the propeller domain of the kelch13 gene in your parasite isolates. The presence of validated mutations, such as C580Y, R539T, Y493H, and I543T, is a strong indicator of artemisinin (B1665778) resistance. Phenotypically, this can be assessed using the Ring-stage Survival Assay (RSA), where resistant parasites exhibit higher survival rates.
Q3: We are struggling to get consistent results with our Piperaquine Survival Assay (PSA). What are some common pitfalls?
A3: Inconsistent results in a PSA can arise from several factors. Firstly, ensure tight synchronization of your parasite culture to the early ring stage (0-3 hours post-invasion) before drug exposure. Secondly, the concentration and duration of piperaquine exposure are critical; use a pharmacologically relevant concentration (e.g., 200 nM) for a 48-hour exposure. Finally, inconsistent parasite growth rates between drug-treated and control wells can affect the final survival calculation. It is also important to note that some piperaquine-resistant parasites exhibit a bimodal dose-response curve, which can complicate the interpretation of standard IC50 assays.[1]
Q4: We have identified parasites with increased plasmepsin-2 copy number. Does this automatically mean they are resistant to piperaquine?
A4: While increased plasmepsin-2 and plasmepsin-3 copy numbers are strongly associated with reduced piperaquine susceptibility, it is not the sole determinant of resistance.[2][3] Mutations in pfcrt can also confer piperaquine resistance, sometimes in the absence of plasmepsin amplification.[4] Therefore, it is recommended to assess both plasmepsin copy number and pfcrt mutations to get a comprehensive picture of piperaquine resistance. Phenotypic assays like the PSA are essential to confirm the resistance profile.
Q5: Can pharmacokinetic factors contribute to DHA-PPQ treatment failure in the absence of resistance markers?
A5: Yes, pharmacokinetic variability can significantly impact treatment outcome.[5] Sub-optimal drug exposure due to factors like poor absorption, rapid metabolism, or incorrect dosing based on body weight can lead to treatment failure even with susceptible parasites.[5][6] Piperaquine exposure, in particular, has been shown to be affected by body weight and pregnancy.[7][8] Therefore, if resistance markers are absent, it is worthwhile to investigate drug levels in patient plasma samples if possible.
Troubleshooting Experimental Workflows
Investigating DHA-PPQ Treatment Failure
This workflow outlines the steps to investigate the potential causes of DHA-PPQ treatment failure.
Caption: A logical workflow for troubleshooting DHA-PPQ treatment failures.
Key Experimental Protocols
Ring-stage Survival Assay (RSA) for Artemisinin Susceptibility
This assay measures the viability of early ring-stage parasites after exposure to a high concentration of DHA.
Materials:
-
P. falciparum culture
-
Complete parasite culture medium (RPMI 1640 with supplements)
-
D-sorbitol solution (5% w/v)
-
Percoll (90% and 75% solutions)
-
This compound (DHA) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Giemsa stain
-
Microscope
Procedure:
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. For tighter synchronization, a Percoll gradient can be used to isolate mature schizonts, which are then allowed to invade fresh red blood cells for 3 hours.[3][6]
-
Drug Exposure: Adjust the parasitemia to 0.1-2% at a 2% hematocrit. Expose the 0-3 hour ring-stage parasites to 700 nM DHA or an equivalent volume of DMSO (control) for 6 hours.[6]
-
Drug Removal: After 6 hours, wash the cells twice with complete culture medium to remove the drug.
-
Recovery: Resuspend the cells in fresh medium and incubate for 66 hours.
-
Readout: Prepare Giemsa-stained thin blood smears and count the number of viable parasites per 10,000 red blood cells.
-
Calculation: The survival rate is calculated as: (Number of viable parasites in DHA-treated culture / Number of viable parasites in DMSO-treated culture) x 100.
Piperaquine Survival Assay (PSA)
This assay assesses the susceptibility of P. falciparum to piperaquine.
Materials:
-
P. falciparum culture
-
Complete parasite culture medium
-
Piperaquine tetraphosphate (B8577671) tetrahydrate stock solution
-
Vehicle control (e.g., 0.5% lactic acid)
-
Giemsa stain
-
Microscope
Procedure:
-
Synchronization: Synchronize parasite cultures to the early ring stage (0-3 hours post-invasion).[9]
-
Drug Exposure: Adjust the parasitemia to 0.1-2% at a 2% hematocrit. Expose the parasites to 200 nM piperaquine or the vehicle control for 48 hours.[9]
-
Recovery: After 48 hours, wash the cells to remove the drug and incubate in fresh medium for an additional 24 hours.[9]
-
Readout: Prepare Giemsa-stained thin blood smears and count the number of viable parasites per 20,000 red blood cells.[9]
-
Calculation: The survival rate is calculated as: (Number of viable parasites in piperaquine-treated culture / Number of viable parasites in control culture) x 100.[9]
Molecular Genotyping of Resistance Markers
1. kelch13 Sequencing:
-
DNA Extraction: Extract genomic DNA from parasite cultures or patient blood samples.
-
PCR Amplification: Amplify the propeller domain of the kelch13 gene using nested PCR.[5]
-
Sequencing: Sequence the PCR products using Sanger sequencing.[10]
-
Analysis: Align the sequences to a reference kelch13 sequence to identify non-synonymous mutations.
2. plasmepsin-2/3 Copy Number Variation (CNV) Analysis:
-
DNA Extraction: Extract genomic DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for plasmepsin-2 and a single-copy reference gene (e.g., β-tubulin).[2][8][11]
-
Analysis: Calculate the copy number of plasmepsin-2 relative to the reference gene using the ΔΔCt method.[11]
3. pfcrt Mutation Analysis:
-
DNA Extraction: Extract genomic DNA.
-
PCR Amplification: Amplify the region of the pfcrt gene known to harbor resistance-conferring mutations.
-
Sequencing or RFLP: Analyze the PCR products by Sanger sequencing or Restriction Fragment Length Polymorphism (RFLP) to identify specific mutations.[12]
Quantitative Data Summary
Table 1: Association of kelch13 Mutations with Parasite Clearance Half-Life
| kelch13 Mutation | Median Parasite Clearance Half-life (hours) |
| Wild Type | 1.96[13] |
| Y493H | 6.8[13] |
| R539T | 6.0[13] |
| I543T | 6.7[13] |
| P553L | 6.4[13] |
| V568G | 6.8[13] |
| C580Y | 6.9[13] |
Table 2: In Vitro Piperaquine Susceptibility of P. falciparum Isolates
| pfcrt K76T Genotype | Mean Piperaquine IC50 (nM) |
| Wild Type (K76) | 74.0[14] |
| Mutant (76T) | 87.7[14] |
Table 3: Ring-stage Survival Assay (RSA) Results for Selected kelch13 Genotypes
| Parasite Strain/Isolate | kelch13 Genotype | Mean Survival Rate (%) |
| 3D7 | Wild Type | 0.20[15] |
| Cam2 | C580Y | 8.50[15] |
| 3D7 Transfectant | F446I | ~2.5[16] |
| 3D7 Transfectant | N458Y | ~4.0[16] |
| 3D7 Transfectant | C580Y | ~7.5[16] |
Signaling Pathways and Logical Relationships
Molecular Mechanisms of DHA-PPQ Resistance
This diagram illustrates the key molecular players involved in resistance to DHA and PPQ.
Caption: Key molecular determinants of DHA-PPQ resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. Alternative methods for the Plasmodium falciparum artemisinin ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artemisinin Resistance and Stage Dependency of Parasite Clearance in Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iddo.org [iddo.org]
- 7. Efficacy and safety of this compound–piperaquine for the treatment of uncomplicated Plasmodium falciparum and Plasmodium vivax malaria in Papua and Sumatra, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Plasmodium falciparum this compound-piperaquine failures in Cambodia are associated with mutant K13 parasites presenting high survival rates in novel piperaquine in vitro assays: retrospective and prospective investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of copy number assays for detection and surveillance of piperaquine resistance associated plasmepsin 2/3 copy number variation in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rapid and Specific Genotyping Platform for Plasmodium falciparum Chloroquine Resistance via Allele-Specific PCR with a Lateral Flow Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Dihydroartemisinin (DHA) and Hematological Changes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding hematological changes observed in studies involving dihydroartemisinin (B1670584) (DHA).
Frequently Asked Questions (FAQs)
Q1: What are the known hematological effects of this compound (DHA)?
A1: this compound (DHA), an active metabolite of artemisinin (B1665778) derivatives, has been observed to exert various effects on the hematological system. Studies have shown that DHA can have a dual effect on hematopoiesis, with initial stimulation followed by inhibition. It has been reported to influence red blood cells (RBCs), white blood cells (WBCs), and platelets. Some studies suggest DHA possesses erythropoietin-like properties, initially increasing the Packed Cell Volume (PCV) and WBC count. However, prolonged exposure or high doses may lead to a decrease in these parameters. Specifically, DHA has been shown to modulate immune responses by promoting CD8+ T lymphocytes while suppressing B cell responses.[1]
Q2: Which blood cell lineages are most affected by DHA?
A2: Research indicates that DHA can impact multiple hematopoietic lineages:
-
Erythroid Lineage: DHA has been shown to have complex effects on red blood cell production. Some studies report an initial erythropoietin-like effect, stimulating erythropoiesis. Conversely, other findings suggest that at higher concentrations, DHA can inhibit erythroid differentiation.
-
Myeloid Lineage: The effects on myeloid cells, including neutrophils, can be variable. Some studies have reported an increase in WBC counts, while others have noted a decrease in neutrophils with prolonged treatment.
-
Lymphoid Lineage: DHA appears to have immunomodulatory effects, with studies indicating it can promote CD8+ T-cells and suppress B-cell responses.[1] It has also been shown to inhibit follicular helper T cells.[2]
-
Megakaryocytic Lineage: The impact on megakaryocytes and platelet production is an area of ongoing research, with some studies suggesting potential alterations in platelet counts.
Q3: What are the potential mechanisms behind DHA-induced hematological changes?
A3: The mechanisms are multifaceted and not fully elucidated, but several signaling pathways are implicated:
-
JAK/STAT Pathway: This pathway is crucial for hematopoiesis, and evidence suggests DHA may modulate its activity.[3][4][5]
-
PI3K/AKT Pathway: This pathway is vital for cell survival and proliferation of hematopoietic stem cells.[6][7][8] Some studies suggest DHA can inhibit this pathway in certain cell types.[9][10]
-
MAPK Pathway: The MAPK pathway is involved in cell differentiation and proliferation. DHA has been shown to influence MAPK signaling, which could contribute to its effects on hematopoiesis.[7][11][12]
-
Oxidative Stress: The endoperoxide bridge in DHA's structure can be activated by iron, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage biological macromolecules and may contribute to hematotoxicity.
Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during in-vitro experiments investigating DHA's hematological effects.
Problem 1: High variability in Colony-Forming Unit (CFU) assay results.
-
Possible Cause 1: Inconsistent cell plating density.
-
Solution: Ensure precise cell counting and dilution to plate a consistent number of cells per dish. Use a hemocytometer or an automated cell counter and perform triplicate counts for each sample.
-
-
Possible Cause 2: Variability in methylcellulose (B11928114) viscosity or cytokine activity.
-
Solution: Aliquot and store methylcellulose-based media and cytokine cocktails at the recommended temperature to avoid repeated freeze-thaw cycles. Use reagents from the same lot number for an entire experiment.
-
-
Possible Cause 3: Subjectivity in colony counting.
-
Solution: Establish clear, standardized criteria for identifying and counting different colony types (CFU-GM, BFU-E, CFU-E). If possible, have two independent researchers score the plates, or use an automated colony counter.
-
Problem 2: Low cell viability in liquid culture assays.
-
Possible Cause 1: Cytotoxicity of DHA at the tested concentrations.
-
Solution: Perform a dose-response curve to determine the optimal concentration range of DHA for your specific cell type. Start with a broad range of concentrations to identify the IC50 value.
-
-
Possible Cause 2: Suboptimal culture conditions.
-
Solution: Ensure the culture medium is fresh and contains all necessary supplements. Check the incubator for correct temperature, humidity, and CO2 levels.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: If using a solvent like DMSO to dissolve DHA, ensure the final concentration in the culture medium is non-toxic to the cells (typically <0.1%). Run a vehicle control (culture medium with the solvent) to assess its effect.
-
Problem 3: Difficulty in interpreting flow cytometry data for hematopoietic stem and progenitor cells (HSPCs).
-
Possible Cause 1: Inadequate antibody titration.
-
Solution: Titrate each antibody to determine the optimal concentration that provides the best signal-to-noise ratio. This will help in clearly distinguishing positive and negative populations.
-
-
Possible Cause 2: Improper gating strategy.
-
Solution: Use a sequential gating strategy. Start with forward and side scatter to gate on the cell population of interest and exclude debris. Then, use a viability dye to exclude dead cells. Finally, apply gates for your specific HSPC markers.
-
-
Possible Cause 3: Spectral overlap between fluorochromes.
-
Solution: Use a compensation matrix to correct for spectral overlap. Run single-color controls for each fluorochrome used in your panel.
-
Quantitative Data Summary
Table 1: Effect of this compound (DHA) on Hematological Parameters in Rodent Models.
| Parameter | Species | Dose of DHA | Duration of Treatment | Observed Effect | Reference |
| Packed Cell Volume (PCV) | Rat | 1-80 mg/kg | 5 days | Dose-dependent increase | [13] |
| White Blood Cell (WBC) Count | Rat | 1-80 mg/kg | 5 days | Dose-dependent increase | [13] |
| Hemoglobin (Hb) | Mouse | Not specified | Not specified | Decrease in malaria-infected mice | [14] |
| Reticulocyte Production Index (RPI) | Mouse | Not specified | Not specified | Lower in DHA-treated groups | [14] |
Table 2: In-Vitro Effects of this compound (DHA) on Hematopoietic Progenitors.
| Cell Type | Assay | DHA Concentration | Observed Effect | Reference |
| Human CD34+ cells | CFU-GM | Not specified | Inhibition of colony formation | [15] |
| Human CD34+ cells | BFU-E | Not specified | Inhibition of colony formation | [15] |
| K562 (leukemia cell line) | Proliferation Assay | 0-10 µM | Inhibition of proliferation | [16] |
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Hematotoxicity Assessment
This protocol is adapted from established methods for evaluating the effect of compounds on hematopoietic progenitor cells.[15][17]
Materials:
-
Human bone marrow or cord blood mononuclear cells (MNCs)
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines for CFU-GM, BFU-E, and CFU-E growth
-
This compound (DHA) stock solution
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO2, ≥95% humidity)
Procedure:
-
Cell Preparation: Thaw cryopreserved MNCs or isolate from fresh tissue. Wash the cells with IMDM containing 2% FBS. Count viable cells using a hemocytometer and trypan blue exclusion.
-
DHA Dilution: Prepare serial dilutions of DHA in IMDM.
-
Plating: Add 1 x 10^5 MNCs to a tube containing the methylcellulose-based medium. Add the desired concentration of DHA or vehicle control. Vortex thoroughly.
-
Incubation: Dispense the cell mixture into 35 mm culture dishes. Place the dishes in a larger petri dish with a water-filled dish to maintain humidity. Incubate at 37°C, 5% CO2 for 14 days.
-
Colony Scoring: After 14 days, identify and count colonies (CFU-GM, BFU-E, CFU-E) under an inverted microscope based on their morphology. A colony is typically defined as a cluster of 40 or more cells.
-
Data Analysis: Calculate the number of colonies per 1 x 10^5 cells plated for each DHA concentration and the vehicle control. Determine the IC50 value of DHA for each progenitor type.
Protocol 2: Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol provides a general framework for identifying and quantifying HSPCs from bone marrow.
Materials:
-
Bone marrow aspirate
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Fluorescently conjugated antibodies against HSPC markers (e.g., CD34, CD38, CD45RA, CD90, Linage cocktail)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate mononuclear cells from the bone marrow aspirate using density gradient centrifugation. Lyse red blood cells using a lysis buffer. Wash the cells with PBS.
-
Staining: Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS). Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer to remove unbound antibodies.
-
Viability Staining: Resuspend the cells in PBS and add the viability dye just before analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on viable cells by excluding cells positive for the viability dye.
-
Gate on the hematopoietic population using CD45.
-
Identify hematopoietic stem cells (HSCs) and various progenitor populations based on the expression of markers like CD34, CD38, and the absence of lineage markers.
-
Visualizations
Caption: Workflow for assessing DHA hematotoxicity using a CFU assay.
Caption: Signaling pathways potentially modulated by DHA in hematopoietic cells.
References
- 1. This compound regulates the immune system by promotion of CD8+ T lymphocytes and suppression of B cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits follicular helper T and B cells: implications for systemic lupus erythematosus treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates pulmonary inflammation and fibrosis in rats by suppressing JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Recent studies on PI3K/AKT/mTOR signaling pathway in hematopoietic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PI3k/AKT signaling pathway: Erythropoiesis and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits EphA2/PI3K/Akt pathway-mediated malignant behaviors and vasculogenic mimicry in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced apoptosis in human acute monocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajpme.jams.pub [ajpme.jams.pub]
- 15. Inhibition of CFU-E/BFU-E and CFU-GM colony growth by cyclophosphamide, 5-fluorouracil and taxol: development of a high-throughput in vitro method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibits the Proliferation of Leukemia Cells K562 by Suppressing PKM2 and GLUT1 Mediated Aerobic Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of drug-induced hematotoxicity using novel in vitro monkey CFU-GM and BFU-E colony assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pharmacological Modeling of Dihydroartemisinin (DHA)
Welcome to the technical support center for the pharmacological modeling of Dihydroartemisinin (B1670584) (DHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (DHA), the active metabolite of artemisinin (B1665778) and its derivatives, exerts its antimalarial effect through a proposed mechanism involving the cleavage of its endoperoxide bridge by iron, particularly from heme within the malaria parasite.[1] This process generates reactive oxygen species (ROS) and other free radicals that damage parasite macromolecules, leading to oxidative stress and cell death.[1] In the context of cancer research, DHA has been shown to inhibit proliferation and induce apoptosis through various signaling pathways.[2][3]
Q2: We are observing significant variability in our in vitro IC50 values for DHA against Plasmodium falciparum. What are the potential causes?
A2: Variability in IC50 values for DHA is a common issue and can be attributed to several factors:
-
Parasite Strain Differences: Different laboratory strains of P. falciparum can exhibit varying sensitivities to DHA. For instance, strains like Dd2 and 7G8 have shown slightly higher IC50 values compared to 3D7, D10, and HB3.[4]
-
Drug Stability: DHA is known to be chemically unstable under certain conditions.[5] Factors such as pH, temperature, and the composition of the culture medium can affect its stability and, consequently, its potency.[5] It is recommended to prepare fresh drug solutions for each experiment.
-
Assay Conditions: The specific parameters of your in vitro assay, such as the incubation time, hematocrit level, and the method used to assess parasite viability (e.g., SYBR Green I, pLDH assay), can influence the determined IC50 value.
-
Development of Resistance: If you are culturing parasites under continuous or intermittent drug pressure, you may be inadvertently selecting for resistant populations.[4][6]
Q3: What are the key signaling pathways modulated by DHA in cancer cells?
A3: DHA has been shown to modulate a multitude of signaling pathways in various cancer cell types, contributing to its anti-tumor effects. These include:
-
Inhibition of Pro-Survival Pathways: DHA can inhibit several pathways that promote cancer cell growth and survival, such as NF-κB, PI3K/AKT/mTOR, JAK/STAT, Wnt/β-catenin, and Hedgehog signaling.[2][3][7]
-
Activation of Apoptotic Pathways: DHA can activate pro-apoptotic pathways, including the JNK/p38 MAPK pathway and both the death receptor-mediated and mitochondrion-mediated caspase-dependent apoptotic pathways.[2][7]
Q4: What is the Ring-stage Survival Assay (RSA) and why is it important for DHA resistance studies?
A4: The Ring-stage Survival Assay (RSA) is the standard in vitro method for assessing the susceptibility of early ring-stage P. falciparum parasites to a short pulse of DHA.[8] This assay mimics the pharmacokinetic exposure of the drug in patients.[8] It is a critical tool for identifying and characterizing artemisinin resistance, which is often manifested as reduced clearance of ring-stage parasites.[8]
Troubleshooting Guides
Problem 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CCK8)
-
Symptom: High variability between replicate wells or experiments when assessing the effect of DHA on cell viability.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding plates to guarantee an equal number of cells per well.
-
DHA Instability: Prepare fresh DHA stock solutions for each experiment and dilute to final concentrations immediately before adding to the cells. DHA can degrade in culture media over time.[5]
-
Incubation Time: Optimize the incubation time with DHA. Cell viability can be assessed at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal window for observing an effect.[9][10]
-
Solvent Effects: Ensure the final concentration of the solvent used to dissolve DHA (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level.
-
Problem 2: Difficulty in Establishing a DHA-Resistant Parasite Line in vitro
-
Symptom: Parasite cultures repeatedly crash after increasing the DHA concentration.
-
Possible Causes & Solutions:
-
Excessive Drug Pressure: Increase the DHA concentration gradually. A step-wise selection process, starting with the IC50 concentration and increasing it by a factor of 1.5-2 only after the parasite culture has fully recovered, is recommended.[11]
-
Parasite Fitness Cost: The development of resistance can sometimes be associated with a fitness cost to the parasite. Ensure optimal culture conditions (e.g., gas mixture, temperature, media changes) to support parasite growth.
-
Clonal Selection: Once parasites can tolerate higher DHA concentrations, it is crucial to clone the resistant population by limiting dilution to obtain a genetically homogenous line for characterization.[11]
-
Problem 3: Challenges in Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
-
Symptom: Poor model fit or high variability in estimated PK/PD parameters for DHA.
-
Possible Causes & Solutions:
-
Model Complexity: Start with a simpler model structure and gradually increase complexity. For DHA pharmacokinetics, a one-compartment model with transit-compartment absorption has been shown to be effective.[12][13]
-
Data Sparsity: Insufficient sampling time points can lead to difficulty in accurately estimating parameters. If feasible, enrich the sampling schedule, especially around the absorption and elimination phases.
-
Covariate Effects: Investigate the influence of covariates such as body weight, parasite density, and pregnancy status, as these can significantly impact the pharmacokinetics of DHA.[12][14][15]
-
Drug Stability in Samples: Ensure proper collection, processing, and storage of plasma samples to prevent DHA degradation before analysis.[16]
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound against P. falciparum Strains
| Parasite Strain | IC50 (nM) | Reference |
| 3D7 | 3.2 | [4] |
| D10 | Not Specified | [4] |
| HB3 | Not Specified | [4] |
| Dd2 | 7.6 | [4] |
| 7G8 | Not Specified | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Population | Reference |
| Oral Clearance | ~1.1 - 2.9 L/h/kg | Adult Patients | [13] |
| Apparent Volume of Distribution | ~1.5 - 3.8 L/kg | Adult Patients | [13] |
| Terminal Elimination Half-life | ~0.83 - 1.9 h | Adult Patients | [13] |
| Cmax (after 2.4 mg/kg IV AS) | Not Specified | Patients with uncomplicated P. falciparum malaria | [17] |
| AUC (after 2.4 mg/kg IV AS) | Not Specified | Patients with uncomplicated P. falciparum malaria | [17] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from studies investigating the anti-proliferative effects of DHA.[9][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^6 cells per well and allow them to adhere overnight.[9]
-
DHA Treatment: Prepare serial dilutions of DHA in culture medium. Replace the existing medium with the DHA-containing medium and incubate for the desired time period (e.g., 24, 48 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of DHA in Plasma by LC-MS/MS
This is a generalized protocol based on established methods for DHA quantification.[16][19][20]
-
Sample Preparation:
-
To a 0.5 mL plasma sample, add an internal standard (e.g., artemisinin or a stable isotope-labeled DHA).[20][21]
-
Perform protein precipitation by adding ice-cold acetonitrile (B52724).[16] Alternatively, use liquid-liquid extraction with a solvent mixture like dichloromethane (B109758) and tert-methyl butyl ether.[21]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[21]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) with a pH modifier.[19][20]
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass-to-charge (m/z) transitions for DHA and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known DHA concentrations.
-
Quantify the DHA concentration in the plasma samples by comparing their peak area ratios (DHA/internal standard) to the calibration curve.
-
Visualizations
Caption: Major signaling pathways modulated by this compound in cancer cells.
Caption: Workflow for Pharmacokinetic/Pharmacodynamic (PK/PD) modeling of this compound.
Caption: Logical workflow for troubleshooting high IC50 variability in in vitro assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Population Pharmacokinetic and Pharmacodynamic Modeling of Artemisinin Resistance in Southeast Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Malaria PK/PD and the Role Pharmacometrics Can Play in the Global Health Arena: Malaria Treatment Regimens for Vulnerable Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics and Pharmacodynamics of Piperaquine in Children With Uncomplicated Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 19. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 20. cellbiopharm.com [cellbiopharm.com]
- 21. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
Adsorption, distribution, metabolism, and excretion (ADME) properties of Dihydroartemisinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Dihydroartemisinin (B1670584) (DHA).
Frequently Asked Questions (FAQs)
Q1: What are the key ADME properties of this compound (DHA)?
A1: this compound, the active metabolite of artemisinin (B1665778) compounds, exhibits a distinct ADME profile. It has relatively low oral bioavailability and is highly bound to plasma proteins.[1][2] Metabolism is a significant route of clearance, primarily through glucuronidation.[3][4] Excretion occurs mainly through the bile.[5] The following tables summarize the key quantitative ADME parameters for DHA.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Species | Reference |
| Molecular Formula | C₁₅H₂₄O₅ | N/A | [5] |
| Molar Mass | 284.35 g/mol | N/A | [5] |
| Oral Bioavailability | ~12% - 45% | Human | [2][5] |
| Elimination Half-life | ~4–11 hours | Human | [5] |
Table 2: Distribution Characteristics of this compound
| Parameter | Value | Condition | Reference |
| Plasma Protein Binding | ~93% | Malaria Patients | [1][6] |
| Unbound Fraction | 0.068 ± 0.032 | Falciparum Malaria Patients | [1][6] |
| Unbound Fraction | 0.092 ± 0.020 | Caucasian Volunteers | [1][6] |
| Blood-to-Plasma Ratio | >1 (accumulates in red blood cells) | Rat | [7] |
Table 3: Metabolic and Excretion Parameters of this compound
| Parameter | Enzyme/Route | Details | Reference |
| Primary Metabolism | UGT1A9, UGT2B7 | Glucuronidation is the main metabolic pathway. | [4][8][9] |
| Secondary Metabolism | CYP2B6, CYP3A4 | Minor contribution to metabolism. | [3][10] |
| Major Metabolite | This compound-glucuronide | Inactive metabolite. | [3][9] |
| Primary Excretion Route | Biliary | Excreted in feces. | [3][5] |
| Secondary Excretion Route | Urinary | Minor route of elimination. | [7] |
Q2: Which enzymes are primarily responsible for the metabolism of DHA?
A2: The primary metabolic pathway for DHA is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7.[4][8][9] While cytochrome P450 (CYP) enzymes like CYP2B6 and CYP3A4 are involved in the metabolism of parent artemisinin compounds to DHA, their role in the direct metabolism of DHA is considered minor.[3][10]
Q3: Does this compound interact with drug transporters like P-glycoprotein (P-gp)?
A3: Yes, studies have shown that this compound can interact with P-glycoprotein (P-gp). Co-incubation of DHA with certain drugs has been observed to lead to an upregulation of P-gp, which could have implications for drug-drug interactions and the disposition of co-administered P-gp substrates.[1][5][11]
Troubleshooting Guides
This section provides detailed experimental protocols and troubleshooting tips for common in vitro ADME assays performed with this compound.
Guide 1: Caco-2 Permeability Assay for this compound
Objective: To determine the intestinal permeability of DHA and assess its potential for oral absorption and as a substrate for efflux transporters like P-gp.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before the experiment. TEER values should be >200 Ω·cm².[12][13]
-
-
Assay Buffer Preparation:
-
Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4.
-
-
Dosing Solution Preparation:
-
Prepare a stock solution of DHA in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in the assay buffer to the final desired concentration (e.g., 10 µM). The final solvent concentration should be non-toxic to the cells (typically ≤1%).
-
-
Permeability Assay (Apical-to-Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the DHA dosing solution to the apical (A) side of the Transwell® insert.
-
Add fresh assay buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the incubation, collect samples from the apical side.
-
-
Permeability Assay (Basolateral-to-Apical - B-A):
-
Perform the assay in the reverse direction by adding the dosing solution to the basolateral side and sampling from the apical side to determine the efflux ratio.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
-
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low TEER values | Incomplete monolayer formation or cell damage. | Ensure proper cell seeding density and allow sufficient time for differentiation. Handle cells gently to avoid damage. |
| High variability in Papp values | Inconsistent cell monolayer integrity, pipetting errors, or analytical variability. | Use monolayers with consistent TEER values. Ensure accurate pipetting. Validate the analytical method for precision and accuracy. |
| Low recovery of DHA | Instability of DHA in the assay buffer or non-specific binding to the plate. | Assess the stability of DHA in HBSS at 37°C.[16] Consider using plates with low-binding surfaces. |
| Unexpectedly high efflux ratio | Presence of active efflux transporters. | Confirm with P-gp inhibitors (e.g., verapamil) to see if the efflux ratio is reduced. |
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining DHA permeability using the Caco-2 assay.
Guide 2: Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of DHA bound to plasma proteins, which influences its distribution and availability to target sites.
Experimental Protocol:
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO).[17][18]
-
Human plasma (or plasma from other species of interest).
-
Phosphate (B84403) buffered saline (PBS), pH 7.4.
-
DHA stock solution.
-
-
Procedure:
-
Prepare a solution of DHA in plasma at the desired concentration (e.g., 1 µM).
-
Add the DHA-spiked plasma to the sample chamber of the RED insert.
-
Add PBS to the buffer chamber of the RED device.
-
Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[17]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Precipitate proteins from all samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of DHA.
-
-
Data Analysis:
-
Calculate the percentage of unbound drug: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
-
Calculate the percentage of protein binding: % Bound = 100 - % Unbound
-
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Equilibrium not reached | Insufficient incubation time. | Optimize incubation time by performing a time-course experiment (e.g., 2, 4, 6, 8 hours). |
| High variability between replicates | Pipetting errors, leakage between chambers, or analytical variability. | Ensure accurate pipetting. Check the integrity of the RED device membranes. Validate the analytical method. |
| Low recovery | Non-specific binding of DHA to the device or instability. | Use a RED device with low-binding materials. Assess the stability of DHA in plasma and PBS at 37°C.[16] |
| Matrix effects in LC-MS/MS analysis | Interference from plasma components. | Optimize the sample preparation method (e.g., solid-phase extraction) and chromatographic conditions to minimize matrix effects. |
Logical Diagram of Equilibrium Dialysis for Protein Binding
Caption: Principle of plasma protein binding determination by equilibrium dialysis.
Guide 3: Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of DHA in the presence of liver microsomes, providing an estimate of its intrinsic clearance.
Experimental Protocol:
-
Materials:
-
Procedure:
-
Pre-warm the liver microsome suspension and NADPH regenerating system to 37°C.
-
In a series of microcentrifuge tubes, add the phosphate buffer and liver microsomes.
-
Add the DHA stock solution to each tube to initiate the reaction (final concentration typically 1 µM).
-
Start the metabolic reaction by adding the NADPH regenerating system. For the T=0 time point, add the stop solution before adding the NADPH system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of DHA at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of DHA remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein)
-
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| No significant metabolism observed | Inactive microsomes or NADPH regenerating system. Low intrinsic clearance of DHA. | Use a positive control compound known to be metabolized by the same enzymes. Ensure the activity of the NADPH system. DHA is primarily metabolized by UGTs, which may require alamethicin (B1591596) to permeabilize the microsomal membrane for access to UDPGA. |
| Very rapid disappearance of DHA | High metabolic instability or non-enzymatic degradation. | Run a control incubation without the NADPH regenerating system to assess non-enzymatic degradation. Reduce the microsomal protein concentration or shorten the incubation times. |
| Poor linearity in the ln(% remaining) vs. time plot | Substrate depletion, enzyme saturation, or product inhibition. | Use a lower initial concentration of DHA. Ensure the substrate depletion is less than 20% during the linear phase. |
| High variability | Inconsistent pipetting, temperature fluctuations, or analytical errors. | Ensure precise pipetting and maintain a constant temperature. Validate the analytical method. |
Signaling Pathway: Major Metabolic Route of this compound
Caption: Primary metabolic pathway of this compound via glucuronidation.
References
- 1. The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. Glucuronidation of this compound in vivo and by human liver microsomes and expressed UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P450 inhibition and induction by artemisinin antimalarials in human liver microsomes and primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. cellbiopharm.com [cellbiopharm.com]
- 15. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 16. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Dihydroartemisinin (DHA) Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of Dihydroartemisinin (B1670584) (DHA) cytotoxicity in non-cancerous cell lines during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DHA) cytotoxicity?
A1: The primary mechanism of DHA-induced cytotoxicity stems from its endoperoxide bridge. In the presence of intracellular ferrous iron (Fe²⁺), this bridge is cleaved, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals.[1][2] This surge in ROS induces oxidative stress, damages cellular components like lipids, proteins, and DNA, and can ultimately lead to a form of iron-dependent programmed cell death known as ferroptosis.[3][4][5]
Q2: Why does DHA exhibit cytotoxicity in non-cancerous cell lines?
A2: While cancer cells often have higher intracellular iron levels, making them more susceptible to DHA's effects, non-cancerous cells also contain iron, which is essential for various metabolic processes.[6][7] Therefore, at certain concentrations, DHA can react with the iron present in normal cells, leading to ROS production and subsequent cytotoxicity.[8]
Q3: What are the main strategies to reduce DHA's toxicity in my non-cancerous control cells?
A3: The main strategies focus on counteracting the core mechanism of DHA's action. These include:
-
Iron Chelation: Using iron chelators like Deferoxamine (DFO) to sequester free iron, thereby preventing the activation of the DHA endoperoxide bridge.[6][8][9]
-
Antioxidant Co-treatment: Applying antioxidants such as N-acetylcysteine (NAC) or Vitamin E to neutralize the cytotoxic ROS generated by DHA.[10][11][12]
-
Dose Optimization: Carefully titrating the DHA concentration to find a therapeutic window that is effective against cancer cells but minimally toxic to non-cancerous cells.
-
Combination Therapy: Combining DHA with other therapeutic agents may allow for the use of lower, less toxic concentrations of DHA while achieving a synergistic effect.[13][14][15]
Q4: Can combining DHA with other compounds increase its selectivity for cancer cells?
A4: Yes, combination therapies hold promise for enhancing the therapeutic index of DHA. For instance, combining DHA with agents that specifically target cancer cell vulnerabilities or with other chemotherapeutics could create a synergistic effect, allowing for lower doses of DHA and reducing off-target toxicity to normal cells.[14][16]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous control cell lines.
-
Problem: The viability of your non-cancerous control cell line is significantly reduced after DHA treatment, making it difficult to assess the selective anti-cancer effect.
-
Solution:
-
Verify DHA Concentration: Ensure that the DHA concentration is within the reported range for selective cytotoxicity. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell lines.
-
Introduce an Iron Chelator: Co-incubate the cells with an iron chelator like Deferoxamine (DFO). This will reduce the intracellular free iron available to activate DHA. Start with a low concentration of DFO and optimize as needed.[8][12]
-
Add an Antioxidant: Co-treat your cells with an antioxidant like N-acetylcysteine (NAC). NAC can help neutralize the ROS produced by DHA, thereby reducing oxidative stress-induced cell death.[17]
-
Reduce Incubation Time: Shorter incubation periods with DHA may be sufficient to induce effects in cancer cells while minimizing damage to non-cancerous cells.
-
Issue 2: Inconsistent results when using antioxidants to protect non-cancerous cells.
-
Problem: The protective effect of antioxidants against DHA cytotoxicity is variable across experiments.
-
Solution:
-
Timing of Antioxidant Addition: The timing of antioxidant administration is crucial. For optimal protection, the antioxidant should be added either as a pre-treatment or co-treatment with DHA.[17]
-
Choice of Antioxidant: Different antioxidants have different mechanisms of action. While NAC is a broad-spectrum ROS scavenger, other antioxidants like Vitamin E might be more effective at preventing lipid peroxidation, a key event in ferroptosis. The role of Vitamin C can be complex, as it may also have pro-oxidant effects in certain contexts.[10][11]
-
Antioxidant Concentration: Ensure you are using an effective concentration of the antioxidant. A dose-response experiment for the antioxidant in the presence of a fixed concentration of DHA can help determine the optimal protective dose.
-
Data Presentation
Table 1: Effect of Protective Agents on this compound (DHA) Cytotoxicity in Molt-4 Cells
| Protective Agent | Concentration | % Reduction in DHA Cytotoxicity | Reference |
| N-tert-butyl-alpha-phenylnitrone (PBN) | 0.25 mM | ~20% | [12] |
| N-tert-butyl-alpha-phenylnitrone (PBN) | 0.5 mM | ~40% | [12] |
| N-tert-butyl-alpha-phenylnitrone (PBN) | 1.0 mM | ~60% | [12] |
| Deferoxamine (DX) | 10 µM | ~30% | [8] |
| Deferoxamine (DX) | 20 µM | ~50% | [8] |
| Deferoxamine (DX) | 30 µM | ~65% | [8] |
Note: Data is approximated from graphical representations in the cited sources and pertains to the Molt-4 human T-lymphoblastoid leukemia cell line.
Experimental Protocols
Protocol 1: Assessment of DHA Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of DHA on adherent cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3x10³ to 4x10⁵ cells/mL (optimal density should be determined for each cell line) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[18][19]
-
DHA Treatment: Prepare serial dilutions of DHA in culture medium. Remove the old medium from the wells and add 100 µL of the DHA-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[18][20]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[19][21]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Co-treatment with an Iron Chelator (Deferoxamine) to Reduce DHA Cytotoxicity
-
Cell Seeding: Follow step 1 of the MTT assay protocol.
-
Treatment Preparation: Prepare solutions containing:
-
DHA at the desired concentration.
-
Deferoxamine (DFO) at various concentrations.
-
A combination of DHA and each concentration of DFO.
-
Medium alone (untreated control).
-
DFO alone (chelator control).
-
-
Co-treatment: Remove the old medium and add the prepared solutions to the appropriate wells.
-
Incubation and Analysis: Follow steps 3-7 of the MTT assay protocol to assess how DFO affects the cytotoxicity of DHA.
Mandatory Visualizations
Caption: Mechanism of DHA cytotoxicity and points of intervention.
Caption: Workflow for mitigating DHA cytotoxicity.
References
- 1. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Artemisinin compounds sensitize cancer cells to ferroptosis by regulating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antioxidants and pro-oxidants on cytotoxicity of this compound to Molt-4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity of this compound Toward Molt-4 Cells Attenuated by N-Tert-butyl-alpha-phenylnitrone and Deferoxamine | Anticancer Research [ar.iiarjournals.org]
- 13. stanfordchem.com [stanfordchem.com]
- 14. Exploring combinations of this compound for cancer therapy: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination of this compound and resveratrol effectively inhibits cancer cell migration via regulation of the DLC1/TCTP/Cdc42 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo inhibition of tumor cell viability by combined this compound and doxorubicin treatment, and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unito.it [iris.unito.it]
- 18. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 19. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
Managing adverse events in clinical studies of Dihydroartemisinin
Technical Support Center: Dihydroartemisinin Clinical Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing adverse events (AEs) in clinical studies involving this compound (DHA) and its combination therapies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with this compound-based therapies?
This compound and its derivatives are generally well-tolerated.[1] When used in artemisinin-based combination therapies (ACTs), the adverse effect profiles are often determined by the partner drug.[2] The most frequently reported AEs are typically mild to moderate in intensity.
Commonly reported adverse events in studies, particularly for the this compound-Piperaquine (DHA-PQ) combination, include gastrointestinal and neurological symptoms. A randomized field trial in Mali comparing DHA-PQ with Sulfadoxine-Pyrimethamine plus Amodiaquine (SP-AQ) provided the following data on frequently reported AEs.[3][4]
Table 1: Incidence of Common Adverse Events in a Comparative Study[4]
| Adverse Event | DHA-PQ Arm (%) | SP-AQ Arm (%) |
| Abdominal Pain | 11.8% | 29.2% |
| Headache | 11.2% | 19.2% |
| Vomiting | 5.7% | 15.2% |
Other commonly reported AEs across various studies include nausea, anorexia, and dizziness.[1] In one study, children receiving DHA-PQ reported fewer adverse events compared to those receiving SP-AQ.[3][4]
Q2: Are there any serious adverse events (SAEs) of special interest for this compound?
Yes, the primary safety concern, particularly for the widely used DHA-PQ combination, is its potential effect on cardiac repolarization, measured as the QT interval on an electrocardiogram (ECG).
-
Cardiac Safety (QTc Prolongation): The partner drug piperaquine (B10710) (PQ) can prolong the cardiac ventricular repolarization duration, also known as the QT interval.[5][6] This has raised concerns about a potential, though rare, risk of lethal ventricular arrhythmias.[6] However, a large-scale systematic review and meta-analysis concluded that DHA-PQ was associated with a low risk of sudden unexplained death, which was not higher than the baseline rate of sudden cardiac death.[5][6] Regular cardiac monitoring is still a crucial component of clinical trials involving DHA-PQ.[7][8]
-
Hematological Effects: Some studies have noted a mild but statistically significant decrease in hemoglobin and hematocrit values approximately 7 days after administration of DHA compared to baseline.[9] These changes are typically not clinically severe but should be monitored.
Q3: What is the underlying mechanism of this compound's action and potential toxicity?
The therapeutic action and potential for oxidative stress are linked to DHA's unique endoperoxide bridge. The mechanism is believed to involve the following steps.[10][11][12]
-
Activation: In an iron-rich environment, such as a malaria parasite-infected red blood cell, the iron (from heme) catalyzes the cleavage of DHA's endoperoxide bridge.[11][13]
-
Radical Generation: This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[10][14]
-
Cellular Damage: These radicals damage essential parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[10][11]
This iron-dependent mechanism explains the selective toxicity of DHA towards malaria parasites.[13] However, this same ROS-generating capability could theoretically contribute to off-target effects in host cells if not properly controlled.
Caption: Iron-catalyzed activation of this compound leading to parasite death.
Troubleshooting Guides & Protocols
Q4: How should I monitor for adverse events in a clinical study of DHA?
A robust AE monitoring system is critical. It should include both active and passive surveillance methods to capture all potential drug-related events.[15][16]
Caption: General workflow for monitoring adverse events in a clinical trial.
Experimental Protocol: General Adverse Event Monitoring
-
Baseline Assessment: Before drug administration, record all pre-existing conditions and symptoms.
-
AE Solicitation: At specified follow-up visits (e.g., daily for the first 7 days, then weekly), actively question participants about a list of common, solicited symptoms (e.g., fever, headache, nausea, vomiting, abdominal pain, diarrhea, dizziness).[3][4]
-
Unsolicited Reports: Encourage participants and their caregivers to report any new or worsening symptoms at any time (unsolicited AEs).
-
Data Collection: For every reported AE, document the following:
-
Description of the event.
-
Date and time of onset.
-
Severity (e.g., Mild, Moderate, Severe).
-
Seriousness (Serious vs. Non-serious).
-
Action taken (e.g., none, dose modification, concomitant medication).
-
Outcome (e.g., resolved, ongoing).
-
Causality assessment (relationship to the study drug).
-
-
Laboratory Monitoring: Conduct baseline and follow-up laboratory tests, including complete blood counts (CBC) and liver function tests (LFTs), to detect any hematological or biochemical abnormalities.
Q5: What is the specific protocol for monitoring cardiac safety with DHA-PQ?
Given the known risk of QTc prolongation with piperaquine, a dedicated cardiac safety monitoring plan is essential.[7]
Experimental Protocol: Cardiac Safety Monitoring for DHA-PQ Studies
-
Exclusion Criteria: At screening, exclude participants with a history of cardiac disease, electrolyte imbalances, or a baseline QTc interval exceeding a predefined threshold (e.g., >450 ms). Also, exclude those on concomitant medications known to prolong the QT interval.[3]
-
Baseline ECG: Perform a 12-lead ECG on all participants before the first dose of the study drug to establish a baseline QTc value.[7]
-
Post-Dose ECGs: Schedule ECGs at times of expected peak plasma concentration of piperaquine. A typical schedule includes:
-
QTc Correction: Correct the measured QT interval for heart rate using a standard formula, such as Fridericia's formula (QTcF), which is often preferred in clinical trials.[7]
-
Analysis and Action:
-
Analyze changes in QTcF from baseline.
-
Define a threshold for clinically significant QTc prolongation (e.g., an increase of >60 ms (B15284909) from baseline or an absolute value of >500 ms).
-
Establish a clear action plan if a participant meets this threshold, which may include intensified monitoring, withdrawal from the study, and a full cardiology workup.
-
Q6: How should I troubleshoot a suspected Adverse Drug Reaction (ADR)?
When a potential ADR is identified, a systematic approach is needed to assess its relationship to the study drug and determine the appropriate course of action.[17] This involves evaluating the temporal relationship, considering alternative causes, and, if necessary, de-challenging and re-challenging the drug.[17]
Caption: Decision logic for troubleshooting a suspected Adverse Drug Reaction (ADR).
References
- 1. Adverse effects in patients with acute falciparum malaria treated with artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Randomized Field Trial to Assess the Safety and Efficacy of this compound-Piperaquine for Seasonal Malaria Chemoprevention in School-Aged Children in Bandiagara, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risk of sudden unexplained death after use of this compound-piperaquine for malaria: a systematic review and Bayesian meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risk of sudden unexplained death after use of this compound–piperaquine for malaria: a systematic review and Bayesian meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Safety, tolerability, and efficacy of repeated doses of this compound-piperaquine for prevention and treatment of malaria: a systematic review and meta-analysis - [medicinesresources.nhs.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety and tolerability of artemether-lumefantrine versus this compound-piperaquine for malaria in young HIV-infected and uninfected children - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashp.org [ashp.org]
- 17. pharmacytimes.com [pharmacytimes.com]
Validation & Comparative
A Comparative Guide to the Bioequivalence of Dihydroartemisinin Formulations
For Researchers, Scientists, and Drug Development Professionals
Dihydroartemisinin (B1670584) (DHA), the active metabolite of artemisinin (B1665778) derivatives, is a cornerstone of modern malaria treatment.[1] Its efficacy is critically dependent on its bioavailability, making bioequivalence studies of different formulations essential for ensuring therapeutic consistency. This guide provides an objective comparison of various DHA formulations based on published experimental data, detailing the methodologies employed and presenting key pharmacokinetic findings.
Experimental Protocols for Bioequivalence Assessment
The evaluation of bioequivalence for DHA formulations typically involves a randomized, crossover study design in healthy adult volunteers.[2][3][4] Key elements of the experimental protocol are outlined below.
Study Design: A common approach is a two-period, two-sequence, single-dose, crossover design.[2][4][5] This involves subjects receiving a single dose of both the test and reference formulations, separated by a washout period of at least 3 to 7 days to ensure complete elimination of the drug from the body.[2][6][7] Parallel study designs have also been used.[8]
Subject Population: Studies are typically conducted in a cohort of healthy adult males.[3][9] The number of subjects is determined by the known variability of the drug's pharmacokinetics to ensure statistical power.
Drug Administration and Blood Sampling: A single oral dose of the DHA-containing tablet is administered to fasting subjects.[5][7] Blood samples are collected at predetermined time points before and after drug administration to capture the full pharmacokinetic profile. Due to DHA's short half-life of approximately 1-2 hours, intensive blood sampling is crucial within the first 8-10 hours post-dose.[6] Sampling often extends to 12 or 24 hours.[3][4]
Analytical Method: Plasma concentrations of DHA are determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[2][3][10] These techniques offer high sensitivity and specificity for quantifying DHA levels in biological matrices. The lower limit of quantification for DHA is typically around 1 ng/mL.[5][6][10][11]
Comparative Pharmacokinetic Data
The bioequivalence of two formulations is determined by comparing key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum concentration (Tmax). The following tables summarize data from comparative studies on different DHA formulations.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval (Test/Reference Ratio) | Bioequivalence Outcome | Study Reference |
| Cmax (ng/mL) | 119.00 ± 37.66 | 203.60 ± 91.04 | 0.4853 - 0.7624 | Not Bioequivalent | [4] |
| AUC0-24 (ng·h/mL) | 220.07 ± 64.48 | 301.91 ± 161.30 | 0.6493 - 0.9295 | Not Bioequivalent | [4] |
| Tmax (h) | 1.16 ± 0.30 | 0.94 ± 0.35 | - | - | [4] |
| T½ (h) | 1.06 ± 0.31 | 0.80 ± 0.21 | - | - | [4] |
Table 1: Bioequivalence of a generic this compound-Piperaquine (DHP) tablet compared to a reference DHP formulation in healthy Indonesian volunteers. [4][7]
| Parameter | Arterakine (Mean ± SD) | Artekin (Mean ± SD) | 90% Confidence Interval (Arterakine/Artekin Ratio) | Bioequivalence Outcome | Study Reference |
| Cmax (ng/mL) | 291 ± 117 | 269 ± 121 | 92.5 - 123.5 | Bioinequivalent | [3] |
| AUC0→last (ng·h/mL) | 561 ± 164 | 502 ± 153 | 99.1 - 124.9 | Bioinequivalent | [3] |
| AUC0→∞ (ng·h/mL) | 563 ± 164 | 504 ± 154 | 99.2 - 125.1 | Bioinequivalent | [3] |
| T½ (h) | 1.0 ± 0.3 | 1.0 ± 0.3 | - | - | [3] |
Table 2: Pharmacokinetic parameters of this compound after administration of two different fixed-dose this compound-piperaquine tablets in healthy Vietnamese subjects. [3][10][12] Although the two formulations were found to be bioinequivalent, the researchers suggested that the marginal differences in peak plasma concentrations and total drug exposure might still lead to similar therapeutic outcomes.[3][10][12][13][14]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow of a bioequivalence study and the logical framework for determining bioequivalence.
Caption: Workflow of a typical two-period crossover bioequivalence study.
Caption: Logical framework for determining bioequivalence.
Conclusion
The bioequivalence of different this compound formulations can vary, highlighting the importance of rigorous pharmacokinetic testing for generic and new formulations.[9] While some studies show formulations to be bioinequivalent based on strict statistical criteria, the clinical significance of these differences may be marginal in some cases.[3][12][14] Researchers and drug developers should carefully consider the study design, analytical methods, and pharmacokinetic endpoints when evaluating and developing this compound-based antimalarial therapies. The provided experimental protocols and comparative data serve as a valuable resource for these endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Bioequivalence Evaluation of Two Fixed-Dose Tablet Formulations of this compound and Piperaquine in Vietnamese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pilot study: bioequivalence of this compound in this compound-piperaquine tablet generic formulation in healthy Indonesian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. extranet.who.int [extranet.who.int]
- 7. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the bioequivalence of three oral formulations of this compound based on ex vivo blood schizontocidal activities against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Pharmacokinetics and Ex Vivo Pharmacodynamic Antimalarial Activity of this compound-Piperaquine in Patients with Uncomplicated Falciparum Malaria in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and bioequivalence evaluation of two fixed-dose tablet formulations of this compound and piperaquine in Vietnamese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Journal articles: 'Pharmacokinetics; this compound' – Grafiati [grafiati.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Comparing the safety profiles of Dihydroartemisinin and artesunate
An In-depth Examination of the Preclinical and Clinical Safety Profiles of Two Key Artemisinin (B1665778) Derivatives for Researchers and Drug Development Professionals.
Dihydroartemisinin (B1670584) (DHA) and artesunate (B1665782) are both critical artemisinin-based compounds in the global fight against malaria and are increasingly investigated for other therapeutic applications, including cancer. As a semi-synthetic derivative, artesunate is rapidly metabolized into its active form, DHA, upon administration. While their efficacy is well-established, a nuanced understanding of their comparative safety profiles is essential for clinical use and further drug development. This guide provides a detailed comparison of the safety and toxicity of DHA and artesunate, supported by experimental data and methodologies.
Comparative Summary of Adverse Events
Clinical data indicates that both this compound and artesunate are generally well-tolerated, with the majority of adverse events reported as mild to moderate in severity.[1][2][3][4] The following tables summarize the reported adverse events from various clinical studies.
Table 1: Comparison of Common Adverse Events Reported in Clinical Trials
| Adverse Event | This compound-Piperaquine (DHA-PQ) Frequency | Artesunate-Mefloquine (AS-MQ) Frequency | Artesunate (IV) Frequency | Notes |
| Gastrointestinal | ||||
| Nausea | - | 13.7%[4] | - | AS-MQ combination showed a higher incidence of nausea. |
| Vomiting | 4.2%[3] | 13.4%[4] | - | More frequent with AS-MQ.[4] |
| Abdominal Pain | 11.8%[5] | - | - | Reported in a study comparing DHA-PQ to SP-AQ. |
| Neurological | ||||
| Headache | 11.2%[5] | - | - | Reported in a study comparing DHA-PQ to SP-AQ. |
| Dizziness | - | 37.1%[4] | - | Significantly more common with AS-MQ.[4] |
| General | ||||
| Pyrexia (Fever) | 5.1%[3] | - | - | Common in the patient population. |
| Sleep Disturbance | - | 14.0%[4] | - | More frequent with AS-MQ.[4] |
| Hematological | ||||
| Post-treatment Delayed Hemolysis | - | - | 3.0% - 7.0%[6][7] | A known adverse event for intravenous artesunate. |
| Hepatic | ||||
| Jaundice | - | - | 2.3%[1] | Reported in patients receiving intravenous artesunate. |
Table 2: Hematological and Biochemical Parameters from a Comparative Study in Healthy Volunteers
| Parameter | This compound (DHA) | Artesunate | Study Details |
| Hemoglobin Decrease (g/dL) | 0.48 (p=0.007)[2] | 0.38 (p=0.001)[2] | 18 healthy volunteers, 300 mg daily for 2 days. Measurements taken 7 days after administration.[2] |
| Reticulocyte Reduction | 47% from baseline (p<0.001)[2] | 75% from baseline (p<0.001)[2] | Lowest count observed on day 5. Artesunate showed a more pronounced effect.[2] |
Key Areas of Toxicological Concern
Hematological Toxicity
Both DHA and artesunate have been associated with effects on the hematopoietic system. A notable adverse event linked to intravenous artesunate is post-artemisinin delayed hemolysis (PADH), characterized by a decrease in hemoglobin levels occurring at least a week after treatment initiation.[6][7] In a direct comparative study, both oral DHA and artesunate led to a significant decrease in hemoglobin. However, artesunate appeared to have a more pronounced suppressive effect on reticulocytes and white blood cells compared to DHA.[2]
Neurotoxicity
Neurotoxicity is a recognized concern for artemisinin derivatives, particularly with high doses and prolonged exposure.[8][9] Animal studies have shown that intramuscular administration of oil-based derivatives like artemether (B1667619) can cause selective damage to brainstem centers.[10][11] However, oral administration of both DHA and artesunate is considered to have a better safety profile in this regard.[10][11][12] In vitro studies have suggested that DHA may be more potent in inducing neurotoxicity compared to artesunate.[13]
Cardiotoxicity
While some antimalarials are known to cause QT interval prolongation, the risk associated with DHA and artesunate appears to be low.[14] Studies on this compound-piperaquine have shown a low risk of sudden unexplained death, not significantly higher than the baseline rate.[15] However, some animal studies and case reports suggest a potential for cardiotoxicity with high doses of artesunate.[16]
Developmental and Embryotoxicity
Animal studies, particularly in rats, have demonstrated that artesunate can be teratogenic and embryolethal, with peak sensitivity in early gestation.[17][18][19] It is hypothesized that DHA, the active metabolite of artesunate, is the proximate developmental toxicant.[17] The observed effects include cardiovascular and skeletal abnormalities.[17][19] Despite these findings in animal models, extensive clinical use in pregnant women has not identified a clear drug-associated risk of major birth defects.[6]
Experimental Protocols
Neurotoxicity Assessment in Mice
-
Objective: To assess and compare the neurotoxic potential of orally administered this compound and artesunate.
-
Animal Model: Adult Swiss albino mice.
-
Drug Administration: this compound suspended in water was administered orally once or twice daily at doses ranging from 50 to 300 mg/kg/day for 28 days. A similar dosing regimen was used for artesunate for comparative analysis.[11]
-
Assessment: The neurotoxic potential was evaluated through clinical observation for signs of toxicity (e.g., ataxia, gait disturbances) and neuropathological examination of brain tissue, particularly the brainstem.[2][11] The dose causing neurotoxicity or death in 50% of animals (ED50) was determined.[10][12]
Developmental Toxicity Study in Rats
-
Objective: To evaluate the embryofetal toxicity of artesunate.
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Drug Administration: Artesunate was administered daily via oral gavage from gestational day 6 to 15 at doses of 0, 2, 4, or 8 mg/kg.[20]
-
Assessment: On gestational day 20, fetuses were examined for external, visceral, and skeletal abnormalities. Maternal parameters such as body weight, food intake, and clinical signs were also monitored. In a parallel study, toxicokinetic analysis was performed on maternal plasma and amniotic fluid to measure the concentrations of artesunate and its metabolite, DHA.[20]
Repeated Dose Toxicity Study in Rats
-
Objective: To evaluate the potential toxicity of orally administered DHA after repeated doses.
-
Animal Model: Sprague-Dawley (SD) rats.
-
Drug Administration: DHA was administered orally by gavage at doses of 0, 25, 50, and 75/60 mg/kg/day for 28 days, followed by a 4-week recovery period. The highest dose for females was adjusted from 75 to 60 mg/kg on day 14 due to toxicity.[21][22]
-
Assessment: Endpoints included clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of organs. Toxicokinetics were also evaluated.[21][22]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of this compound and artesunate is often linked to the generation of reactive oxygen species (ROS) due to the cleavage of their endoperoxide bridge, which can trigger oxidative stress and subsequent cellular damage.
Artesunate-Induced Apoptosis
Artesunate has been shown to induce apoptosis in various cell types, primarily through the intrinsic (mitochondrial) pathway. This process is initiated by the generation of ROS, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptosis.[23][24]
This compound and Oxidative Stress Response
This compound has been shown to activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[25] Nrf2 activation leads to the transcription of antioxidant genes, which can help mitigate the oxidative stress induced by the drug itself or other insults. This represents a potential mechanism of cellular defense against DHA-induced toxicity.
Conclusion
Both this compound and artesunate exhibit favorable safety profiles, particularly when administered orally. The primary toxicities of concern are hematological, with intravenous artesunate carrying a risk of delayed hemolysis. Neurotoxicity is a potential risk with high-dose, long-term administration of artemisinin derivatives, though oral formulations of DHA and artesunate appear safer than parenteral oil-based formulations. Developmental toxicity has been demonstrated for artesunate in animal models, with its metabolite DHA implicated as the causative agent.
A direct comparison in healthy volunteers suggests that oral artesunate may have a more pronounced, albeit transient, suppressive effect on some hematological parameters than DHA. The choice between these two crucial antimalarials may, therefore, depend on the specific clinical context, patient population, and route of administration, with careful monitoring for known adverse effects. Further research is warranted to fully elucidate the subtle differences in their safety profiles and the long-term consequences of their use.
References
- 1. Artesunate (Artesunate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyronaridine–artesunate real-world safety, tolerability, and effectiveness in malaria patients in 5 African countries: A single-arm, open-label, cohort event monitoring study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized controlled trial of this compound-piperaquine, artesunate-mefloquine and extended artemether-lumefantrine treatments for malaria in pregnancy on the Thailand-Myanmar border - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized Field Trial to Assess the Safety and Efficacy of this compound-Piperaquine for Seasonal Malaria Chemoprevention in School-Aged Children in Bandiagara, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Neurotoxic Mode of Action of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the neurotoxicity of oral this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selection of safe artemisinin derivatives using a machine learning-based cardiotoxicity platform and in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risk of sudden unexplained death after use of this compound-piperaquine for malaria: a systematic review and Bayesian meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subchronic Toxicological Study of Two Artemisinin Derivatives in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developmental toxicity of artesunate in the rat: comparison to other artemisinins, comparison of embryotoxicity and kinetics by oral and intravenous routes, and relationship to maternal reticulocyte count - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Developmental toxicity of artesunate and an artesunate combination in the rat and rabbit. | Semantic Scholar [semanticscholar.org]
- 19. Severe Embryotoxicity of Artemisinin Derivatives in Experimental Animals, but Possibly Safe in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Embryotoxicity and Toxicokinetics of the Antimalarial Artesunate in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 28-Day Repeated Dose Toxicity and Toxicokinetics Study on this compound (DHA) in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 28-Day Repeated Dose Toxicity and Toxicokinetics Study on this compound (DHA) in SD Rats. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 23. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells | PLOS One [journals.plos.org]
- 24. Artesunate Induces ROS-Mediated Apoptosis in Doxorubicin-Resistant T Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound alleviates doxorubicin-induced cardiotoxicity and ferroptosis by activating Nrf2 and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dihydroartemisinin and Artesunate for Malaria Treatment: A Review of Cross-Over Clinical Trial Data
In the landscape of antimalarial therapeutics, dihydroartemisinin (B1670584) (DHA) and artesunate (B1665782) stand out as potent artemisinin (B1665778) derivatives. While both are crucial in the fight against malaria, understanding their distinct pharmacological profiles is essential for optimizing treatment strategies. This guide provides a detailed comparison of DHA and artesunate, drawing upon data from cross-over clinical trials to offer researchers, scientists, and drug development professionals a clear perspective on their relative performance.
Executive Summary
Clinical evidence from comparative studies indicates that while both this compound and artesunate are effective antimalarial agents, they exhibit differences in their pharmacokinetic and safety profiles. Artesunate is a prodrug that is rapidly hydrolyzed to its active metabolite, DHA. Direct administration of DHA offers a potential therapeutic alternative. Cross-over studies allow for a direct intra-patient comparison, providing high-quality evidence on the relative bioavailability and effects of these two compounds.
Pharmacokinetic Profile: Bioavailability and Absorption
A key study comparing the bioavailabilities of oral artesunate and DHA in patients with uncomplicated falciparum malaria revealed important distinctions in their absorption kinetics. While the overall bioavailability of DHA relative to artesunate did not differ significantly, suggesting DHA can be an effective oral alternative, the absorption patterns were different.[1]
Artesunate demonstrated a significantly shorter absorption lag time and an earlier peak of antimalarial activity compared to DHA.[1] The median time to maximum concentration (Tmax) was 1.1 hours shorter for artesunate.[1] However, the maximum concentration (Cmax) of the active moiety, DHA, was comparable between the two treatment groups.[1]
Table 1: Pharmacokinetic Parameters of this compound vs. Artesunate
| Parameter | This compound (DHA) | Artesunate | Significance |
| Median Lag Time (h) | Longer | Shorter (P = 0.006) | Artesunate is absorbed more rapidly. |
| Median Tmax (h) | Longer | Shorter (P = 0.023) | Peak plasma concentration is reached faster with artesunate. |
| Median Cmax (nmol/liter/nmol/kg) | 0.29 | 0.34 | Not significantly different (P = 0.9). |
| Mean Relative Bioavailability | - | 1.20 (95% CI, 0.93 to 1.47) | Not significantly different from 1. |
Data sourced from a bioassay study in 18 patients with uncomplicated falciparum malaria.[1]
Clinical Efficacy and Safety
Both DHA and artesunate, particularly when used in artemisinin-based combination therapies (ACTs), demonstrate high efficacy in treating uncomplicated falciparum malaria.[2][3][4][5] Cure rates at day 63 for DHA in combination with piperaquine (B10710) (DP) and artesunate in combination with mefloquine (B1676156) (A+M) were found to be 98.8% and 100% respectively in a study in India.[4][5]
A cross-over study in healthy volunteers focusing on safety and tolerability found both drugs to be well-tolerated, with all adverse events being mild.[6] However, the study highlighted some differences in their effects on hematological parameters. A significant decrease in hemoglobin compared to baseline was observed for both drugs seven days after administration.[6] Notably, artesunate appeared to have a more pronounced negative effect on the numbers of reticulocytes and white blood cells compared to DHA.[6]
Table 2: Comparative Safety Profile in Healthy Volunteers
| Parameter | This compound (DHA) | Artesunate | Key Finding |
| Hemoglobin Decrease (g/dl) | 0.48 (p = 0.007) | 0.38 (p = 0.001) | Significant decrease for both drugs.[6] |
| Reticulocyte Reduction | 47% from baseline | 75% from baseline | Artesunate showed a greater reduction.[6] |
| Adverse Events | Mild | Mild | Both drugs were well tolerated.[6] |
Experimental Protocols
Bioavailability Cross-Over Study
A randomized, cross-over study was conducted with 18 patients diagnosed with uncomplicated falciparum malaria. Patients were randomly assigned to receive either oral artesunate or oral DHA on the first day of treatment, followed by the alternative drug on the second day. A bioassay was used to measure plasma antimalarial activity, which is more sensitive than chemical methods and reflects the combined activity of the parent drug and its active metabolites.[1]
Safety Cross-Over Study in Healthy Volunteers
This single-center, randomized, single-blind, cross-over clinical study involved 18 healthy volunteers. Participants received a daily dose of 300 mg of either DHA or artesunate for two days. After a washout period, they received the other drug. Adverse events were monitored, and laboratory parameters, with a focus on hematological changes, were analyzed on days 0, 2, 5, and 7 post-drug administration.[6]
Visualizing the Cross-Over Trial Design
The following diagram illustrates the workflow of a typical two-sequence, two-period cross-over clinical trial used for comparing this compound and Artesunate.
Caption: Cross-over clinical trial workflow for comparing DHA and artesunate.
Pharmacological Pathway: Artesunate to this compound
Artesunate acts as a prodrug, meaning it is converted into its active form, DHA, within the body. This conversion is a rapid hydrolysis process. The antimalarial activity of artesunate is almost entirely attributable to DHA.[1]
Caption: Metabolic conversion of artesunate to its active form, DHA.
Conclusion
The available evidence from cross-over clinical trials suggests that while oral this compound and artesunate have comparable overall bioavailability and efficacy, they differ in their absorption kinetics and their effects on certain hematological parameters. Artesunate is absorbed more rapidly, which may be advantageous in achieving quicker therapeutic concentrations. Conversely, DHA may have a slightly more favorable short-term hematological safety profile. These findings are critical for informing the continued development and strategic deployment of artemisinin-based therapies in the global effort to combat malaria. Further head-to-head trials, particularly in diverse patient populations, would be beneficial to refine our understanding of the subtle but potentially significant differences between these two vital antimalarial agents.
References
- 1. Comparison of Oral Artesunate and this compound Antimalarial Bioavailabilities in Acute Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-piperaquine versus artesunate-amodiaquine: superior efficacy and posttreatment prophylaxis against multidrug-resistant Plasmodium falciparum and Plasmodium vivax malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and effectiveness of this compound-piperaquine versus artesunate-mefloquine in falciparum malaria: an open-label randomised comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. Therapeutic efficacy and safety of this compound-piperaquine versus artesunate-mefloquine in uncomplicated Plasmodium falciparum malaria in India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of this compound and artesunate safety in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Dihydroartemisinin and chloroquine antiviral activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the antiviral activities of two well-known antimalarial drugs, Dihydroartemisinin (DHA) and Chloroquine (B1663885) (CQ). Both compounds have been extensively investigated for their potential to be repurposed as broad-spectrum antiviral agents. This document summarizes their mechanisms of action, quantitative in vitro efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Antiviral Action
This compound and Chloroquine inhibit viral replication through distinct molecular pathways. Chloroquine primarily acts on the host cell by altering pH in intracellular vesicles, while this compound appears to modulate host inflammatory signaling pathways and may interfere with viral entry.
This compound (DHA)
DHA's antiviral mechanism is primarily linked to its immunomodulatory effects, particularly the suppression of the NF-κB signaling pathway.[1][2] This pathway is a central regulator of inflammatory responses and is often activated by viral infections to facilitate replication.[2] By inhibiting NF-κB, DHA can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3] Some studies also suggest that artemisinins may interfere with the binding of the SARS-CoV-2 spike protein to the host cell's ACE2 receptor, thereby blocking viral entry.[1][2] Further research indicates that DHA acts at the post-entry stage of the SARS-CoV-2 life cycle.[4]
Chloroquine (CQ)
Chloroquine's primary antiviral mechanism involves its function as a weak base.[5] It accumulates in acidic intracellular organelles like endosomes and lysosomes, raising their pH.[6][7][8] Many enveloped viruses rely on the low pH of these compartments to trigger conformational changes in their surface proteins, facilitating fusion with the endosomal membrane and release of the viral genome into the cytoplasm. By neutralizing this acidity, Chloroquine effectively traps the virus within the endosome, preventing infection.[6][7] Additionally, for coronaviruses, Chloroquine has been shown to interfere with the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, which may inhibit virus-receptor binding.[6][9][10]
Quantitative Antiviral Activity Data
The following tables summarize the in vitro antiviral activity of this compound and Chloroquine against various viruses, primarily focusing on SARS-CoV-2, for which extensive recent data is available. The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. The 50% cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity of this compound (DHA)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 13.31 ± 1.24 | >31.62 | 2.38 ± 0.22 | [4] |
| SARS-CoV-2 | Vero E6 | 20.1 | 58.9 | ~2.9 | [11] |
| HCMV | - | Inhibitory effects noted | - | - | [4][11] |
| Zika Virus | - | Inhibitory effects noted | - | - | [4][11] |
| Influenza A (H1N1) | BEAS-2B | Inhibits cytokine expression | - | - |[3] |
Table 2: Antiviral Activity of Chloroquine (CQ)
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 | 5.47 | >100 | >18.28 | [12] |
| SARS-CoV-2 | Vero E6 | 1.13 | >100 | >88.50 | [10] |
| SARS-CoV-2 | Vero E6 | 8.8 ± 1.2 | >100 | >11.3 | [13] |
| SARS-CoV-2 | Vero E6 | 1.80 (IC50) | - | - | [14] |
| SARS-CoV-1 | Vero E6 | 8.8 ± 1.2 | >100 | >11.3 | [13] |
| Influenza A (H1N1) | MDCK | Inhibitory effects noted | - | - | [15] |
| Influenza A (H3N2) | MDCK | Inhibitory effects noted | - | - |[15] |
Experimental Protocols
The data presented above were generated using standard in vitro antiviral assays. A generalized workflow for such an experiment is outlined below.
General Protocol for In Vitro Antiviral Activity Assay
-
Cell Culture: Host cells (e.g., Vero E6 for coronaviruses, MDCK for influenza) are cultured in 96-well microplates to form a confluent monolayer.[12][15]
-
Drug Preparation: The test compounds (DHA or CQ) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.[12][16]
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with the virus at a predetermined multiplicity of infection (MOI).[12][14] Simultaneously, the medium containing the various drug dilutions is added to the wells. Control wells include virus-only (no drug) and cell-only (no virus, no drug) controls.
-
Incubation: The plates are incubated at 37°C with 5% CO2 for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 24 to 72 hours.[12][13]
-
Cytotoxicity Assay (Parallel Plate): To determine the CC50, a parallel plate of uninfected cells is treated with the same serial dilutions of the drugs and incubated for the same duration.[4][16] Cell viability is measured using assays like MTT, MTS, or LDH.[13][16]
-
Quantification of Antiviral Effect: The inhibition of viral replication is quantified. Common methods include:
-
CPE Reduction Assay: The reduction in virus-induced cell death is measured using a cell viability stain (e.g., MTS). The EC50 is calculated based on the drug concentration that protects 50% of the cells from the viral CPE.[13]
-
Quantitative RT-PCR (qRT-PCR): The amount of viral RNA in the cell supernatant is quantified, providing a direct measure of the reduction in viral yield.[4][12]
-
Immunofluorescence Assay (IFA): Cells are stained with antibodies against a specific viral protein to visualize and count the number of infected cells.[4]
-
Summary of Comparison
| Feature | This compound (DHA) | Chloroquine (CQ) |
| Primary Mechanism | Immunomodulatory; Inhibition of NF-κB and other signaling pathways (e.g., ERK).[1][2][3] | Inhibition of viral entry/replication by increasing endosomal pH.[6][7] |
| Secondary Mechanism | May interfere with virus-receptor binding.[1][2] Acts at post-entry stage.[4] | Interferes with glycosylation of host cell receptors (e.g., ACE2).[6][9] |
| In Vitro Potency (SARS-CoV-2) | Moderate (EC50 typically in the 10-20 µM range).[4][11] | Potent (EC50 typically in the 1-9 µM range).[10][12][13] |
| Selectivity Index (SARS-CoV-2) | Generally low to moderate (SI < 3).[4][11] | Generally high (SI often > 10, can be >80).[10][12][13] |
| Known Antiviral Spectrum | Coronaviruses, Herpesviruses (HCMV), Flaviviruses (Zika), Influenza Virus.[3][4][11] | Coronaviruses, Flaviviruses (Dengue), Alphaviruses (Chikungunya), Retroviruses (HIV), Influenza Virus.[6][15][17] |
Conclusion
Both this compound and Chloroquine demonstrate broad-spectrum antiviral activity in vitro, though they operate through fundamentally different mechanisms. Chloroquine generally exhibits greater potency and a more favorable selectivity index against SARS-CoV-2 in laboratory settings, primarily by disrupting a fundamental host cell process—endosomal acidification—that is crucial for the entry of many viruses.[6][10][12] this compound's activity is more closely tied to the modulation of host immune and inflammatory responses, which may be beneficial in mitigating virus-induced pathology.[1][2]
While in vitro data provide a strong foundation for comparison, it is critical to note that clinical trials for Chloroquine against COVID-19 did not demonstrate a clear benefit.[8] The translation from in vitro efficacy to in vivo therapeutic success is complex and depends on factors such as pharmacokinetics, drug distribution, and achievable concentrations in target tissues. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and to identify specific viral infections where these repurposed drugs may offer a clinical advantage.
References
- 1. Artemisinins in Combating Viral Infections Like SARS-CoV-2, Inflammation and Cancers and Options to Meet Increased Global Demand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Artemisinins in Combating Viral Infections Like SARS-CoV-2, Inflammation and Cancers and Options to Meet Increased Global Demand [frontiersin.org]
- 3. The Effects and Mechanisms of this compound on Influenza A Virus H1N1 Induces TNF-α and IL-6 Expression in Bronchial Epithelial Cells [jsu-mse.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. Chloroquine: Autophagy inhibitor, antimalarial, bitter taste receptor agonist in fight against COVID-19, a reality check? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for Chloroquine/Hydroxychloroquine in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. In vitro inhibition of severe acute respiratory syndrome coronavirus by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. In vitro inhibition of human influenza A virus replication by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assessment of the anti-adenoviral activity of artemisinin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Dihydroartemisinin: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Dihydroartemisinin (DHA) and related materials in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all handling of this compound waste is conducted in accordance with standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant, impervious gloves.[2][3] Gloves must be inspected prior to use.[3]
-
Eye Protection: Use tightly fitting safety goggles or glasses.[1][3]
-
Lab Coat: A standard lab coat is required.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator or work in a well-ventilated fume hood.[1][2]
Handling Guidelines:
-
Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[1][2]
-
Use non-sparking, spark-proof, or explosion-proof tools and equipment.[2][4]
-
Keep away from heat, sparks, open flames, hot surfaces, and other sources of ignition.[4] No smoking is permitted in the handling area.[4]
-
Wash hands thoroughly after handling.[1]
Waste Characterization and Regulatory Overview
This compound is classified as a Type C or Type D Organic Peroxide, meaning heating may cause a fire.[4] It is also recognized as being toxic to aquatic life with long-lasting effects.[4]
While this compound and its derivatives are not specifically listed as P- or U-listed hazardous wastes by the U.S. Environmental Protection Agency (EPA), any waste containing it must be evaluated to determine if it exhibits hazardous characteristics (e.g., ignitability, reactivity).[1] Given its classification as an organic peroxide and its environmental toxicity, it is best practice to manage it as hazardous waste.[5]
Crucially, do not discharge this compound or its derivatives into sewer systems or dispose of them in regular laboratory trash.[1][2][6] Discharge into the environment must be avoided.[2]
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound waste involves a systematic process of collection, segregation, containerization, labeling, storage, and final disposal through a licensed service.
Step 1: Collection
-
Collect all waste materials containing this compound. This includes:
-
Unused or expired pure compounds.
-
Contaminated consumables such as gloves, weigh boats, pipette tips, and lab coats.[1]
-
Solutions containing this compound.
-
Empty original containers.
-
Step 2: Segregation
-
Keep this compound waste separate from other chemical and biological waste streams to prevent unintended reactions.[1]
-
Do not mix with other types of waste.
Step 3: Containerization
-
Place all waste into a suitable, leak-proof, and tightly sealed container.[1][2]
-
The original container is acceptable if it can be securely closed.[1] For liquid waste, use the original packaging or an appropriate UN-labeled container approved for transporting dangerous goods.[7]
-
Handle uncleaned, empty containers as you would the product itself.
Step 4: Labeling
-
Clearly label the waste container as "Hazardous Waste".[1]
-
Identify the contents specifically (e.g., "this compound Waste," "Methanol contaminated with this compound").[1]
-
Include estimates of concentration and quantity.[1]
Step 5: Storage
-
Store the sealed container in a designated, secure waste accumulation area.[1]
-
The storage location should be a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials, foodstuffs, and combustible materials.[2] Protect from sunlight.[4]
Step 6: Final Disposal
-
Consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for final disposal procedures.[1][8] This is a mandatory step to ensure compliance with all federal, state, and local regulations.[3]
-
The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration equipped with an afterburner and flue gas scrubber.[2][3][8]
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert personnel in the area and evacuate the immediate vicinity.[2][4] Ensure the area is well-ventilated and remove all sources of ignition.[1][2]
-
Personal Protection: Do not handle the spill without wearing the appropriate PPE as described in Section 1.[2]
-
Containment and Cleanup:
-
For solid/dust spills: Avoid creating dust.[8] Carefully sweep or scoop the material into a suitable, closed container for disposal.[1][8]
-
For liquid spills: Contain the spill to prevent it from entering drains.[2] Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill.[1]
-
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1]
-
Disposal of Cleanup Debris: Collect all cleanup materials (absorbents, contaminated PPE) and place them in a labeled hazardous waste container for disposal according to the procedures in Section 3.[1]
Quantitative Data: Ecotoxicity and Persistence
The following data highlights the environmental impact of this compound, underscoring the importance of proper disposal.
| Metric | Test Organism | Result | Exposure Time | Guideline |
| Toxicity | Daphnia magna (Water flea) | EC50: 4.74 mg/L | 48 hours | OECD Test Guideline 202 |
| Persistence | Biodegradability Test | 2% Biodegradation | - | OECD Test Guideline 301F |
| Data sourced from a Safety Data Sheet for this compound. |
The data indicates that this compound is toxic to aquatic invertebrates and is not readily biodegradable, signifying a potential for long-term environmental harm if released.
Visualized Workflow: this compound Disposal
The following diagram illustrates the required step-by-step process for the safe disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
